Product packaging for Phenyl diethylsulfamate(Cat. No.:CAS No. 1015-49-2)

Phenyl diethylsulfamate

Cat. No.: B15390390
CAS No.: 1015-49-2
M. Wt: 229.30 g/mol
InChI Key: SBHWNNFPTVCHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenyl diethylsulfamate is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3S B15390390 Phenyl diethylsulfamate CAS No. 1015-49-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1015-49-2

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

phenyl N,N-diethylsulfamate

InChI

InChI=1S/C10H15NO3S/c1-3-11(4-2)15(12,13)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

SBHWNNFPTVCHGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)OC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Phenyl Diethylsulfamate: A Comprehensive Technical Guide to Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl diethylsulfamate is a sulfamate ester of significant interest in medicinal chemistry and drug development due to its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols and comparative data. The synthesis of the key intermediate, diethylsulfamoyl chloride, is also detailed. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel sulfamate-containing compounds.

Introduction

Sulfamate esters are a class of organic compounds characterized by the R-O-SO₂-NR'R'' functional group. They have garnered considerable attention in the field of drug discovery due to their diverse biological activities. This compound, in particular, serves as a valuable scaffold for the development of new therapeutic agents. The core synthesis of this and related aryl sulfamates typically involves the reaction of a phenol with a corresponding sulfamoyl chloride. This guide will delineate the most probable and effective methods for the preparation of this compound, based on established chemical principles for analogous transformations.

Synthesis of this compound

The principal method for the synthesis of this compound involves the reaction of phenol with diethylsulfamoyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the formation of the desired sulfamate ester and a salt byproduct.

General Reaction Scheme

G cluster_0 Synthesis of this compound phenol Phenol plus1 + phenol->plus1 diethylsulfamoyl_chloride Diethylsulfamoyl Chloride plus1->diethylsulfamoyl_chloride arrow1 Base diethylsulfamoyl_chloride->arrow1 phenyl_diethylsulfamate This compound arrow1->phenyl_diethylsulfamate plus2 + phenyl_diethylsulfamate->plus2 salt Salt plus2->salt G cluster_1 Synthesis of Diethylsulfamoyl Chloride diethylamine Diethylamine plus + diethylamine->plus sulfuryl_chloride Sulfuryl Chloride plus->sulfuryl_chloride arrow Inert Solvent sulfuryl_chloride->arrow diethylsulfamoyl_chloride Diethylsulfamoyl Chloride arrow->diethylsulfamoyl_chloride plus2 + diethylsulfamoyl_chloride->plus2 diethylamine_hcl Diethylamine Hydrochloride plus2->diethylamine_hcl G cluster_workflow Overall Synthesis Workflow start Start check_reagent Diethylsulfamoyl Chloride Available? start->check_reagent prep_reagent Prepare Diethylsulfamoyl Chloride synthesize_product Synthesize this compound prep_reagent->synthesize_product check_reagent->prep_reagent No check_reagent->synthesize_product Yes purify Purify Product (Chromatography) synthesize_product->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Phenyl Diethylsulfamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sulfamate derivatives are a versatile class of organic compounds characterized by the presence of a sulfamate group (-O-SO₂-NR₂ or -N-SO₂-OR). They have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent enzyme inhibition. Many sulfamate-containing molecules have been investigated as anticancer agents, neurological drugs, and antiviral compounds. Phenyl diethylsulfamate, as a fundamental exemplar of this class, provides a valuable scaffold for understanding the structure-activity relationships of more complex derivatives. The lack of a registered CAS number for this specific molecule suggests it is not a widely commercialized compound, highlighting a potential area for novel research and development.

Chemical Properties and Data

Due to the absence of specific experimental data for this compound, the following table summarizes predicted and inferred properties based on its constituent functional groups and data from analogous compounds like phenyl sulfamate and various N-substituted sulfamates.

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₁₀H₁₅NO₃S
Molecular Weight 229.29 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar small molecule sulfamates.
Solubility Expected to be soluble in a wide range of organic solvents (e.g., DCM, EtOAc, acetone) and have limited solubility in water.The phenyl and diethyl groups confer lipophilicity.
Stability Potentially susceptible to hydrolysis under strong acidic or basic conditions to yield phenol and diethylsulfamic acid.The sulfamate ester linkage can be labile.

Synthesis of this compound

The synthesis of this compound can be logically approached through the reaction of a phenolic precursor with a suitable sulfamoyl chloride. The most direct and commonly employed method for creating aryl sulfamates is the reaction of a phenol with a sulfamoyl chloride in the presence of a base.

Proposed Synthetic Protocol

Reaction: Phenol with Diethylsulfamoyl chloride

Reagents:

  • Phenol

  • Diethylsulfamoyl chloride

  • A non-nucleophilic base (e.g., triethylamine, pyridine, or sodium hydride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

Procedure:

  • To a solution of phenol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents).

  • Stir the mixture for 15-30 minutes to ensure the formation of the phenoxide salt.

  • Slowly add a solution of diethylsulfamoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis of Diethylsulfamoyl Chloride Intermediate

Diethylsulfamoyl chloride is a key reagent that can be synthesized from diethylamine.

Reaction: Diethylamine with Sulfuryl chloride

Reagents:

  • Diethylamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

Procedure:

  • In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve diethylamine (2.2 equivalents) in anhydrous DCM and cool to 0 °C.

  • Slowly add sulfuryl chloride (1.0 equivalent) dropwise to the cooled solution. An exothermic reaction is expected, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • The reaction mixture will contain diethylsulfamoyl chloride and diethylamine hydrochloride precipitate.

  • Filter the mixture to remove the hydrochloride salt.

  • The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude diethylsulfamoyl chloride may be used directly or purified by vacuum distillation.[1][2]

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of sulfamate derivatives exhibits significant biological activities, primarily through enzyme inhibition.[3]

Steroid Sulfatase (STS) Inhibition

Many aryl sulfamate-containing molecules are potent, irreversible inhibitors of steroid sulfatase (STS).[4] STS is an enzyme responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEAS, respectively. The inhibition of STS is a key therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer.

The proposed mechanism of action involves the sulfamate moiety acting as a substrate mimic. The enzyme's active site, containing a formylglycine residue, attacks the sulfur atom of the sulfamate. This leads to the transfer of the sulfamoyl group to the catalytic residue, thereby irreversibly inactivating the enzyme.

Carbonic Anhydrase (CA) Inhibition

Sulfonamide and sulfamate derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] CA inhibitors are used clinically as diuretics, antiglaucoma agents, and in the treatment of certain neurological disorders. Some CA isozymes, such as CA IX and CA XII, are overexpressed in various cancers and are considered therapeutic targets.[6] The inhibitory mechanism typically involves the coordination of the sulfonamide or sulfamate group to the zinc ion in the enzyme's active site.

Visualizations

Proposed Synthesis of this compound

G cluster_0 Synthesis of Diethylsulfamoyl Chloride cluster_1 Synthesis of this compound Diethylamine Diethylamine reaction1 Diethylamine->reaction1 Sulfuryl_Chloride Sulfuryl_Chloride Sulfuryl_Chloride->reaction1 Diethylsulfamoyl_Chloride Diethylsulfamoyl_Chloride Diethylsulfamoyl_Chloride_2 Diethylsulfamoyl Chloride Diethylsulfamoyl_Chloride->Diethylsulfamoyl_Chloride_2 reaction1->Diethylsulfamoyl_Chloride Phenol Phenol reaction2 Phenol->reaction2 Base Base Base->reaction2 Phenyl_Diethylsulfamate Phenyl_Diethylsulfamate Diethylsulfamoyl_Chloride_2->reaction2 reaction2->Phenyl_Diethylsulfamate

Caption: Proposed two-step synthesis of this compound.

Potential Mechanism of Steroid Sulfatase Inhibition

G Phenyl_Diethylsulfamate Phenyl_Diethylsulfamate Enzyme_Substrate_Complex Enzyme-Inhibitor Complex Phenyl_Diethylsulfamate->Enzyme_Substrate_Complex STS_Active_Site STS Active Site (Formylglycine) STS_Active_Site->Enzyme_Substrate_Complex Sulfamoylated_Enzyme Inactive Sulfamoylated Enzyme Enzyme_Substrate_Complex->Sulfamoylated_Enzyme Sulfamoyl Transfer Phenol_release Phenol Sulfamoylated_Enzyme->Phenol_release Release

Caption: Irreversible inhibition of Steroid Sulfatase (STS).

Conclusion

References

Phenyl Diethylsulfamate: A Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and expected physicochemical properties of phenyl diethylsulfamate. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on closely related aryl sulfamates and general synthetic methodologies to offer a predictive but scientifically grounded resource for researchers in medicinal chemistry and drug development.

Introduction

Aryl sulfamates are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as steroid sulfatase inhibitors. The sulfamate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a fundamental scaffold within this class of compounds. This guide outlines its core molecular features and provides a detailed protocol for its synthesis.

Molecular Structure and Properties

The molecular structure of this compound consists of a phenyl group attached to the oxygen atom of a diethylsulfamate group. The key structural features are the S-O and S-N bonds of the sulfamate core and the aromatic phenyl ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC10H15NO3SBased on molecular structure
Molecular Weight229.3 g/mol Calculated from the molecular formula
AppearanceColorless to pale yellow oil or low melting solidTypical for small aromatic sulfamates
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, Acetone)Expected based on structure
Boiling Point> 200 °C (decomposes)Estimated based on related compounds
Melting Point< 25 °CEstimated based on related compounds

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.40-7.20 (m, 5H, Ar-H), 3.40 (q, J = 7.2 Hz, 4H, N-CH₂), 1.25 (t, J = 7.2 Hz, 6H, N-CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 150.0 (Ar-C-O), 129.5 (Ar-C), 126.0 (Ar-C), 121.0 (Ar-C), 43.0 (N-CH₂), 14.0 (N-CH₂-CH₃)
IR (neat, cm⁻¹)3050 (Ar C-H), 2980 (Alkyl C-H), 1370 (asym S=O stretch), 1180 (sym S=O stretch), 1150 (S-N stretch), 950 (S-O stretch)
Mass Spec. (EI) m/z229 [M]⁺, 136 [M-SO₂NEt₂]⁺, 94 [C₆H₅O]⁺

Synthesis of this compound

The most direct and common method for the synthesis of aryl sulfamates is the reaction of a phenol with a sulfamoyl chloride in the presence of a base.[2] For this compound, this involves the reaction of phenol with diethylsulfamoyl chloride.

Proposed Synthetic Scheme

G phenol Phenol plus1 + descl Diethylsulfamoyl chloride arrow1 Base (e.g., Pyridine) DCM, 0 °C to rt descl->arrow1 product This compound arrow1->product plus2 + byproduct Pyridine HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Phenol

  • Diethylsulfamoyl chloride[3]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethylsulfamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

G start Dissolve Phenol in Anhydrous DCM add_base Add Pyridine start->add_base cool Cool to 0 °C add_base->cool add_reagent Add Diethylsulfamoyl Chloride Solution cool->add_reagent react Stir at Room Temperature (12-24h) add_reagent->react workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) react->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Phenyl Diethylsulfamate purify->product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Applications

While there is no specific biological data reported for this compound, the broader class of aryl sulfamates has been extensively investigated. Many steroid sulfamates are known to be potent inhibitors of steroid sulfatase, an enzyme involved in the biosynthesis of steroid hormones.[2] Inhibition of this enzyme is a therapeutic strategy for hormone-dependent cancers such as breast and prostate cancer. The N,N-diethylsulfamoyl group is a common pharmacophore in the design of such inhibitors.[3]

Safety Information

Diethylsulfamoyl chloride is a corrosive and moisture-sensitive reagent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Phenol is toxic and corrosive. Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

This technical guide provides a foundational understanding of this compound, a representative member of the aryl sulfamate class of compounds. While direct experimental data is lacking, this document presents a reliable, predictive overview of its structure, properties, and a detailed protocol for its synthesis based on established chemical principles. This information serves as a valuable starting point for researchers interested in the synthesis and evaluation of novel sulfamate-containing molecules for drug discovery and development.

References

Spectroscopic and Synthetic Profile of Phenyl Diethylsulfamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Synthesis of Phenyl Diethylsulfamate

This compound can be synthesized via the reaction of phenol with diethylsulfamoyl chloride. This is a standard method for the formation of sulfamate esters. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow for this compound phenol Phenol reaction Reaction Mixture phenol->reaction diethylsulfamoyl_chloride Diethylsulfamoyl Chloride diethylsulfamoyl_chloride->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Figure 1: Proposed Synthesis Workflow for this compound.

General Experimental Protocol for Synthesis
  • To a solution of phenol (1.0 equivalent) and a suitable base, such as pyridine or triethylamine (1.2 equivalents), in an inert solvent like dichloromethane or tetrahydrofuran at 0 °C, add diethylsulfamoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
Aromatic Protons7.20 - 7.50Multiplet5H-Phenyl-H
Methylene Protons3.40 - 3.60Quartet4H~7.1N-CH₂-CH₃
Methyl Protons1.20 - 1.40Triplet6H~7.1N-CH₂-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Aromatic C (ipso)~150C-O
Aromatic C (ortho)~122CH
Aromatic C (para)~129CH
Aromatic C (meta)~126CH
Methylene C~43N-CH₂
Methyl C~14CH₃
Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Vibration Functional Group
3100 - 3000MediumC-H StretchAromatic
2980 - 2850MediumC-H StretchAliphatic (Ethyl)
1600, 1490Medium-StrongC=C StretchAromatic Ring
1350 - 1380StrongAsymmetric SO₂ StretchSulfamate
1150 - 1180StrongSymmetric SO₂ StretchSulfamate
1200 - 1250StrongC-O StretchAryl Ether
900 - 950StrongS-O-C StretchSulfamate Ester
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
[M]+VariableMolecular Ion
[M-C₂H₅]+ModerateLoss of ethyl group
[M-SO₂N(C₂H₅)₂]+HighLoss of diethylsulfamoyl group
94HighPhenoxy cation [C₆H₅O]⁺
77HighPhenyl cation [C₆H₅]⁺

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

NMR_Workflow Figure 2: General Workflow for NMR Spectroscopy sample_prep Sample Preparation (Dissolve in Deuterated Solvent) instrument NMR Spectrometer (400 or 500 MHz) sample_prep->instrument acquisition Data Acquisition (¹H and ¹³C Spectra) instrument->acquisition processing Data Processing (Fourier Transform, Phasing, etc.) acquisition->processing analysis Spectral Analysis (Peak Assignment) processing->analysis

Caption: Figure 2: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the IR spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Sample Preparation : For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.

  • Data Acquisition : Introduce the sample into the mass spectrometer. In EI mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives information about its structure.

This document provides a foundational understanding of the expected chemical and spectroscopic properties of this compound. Experimental verification is necessary to confirm these predictions.

In-depth Technical Guide: The Solubility Profile of Phenyl Diethylsulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive search for the solubility profile and related experimental data for Phenyl diethylsulfamate has been conducted. Despite a thorough review of publicly available scientific literature and chemical databases, no specific quantitative or qualitative solubility data for this compound could be identified. Furthermore, information regarding experimental protocols for its solubility determination or any associated signaling pathways is not present in the accessible domain.

This lack of information suggests that this compound may be a novel compound, a research chemical with limited public documentation, or a chemical intermediate not extensively characterized in terms of its physicochemical properties.

While direct data is unavailable, this guide will outline the general methodologies and theoretical considerations that researchers and drug development professionals would typically employ to determine the solubility profile of a novel sulfamate compound.

I. Theoretical Considerations for Solubility

The solubility of a compound like this compound is governed by its molecular structure. Key contributing factors would include:

  • The Phenyl Group: This aromatic ring is generally nonpolar and hydrophobic, which would tend to decrease solubility in aqueous solutions.

  • The Diethylsulfamate Group: The sulfamate moiety (-SO₂NR₂) introduces polarity. The presence of oxygen and nitrogen atoms allows for hydrogen bonding with protic solvents. The ethyl groups, while contributing some nonpolar character, are relatively small.

  • Overall Molecular Polarity: The interplay between the hydrophobic phenyl ring and the polar diethylsulfamate group will determine the molecule's overall polarity and, consequently, its solubility in various solvents. It is anticipated that this compound would exhibit limited solubility in water and higher solubility in organic solvents.

II. Standard Experimental Protocols for Solubility Determination

For a novel compound such as this compound, the following experimental protocols would be standard practice to establish its solubility profile.

A. Thermodynamic Solubility Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Experimental Workflow:

start Start: Add excess this compound to solvent equilibration Equilibrate sample (e.g., 24-72h with agitation) start->equilibration separation Separate solid from solution (centrifugation/filtration) equilibration->separation quantification Quantify solute concentration in the supernatant (e.g., HPLC-UV) separation->quantification result Result: Thermodynamic Solubility quantification->result

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).

  • The resulting suspension is agitated at a constant temperature until equilibrium is reached (typically 24 to 72 hours).

  • The saturated solution is then separated from the undissolved solid by centrifugation and/or filtration.

  • The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

B. Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of many compounds.

Experimental Workflow:

start Start: Add DMSO stock solution to aqueous buffer precipitation Observe for precipitation (e.g., nephelometry, turbidimetry) start->precipitation incubation Incubate for a short period (e.g., 1-2 hours) precipitation->incubation quantification Measure turbidity or concentration of remaining solute incubation->quantification result Result: Kinetic Solubility quantification->result

Caption: Workflow for Kinetic Solubility Assessment.

Methodology:

  • A concentrated stock solution of this compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • A small volume of this stock solution is added to an aqueous buffer.

  • The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using methods like nephelometry or turbidimetry.

  • The concentration at which precipitation is first observed is considered the kinetic solubility.

III. Data Presentation

Should experimental data for this compound become available, it would be presented in a structured format for clarity and comparison.

Table 1: Anticipated Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Water25Data not availableShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Methanol25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask
Acetonitrile25Data not availableShake-Flask

IV. Signaling Pathways

No information regarding any biological activity or associated signaling pathways for this compound was found. For a novel compound, initial studies would typically involve screening against a panel of receptors, enzymes, and ion channels to identify potential biological targets. If a target is identified, further research would be required to elucidate the specific signaling pathway(s) involved.

Logical Relationship for Target Identification and Pathway Elucidation:

compound This compound screening High-Throughput Screening (e.g., receptor binding assays) compound->screening hit_id Hit Identification screening->hit_id target_validation Target Validation hit_id->target_validation pathway_elucidation Signaling Pathway Elucidation target_validation->pathway_elucidation

Caption: Logical Flow from Compound to Pathway Elucidation.

The solubility profile of this compound remains uncharacterized in the public domain. The information and workflows presented here provide a standard framework for how such a characterization would be undertaken. Researchers and drug development professionals investigating this compound would need to perform the described experimental protocols to generate the necessary solubility data. Without such empirical data, any discussion of its solubility remains speculative.

Phenyl Diethylsulfamate: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of phenyl diethylsulfamate. Due to the limited availability of direct studies on this compound, this guide synthesizes information from closely related aryl sulfamates and sulfonamides to infer its stability profile and degradation mechanisms. The primary anticipated degradation pathway is hydrolysis, which is discussed in detail with respect to pH-dependent mechanisms. Potential thermal, oxidative, and photochemical degradation routes are also explored. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of sulfamate-containing compounds, providing insights into potential stability issues and the analytical methodologies required for their investigation.

Introduction

This compound belongs to the class of aryl sulfamates, organic compounds characterized by a sulfamate group (-NHSO2O-) linking an aromatic ring to two ethyl groups. Aryl sulfamates are utilized in various chemical syntheses and have been explored as functional groups in medicinal chemistry.[1][2] Understanding the stability and degradation of such compounds is critical for ensuring their quality, safety, and efficacy in any application. This guide outlines the expected stability profile of this compound under various stress conditions and proposes its likely degradation pathways.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathway is expected to be hydrolysis, leading to the cleavage of the S-O aryl bond.

Hydrolytic Degradation

The hydrolysis of aryl sulfamates is pH-dependent and can proceed through different mechanisms.

  • Acidic to Neutral Conditions (pH < 7): Under these conditions, an associative SN2(S) mechanism is anticipated. This involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the cleavage of the sulfur-oxygen bond and the formation of phenol and diethylsulfamic acid.[3][4]

  • Neutral to Alkaline Conditions (pH > 7): In neutral to alkaline solutions, a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism may become dominant. This pathway involves the initial deprotonation of the sulfamate nitrogen, followed by the expulsion of the phenoxide leaving group to form a reactive N-sulfonylamine intermediate, which is then rapidly hydrolyzed to diethylsulfamic acid.[3][4]

The primary degradation products from hydrolysis are expected to be Phenol and Diethylsulfamic Acid .

G

Thermal Degradation

While specific data for this compound is unavailable, studies on related aryl sulfamates suggest that they can undergo thermal rearrangement. At elevated temperatures, a potential pathway could be the rearrangement to the corresponding para-sulfonyl aniline. However, significant decomposition to phenol and sulfur-containing byproducts is also possible under harsh thermal stress.[5]

Oxidative Degradation

Based on studies of sulfonamides, the degradation of this compound under oxidative conditions could proceed via several pathways, including:[6][7]

  • Hydroxylation: Addition of hydroxyl groups to the phenyl ring.

  • SO₂ Extrusion: Cleavage of the sulfonyl group.

  • Bond Cleavage: Fission of the S-N or S-O bonds.

Common oxidizing agents that could induce such degradation include peroxides, metal ions, and dissolved oxygen.

Photodegradation

Aryl esters and sulfonamides can be susceptible to photodegradation. Upon exposure to UV light, the phenyl ring can be excited, potentially leading to radical-mediated degradation pathways. Possible outcomes include cleavage of the S-O bond to form phenoxy and diethylsulfamoyl radicals, which can then undergo further reactions.[2]

Quantitative Stability Data (Analog-Based)

CompoundConditionRate Constant (k)Half-life (t1/2)Reference
N-methyl O-phenyl sulfamateNeutral pHData not specifiedData not specified[6][8]
Phenyl 4-nitrophenylsulfamatepH 2.0, 50°Clog kobs = -3.87 s-1~1.5 hours[3]
Phenyl 4-nitrophenylsulfamatepH 6.59, 50°Clog kobs = -2.00 s-1~3 minutes[3]

Note: The provided data is for compounds with different substituents and under specific experimental conditions. The stability of this compound will be influenced by the electronic effects of the diethylamino group and the specific reaction conditions.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted for the comprehensive stability testing of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample at 105°C for 72 hours.

    • Photostability: Expose solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method (see section 4.2).

G

Stability-Indicating Analytical Method

A UPLC-MS/MS method is recommended for the separation and quantification of this compound and its degradation products.

Instrumentation:

  • Ultra-Performance Liquid Chromatograph (UPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over a short run time.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: ESI positive and negative modes to screen for various products.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and targeted degradation products. Full scan and product ion scan modes for the identification of unknown degradants.

Characterization of Degradation Products

The structural elucidation of degradation products is crucial for understanding the degradation pathways.

Techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of degradation products.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation of isolated degradation products.[9][10]

Conclusion

While direct experimental data on the stability of this compound is scarce, a comprehensive understanding of its potential degradation can be inferred from the behavior of analogous aryl sulfamates and sulfonamides. Hydrolysis is predicted to be the most significant degradation pathway, with the mechanism being highly dependent on pH. Thermal, oxidative, and photochemical degradation are also plausible under specific stress conditions. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for the systematic investigation of the stability of this compound and related compounds. Such studies are imperative for ensuring the quality, safety, and optimal performance of these molecules in their intended applications.

References

Phenylsulfamate Derivatives: A Technical Guide to a Dual-Acting Pharmacophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylsulfamate core structure is a versatile pharmacophore integral to the design of potent inhibitors targeting two distinct and critical enzyme families: Carbonic Anhydrases (CAs) and Steroid Sulfatase (STS). While a specific compound named "Phenyl diethylsulfamate" is not prominently documented in scientific literature, this guide elucidates the well-established mechanisms of action for structurally related phenylsulfamate derivatives. This document provides a comprehensive overview of the biochemical pathways, quantitative inhibitory data, and detailed experimental methodologies relevant to researchers in pharmacology and drug development.

Introduction: The Duality of the Phenylsulfamate Moiety

Phenylsulfamate derivatives have emerged as a significant class of therapeutic agents due to their ability to selectively inhibit key enzymes involved in pathological processes. The core structure, consisting of a phenyl ring linked to a sulfamate group, serves as a crucial recognition element for the active sites of both carbonic anhydrases and steroid sulfatase. The nature and position of substituents on the phenyl ring, as well as the nitrogen of the sulfamate, dictate the inhibitory potency and selectivity towards these enzyme targets.

Mechanism of Action I: Carbonic Anhydrase Inhibition

Biochemical Pathway and Rationale for Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] CAs are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Several CA isoforms are overexpressed in various pathologies, particularly in hypoxic tumors (e.g., CA IX and CA XII), making them attractive targets for anticancer therapies.[1]

Phenylsulfamate-based inhibitors act by coordinating with the zinc ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby blocking the enzyme's catalytic activity.

Signaling Pathway Diagram

CA_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO2 CA_IX Carbonic Anhydrase IX/XII CO2_ext->CA_IX Hydration H2O_ext H2O H2O_ext->CA_IX HCO3 HCO3- CA_IX->HCO3 Catalysis H_ion H+ CA_IX->H_ion Catalysis pH_regulation Intracellular pH Regulation (Tumor Survival) HCO3->pH_regulation H_ion->pH_regulation Metabolism Tumor Metabolism pH_regulation->Metabolism Phenylsulfamate Phenylsulfamate Inhibitor Phenylsulfamate->CA_IX Inhibition

Caption: Inhibition of tumor-associated carbonic anhydrase IX/XII by phenylsulfamate derivatives.

Quantitative Data: Inhibitory Potency

The inhibitory activity of various fluorinated phenylsulfamates against four human carbonic anhydrase isoforms is summarized below. The data highlights the selectivity of these compounds for the tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II.[1]

CompoundhCA I (K_I in nM)hCA II (K_I in nM)hCA IX (K_I in nM)hCA XII (K_I in nM)
Phenylsulfamate (Lead)Potent InhibitorPotent InhibitorModest InhibitorModest Inhibitor
Fluorinated Phenylsulfamates53 - 41520 - 1132.8 - 471.9 - 35
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This method measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

Workflow Diagram:

CA_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme Solution (CA), and Inhibitor Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor or Vehicle Prepare_Reagents->Incubate Mix Rapidly Mix Enzyme-Inhibitor Complex with CO2-Saturated Buffer in Stopped-Flow Instrument Incubate->Mix Measure Monitor the Change in pH over Time using a pH Indicator Mix->Measure Analyze Calculate Initial Reaction Rates and Determine Inhibition Constants (Ki) Measure->Analyze End End Analyze->End

Caption: Workflow for determining carbonic anhydrase inhibition using a stopped-flow assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: A buffer with a pH indicator (e.g., Tris-HCl with phenol red) is prepared.

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the assay buffer.

    • Inhibitor Solutions: Serial dilutions of the phenylsulfamate compounds are prepared in a suitable solvent (e.g., DMSO).

    • Substrate Solution: The assay buffer is saturated with CO₂ gas.

  • Enzyme-Inhibitor Incubation:

    • The enzyme solution is pre-incubated with various concentrations of the inhibitor or the vehicle (as a control) for a defined period to allow for binding.

  • Stopped-Flow Measurement:

    • The enzyme-inhibitor mixture and the CO₂-saturated buffer are loaded into separate syringes of a stopped-flow spectrophotometer.

    • The solutions are rapidly mixed, initiating the hydration of CO₂.

    • The accompanying change in pH is monitored by the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the absorbance change over time.

    • Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Mechanism of Action II: Steroid Sulfatase Inhibition

Biochemical Pathway and Rationale for Inhibition

Steroid sulfatase (STS) is an enzyme that catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These active steroids can then be converted to potent estrogens and androgens, which can promote the growth of hormone-dependent cancers, such as breast and prostate cancer.[2][4]

Phenylsulfamate-based inhibitors are typically mechanism-based, irreversible inhibitors of STS. They are recognized by the active site of STS as substrate mimics. The enzyme initiates catalysis, leading to the sulfamoyl group being transferred to a catalytic formylglycine residue in the active site, thereby inactivating the enzyme.

Signaling Pathway Diagram

STS_Inhibition_Pathway cluster_precursors Inactive Steroid Precursors cluster_active_steroids Active Steroids E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS Hydrolysis DHEAS DHEAS DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Estrogens_Androgens Potent Estrogens & Androgens E1->Estrogens_Androgens DHEA->Estrogens_Androgens Hormone_Receptor Hormone Receptor Estrogens_Androgens->Hormone_Receptor Tumor_Growth Tumor Cell Proliferation Hormone_Receptor->Tumor_Growth Phenylsulfamate Phenylsulfamate Inhibitor Phenylsulfamate->STS Irreversible Inhibition

Caption: Irreversible inhibition of steroid sulfatase (STS) by phenylsulfamate derivatives.

Quantitative Data: Inhibitory Potency

The inhibitory activity of various phenylsulfamate derivatives against steroid sulfatase is presented below. The data is often reported as IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound DerivativeCell LineIC₅₀ (nM)Reference Compound (Irosustat) IC₅₀ (nM)
6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamateMCF-715.97-
Compound 5l (a phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate)MCF-70.211.06
Experimental Protocol: Radioisotopic STS Inhibition Assay in Whole Cells

This assay measures the ability of a compound to inhibit STS activity in a cellular context, which is crucial for assessing cell permeability and efficacy.

Workflow Diagram:

STS_Assay_Workflow Start Start Cell_Culture Culture Hormone-Dependent Cancer Cells (e.g., MCF-7) Start->Cell_Culture Pre_Incubate Pre-incubate Cells with Varying Concentrations of Phenylsulfamate Inhibitor Cell_Culture->Pre_Incubate Add_Substrate Add Radiolabeled Substrate ([3H]Estrone Sulfate) Pre_Incubate->Add_Substrate Incubate_Reaction Incubate for a Defined Period to Allow for Enzyme Activity Add_Substrate->Incubate_Reaction Extract_Steroids Stop Reaction and Extract Steroids using an Organic Solvent (e.g., Toluene) Incubate_Reaction->Extract_Steroids Separate_Steroids Separate Substrate and Product (e.g., using Thin Layer Chromatography) Extract_Steroids->Separate_Steroids Quantify Quantify Radioactivity of Substrate and Product using Liquid Scintillation Counting Separate_Steroids->Quantify Calculate_Inhibition Calculate Percent Inhibition and Determine IC50 Values Quantify->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for determining steroid sulfatase inhibition in a whole-cell assay.

Detailed Methodology:

  • Cell Culture:

    • Hormone-dependent cancer cells expressing STS (e.g., MCF-7 breast cancer cells) are cultured to near confluence in appropriate media.

  • Inhibitor Pre-incubation:

    • The cells are washed and then pre-incubated with various concentrations of the phenylsulfamate inhibitor or vehicle control for a specified time.

  • Enzymatic Reaction:

    • A radiolabeled substrate, typically [³H]estrone sulfate, is added to the cells, and the incubation is continued to allow for STS-mediated hydrolysis.

  • Steroid Extraction:

    • The reaction is terminated, and the steroids (both the sulfated substrate and the hydrolyzed product) are extracted from the cell medium using an organic solvent.

  • Separation and Quantification:

    • The organic extract is concentrated and the substrate and product are separated, often by thin-layer chromatography (TLC).

    • The radioactivity in the spots corresponding to the substrate and product is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The percentage of substrate converted to product is calculated for each inhibitor concentration.

    • The percent inhibition is determined relative to the vehicle control, and IC₅₀ values are calculated by plotting percent inhibition against inhibitor concentration.

Conclusion

The phenylsulfamate scaffold represents a privileged structure in medicinal chemistry, enabling the development of potent and selective inhibitors for both carbonic anhydrases and steroid sulfatase. The specific mechanism of action is dictated by the overall molecular structure of the derivative. Understanding these distinct mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design and advancement of novel therapeutics targeting a range of diseases, from cancer to hormonal disorders. This guide provides a foundational resource for researchers dedicated to exploring the therapeutic potential of this versatile pharmacophore.

References

Unveiling the Potential Biological Activity of Phenyl Diethylsulfamate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl diethylsulfamate belongs to the sulfamate class of compounds, a group of molecules that have garnered significant attention in medicinal chemistry for their diverse biological activities. A prominent and extensively studied activity of aryl sulfamates is the irreversible inhibition of steroid sulfatase (STS). This enzyme plays a pivotal role in the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. By blocking this conversion, phenylsulfamate derivatives can modulate the levels of active estrogens and androgens, making them promising therapeutic agents for hormone-dependent diseases, particularly hormone-sensitive cancers like breast and prostate cancer. This guide will delve into the hypothesized mechanism of action, potential signaling pathway interactions, and the general experimental protocols used to evaluate compounds of this class.

Hypothesized Mechanism of Action: Steroid Sulfatase Inhibition

The primary proposed biological activity of this compound is the inhibition of steroid sulfatase. STS is a microsomal enzyme that hydrolyzes a variety of 3β-hydroxysteroid sulfates. The sulfamate moiety (-O-SO₂-NH₂) is a key pharmacophore that mimics the natural sulfate group of the enzyme's substrates.

The inhibitory mechanism is believed to be an active site-directed, irreversible process. The sulfamate group of the inhibitor is recognized by the active site of the STS enzyme. A key catalytic residue, a formylglycine, is thought to attack the sulfur atom of the sulfamate. This leads to the transfer of the sulfamoyl group to the enzyme's active site, thereby inactivating it. This covalent modification results in the irreversible inhibition of the enzyme.

Signaling Pathway: Steroidogenesis

The inhibition of steroid sulfatase by a compound like this compound would directly impact the steroidogenesis pathway. By preventing the conversion of inactive steroid sulfates to their active forms, it would reduce the local and systemic levels of active estrogens and androgens that can drive the proliferation of hormone-dependent cancer cells.

Steroidogenesis_Pathway cluster_precursors Inactive Steroid Sulfates cluster_active Active Steroids cluster_downstream Downstream Effects E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS Hydrolysis DHEAS DHEAS DHEAS->STS Hydrolysis E1 Estrone (E1) ER Estrogen Receptor (ER) E1->ER DHEA DHEA AR Androgen Receptor (AR) DHEA->AR Cell_Proliferation Cell Proliferation ER->Cell_Proliferation AR->Cell_Proliferation STS->E1 STS->DHEA Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->STS Inhibition

Caption: Hypothesized impact of this compound on the steroidogenesis pathway.

Quantitative Data for Related Phenylsulfamate Derivatives

While specific data for this compound is unavailable, the following table summarizes the in vitro inhibitory activity (IC50 values) of other phenylsulfamate derivatives against steroid sulfatase. This data provides a benchmark for the potential potency of this class of compounds.

CompoundSteroid Sulfatase IC50 (nM)Cell LineReference
Estrone-3-O-sulfamate (EMATE)6.5Placental microsomes[Fiaschi et al., 2004]
Irosustat (STX64)0.4JEG-3 cells[Purohit et al., 2008]
4-Methylcoumarin-7-O-sulfamate8.0Placental microsomes[Woo et al., 2000]

Experimental Protocols

The evaluation of the biological activity of a potential STS inhibitor like this compound would involve a series of in vitro and in vivo assays.

In Vitro Steroid Sulfatase Inhibition Assay

Objective: To determine the potency of the test compound in inhibiting STS activity.

Methodology:

  • Enzyme Source: Homogenates of hormone-dependent cancer cell lines (e.g., MCF-7 for breast cancer) or isolated placental microsomes, which are rich in STS, are commonly used.

  • Substrate: A radiolabeled substrate, such as [³H]estrone sulfate, is used.

  • Incubation: The enzyme source is pre-incubated with varying concentrations of the test compound (this compound).

  • Reaction Initiation: The radiolabeled substrate is added to initiate the enzymatic reaction.

  • Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped. The product ([³H]estrone) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or solvent extraction.

  • Quantification: The amount of radioactive product is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

STS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Source (e.g., Cell Lysate) Incubation Pre-incubation Enzyme->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Substrate Add [³H]Estrone Sulfate Incubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction Separation Product Separation (TLC) Reaction->Separation Quantification Scintillation Counting Separation->Quantification IC50 IC50 Determination Quantification->IC50

Caption: Experimental workflow for an in vitro steroid sulfatase inhibition assay.

Cell-Based Proliferation Assays

Objective: To assess the effect of the test compound on the proliferation of hormone-dependent cancer cells.

Methodology:

  • Cell Culture: Hormone-dependent cancer cell lines (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compound in the presence of a steroid sulfate precursor (e.g., estrone sulfate).

  • Incubation: Cells are incubated for a period of 48-72 hours.

  • Proliferation Assessment: Cell proliferation is measured using assays such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: The effect of the compound on cell growth is quantified, and the GI50 (concentration for 50% growth inhibition) can be calculated.

Conclusion and Future Directions

While direct evidence is lacking for this compound, its chemical structure strongly suggests a potential role as a steroid sulfatase inhibitor. The framework provided in this guide offers a comprehensive overview of the likely mechanism of action and the experimental approaches required to validate this hypothesis. Future research should focus on the synthesis and in vitro evaluation of this compound to confirm its STS inhibitory activity and to determine its potency. Subsequent studies could then explore its efficacy in cell-based models of hormone-dependent cancers and eventually in in vivo preclinical models. The exploration of sulfamate derivatives continues to be a promising avenue for the development of novel anticancer therapeutics.

Phenyl Sulfamates: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl sulfamate motif, and specifically the phenyl sulfamate core, represents a critical pharmacophore in modern medicinal chemistry. While the term "Phenyl diethylsulfamate" does not correspond to a recognized therapeutic agent, the broader class of phenyl sulfamates has been extensively investigated, revealing potent and selective inhibitory activity against key enzymatic targets implicated in a range of pathologies, most notably hormone-dependent cancers and neurological disorders. This technical guide provides an in-depth overview of the primary therapeutic targets of phenyl sulfamate derivatives, focusing on Steroid Sulfatase (STS) and Carbonic Anhydrases (CAs). Detailed experimental protocols for assessing inhibitory activity against these targets are provided, alongside a curated summary of quantitative inhibition data. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the therapeutic potential of this important class of compounds.

Introduction to Phenyl Sulfamates

Phenyl sulfamates are a class of organic compounds characterized by a phenyl ring linked to a sulfamate group (-OSO₂NH₂). This structural motif has proven to be a highly effective pharmacophore for the design of enzyme inhibitors. The sulfamate group can act as a mimic of a sulfate group, enabling these compounds to bind to the active sites of sulfatase enzymes. Furthermore, the aryl ring provides a scaffold that can be readily modified to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the phenyl sulfamate core has led to the development of numerous investigational drugs, with some advancing into clinical trials.

Primary Therapeutic Target: Steroid Sulfatase (STS)

Steroid sulfatase (STS) is a microsomal enzyme responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can subsequently be converted to potent estrogens and androgens, which play a crucial role in the growth and proliferation of hormone-dependent cancers.

Role of STS in Disease

Elevated STS activity has been identified in various hormone-dependent malignancies, including breast, prostate, and endometrial cancers. By converting inactive steroid precursors into active hormones within the tumor microenvironment, STS provides a local supply of growth-promoting steroids, contributing to tumor progression and resistance to endocrine therapies. Therefore, the inhibition of STS is a promising therapeutic strategy for these cancers.[1][2]

Mechanism of Inhibition by Phenyl Sulfamates

Phenyl sulfamates are potent, often irreversible, inhibitors of STS.[3] They are thought to act as suicide inhibitors, where the enzyme's own catalytic mechanism activates the inhibitor, leading to covalent modification of the active site. The proposed mechanism involves the transfer of the sulfamoyl group from the inhibitor to a key formylglycine residue within the STS active site, rendering the enzyme inactive.

Signaling Pathway

STS_Pathway cluster_Extracellular Extracellular Space cluster_Cell Tumor Cell E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS Hydrolysis DHEAS DHEA Sulfate (DHEAS) (Inactive) DHEAS->STS Hydrolysis E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Aromatase Aromatase E1->Aromatase Androgens Androgens DHEA->Androgens Estradiol Estradiol (E2) Aromatase->Estradiol ER Estrogen Receptor (ER) Estradiol->ER AR Androgen Receptor (AR) Androgens->AR Proliferation Tumor Growth and Proliferation ER->Proliferation AR->Proliferation Inhibitor Phenyl Sulfamate Inhibitor Inhibitor->STS Inhibition

Caption: Steroid Sulfatase (STS) Signaling Pathway.
Quantitative Inhibition Data

The following table summarizes the inhibitory activity of selected phenyl sulfamate derivatives against Steroid Sulfatase.

CompoundAssay SystemIC₅₀ (nM)Reference(s)
Irosustat (STX64)Placental Microsomes8[4][5]
Irosustat (STX64)JEG-3 Cells0.015 - 0.025[1]
Estrone-3-O-sulfamate (EMATE)Placental Microsomes18[6]
4-Methylcoumarin-7-O-sulfamatePlacental Microsomes380[7]
Compound 5l ¹Enzymatic Assay36.78
Compound 5l ¹MCF-7 Cells0.21
Tetrahydroisoquinoline DerivativeHEK-293 Cells (STS-transfected)3.9, 8.9, 16.6

¹4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate

Secondary Therapeutic Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are found throughout the human body and are involved in numerous physiological processes, including pH regulation, respiration, and fluid secretion.

Role of CAs in Disease

Several CA isoforms are implicated in disease. For instance, CA II and CA IV are involved in aqueous humor secretion in the eye, and their inhibition can lower intraocular pressure, making them targets for glaucoma treatment. In the brain, CAs are involved in regulating neuronal excitability, and their inhibition can have anticonvulsant effects, as seen with the drug topiramate. Furthermore, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis, making them attractive targets for anticancer therapies.

Mechanism of Inhibition by Phenyl Sulfamates

Sulfamate-containing compounds, including some phenyl sulfamates, are effective inhibitors of various carbonic anhydrase isoforms. The sulfamate group is believed to coordinate with the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. This interaction is typically reversible.

Signaling Pathway

CA_Pathway cluster_Physiological Physiological/Pathological Process CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Bicarbonate HCO₃⁻ + H⁺ Outcome Physiological/Pathological Outcome (e.g., pH regulation, fluid secretion) Bicarbonate->Outcome CA->Bicarbonate Inhibitor Sulfamate Inhibitor Inhibitor->CA Inhibition

Caption: Carbonic Anhydrase (CA) Catalytic Reaction and Inhibition.
Quantitative Inhibition Data

The following table summarizes the inhibitory activity of selected sulfamate-containing compounds against various Carbonic Anhydrase isoforms.

CompoundCA IsoformKᵢ (µM)Reference(s)
TopiramatehCA I~100
TopiramatehCA II7
TopiramatehCA IV10
TopiramatehCA VI>100
TopiramaterCA II0.1 - 1
TopiramaterCA IV0.2 - 10

Experimental Protocols

Steroid Sulfatase (STS) Inhibition Assay (Radiolabeled Substrate)

This protocol describes a method for determining the inhibitory activity of compounds against STS using a radiolabeled substrate.

Materials:

  • JEG-3 human choriocarcinoma cells (or other STS-expressing cell line) or placental microsomes

  • [6,7-³H]Estrone-3-sulfate ([³H]E1S)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Phosphate-buffered saline (PBS)

  • Toluene-based scintillation fluid

  • Scintillation vials

  • Liquid scintillation counter

  • Multi-well cell culture plates

Protocol:

  • Cell Culture: Culture JEG-3 cells in appropriate medium until they reach near-confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.

  • Incubation:

    • Remove the culture medium from the cells and wash with PBS.

    • Add the medium containing the test compounds (or vehicle control) to the wells.

    • Pre-incubate the cells with the compounds for a specified time (e.g., 30 minutes) at 37°C.

  • Enzymatic Reaction:

    • Add [³H]E1S to each well to a final concentration of approximately 20 nM.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Extraction of Liberated Steroids:

    • Stop the reaction by adding an equal volume of toluene.

    • Vortex the plates to ensure thorough mixing and extraction of the radiolabeled estrone into the organic phase.

    • Centrifuge the plates to separate the aqueous and organic layers.

  • Scintillation Counting:

    • Transfer a known volume of the toluene (upper) layer to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of STS activity remaining in the presence of the inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

STS_Assay_Workflow start Start culture Culture STS-expressing cells start->culture prepare_compounds Prepare serial dilutions of test compounds culture->prepare_compounds pre_incubate Pre-incubate cells with compounds prepare_compounds->pre_incubate add_substrate Add [³H]Estrone-3-sulfate pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction and extract with toluene incubate_reaction->stop_reaction scintillation_count Measure radioactivity stop_reaction->scintillation_count analyze_data Calculate % inhibition and IC₅₀ scintillation_count->analyze_data end End analyze_data->end

Caption: Experimental Workflow for STS Inhibition Assay.
Carbonic Anhydrase (CA) Inhibition Assay (CO₂ Hydration Method)

This protocol outlines a method for measuring CA inhibition based on the enzyme's native CO₂ hydration activity.

Materials:

  • Purified CA isoenzyme

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer (e.g., 20 mM, pH 8.3)

  • Phenol red indicator solution

  • CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water on ice)

  • Spectrophotometer with temperature control

  • Cuvettes

Protocol:

  • Reagent Preparation:

    • Prepare the Tris-HCl buffer containing the phenol red indicator.

    • Prepare solutions of the purified CA enzyme in the buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a cuvette, mix the buffer, enzyme solution, and the test compound (or vehicle control).

    • Equilibrate the cuvette to the desired temperature (e.g., 4°C) in the spectrophotometer.

  • Enzymatic Reaction:

    • Initiate the reaction by injecting a known volume of CO₂-saturated water into the cuvette.

    • Immediately start monitoring the decrease in absorbance at a specific wavelength (e.g., 557 nm for phenol red) as the pH drops due to the formation of carbonic acid.

  • Data Acquisition:

    • Record the absorbance change over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of CA activity remaining in the presence of the inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ or Kᵢ value using appropriate enzyme kinetic models.

CA_Assay_Workflow start Start prepare_reagents Prepare buffer, enzyme, and compounds start->prepare_reagents setup_assay Mix buffer, enzyme, and compound in cuvette prepare_reagents->setup_assay equilibrate Equilibrate temperature setup_assay->equilibrate initiate_reaction Inject CO₂-saturated water equilibrate->initiate_reaction monitor_absorbance Monitor absorbance change over time initiate_reaction->monitor_absorbance analyze_data Calculate reaction rates, % inhibition, and IC₅₀/Kᵢ monitor_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for CA Inhibition Assay.

Conclusion

The phenyl sulfamate scaffold is a validated and highly promising platform for the development of potent and selective inhibitors of key therapeutic targets. The extensive research into their activity against Steroid Sulfatase has established their potential in the treatment of hormone-dependent cancers. Furthermore, the inhibitory effects of sulfamate-containing compounds on Carbonic Anhydrases open up therapeutic avenues for a variety of other conditions. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further explore and exploit the therapeutic potential of this important class of molecules.

References

In Vitro Studies of Phenyl Diethylsulfamate: A Review of a Sparsely Charted Chemical Space

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, a notable scarcity of publicly available in vitro research specifically investigating phenyl diethylsulfamate was found. This lack of dedicated studies prevents the construction of a detailed technical guide as requested. The biological activities, mechanistic pathways, and specific experimental protocols for this particular compound remain largely uncharacterized in published research.

While direct data on this compound is elusive, the broader class of aryl sulfamates, to which it belongs, has been the subject of considerable investigation, particularly in the context of enzyme inhibition. This report, therefore, provides a high-level overview of the in vitro evaluation of structurally related aryl sulfamate derivatives to offer a contextual understanding of the potential areas of interest for this compound.

Aryl Sulfamates: A Focus on Steroid Sulfatase Inhibition

A significant body of in vitro research on aryl sulfamates centers on their activity as inhibitors of steroid sulfatase (STS). STS is a crucial enzyme in the biosynthesis of steroid hormones and has been identified as a therapeutic target in hormone-dependent cancers, such as breast and prostate cancer.

Numerous studies have synthesized and evaluated libraries of substituted phenyl sulfamates for their STS inhibitory potency. These investigations typically involve both enzymatic and cell-based assays to determine the efficacy and cellular activity of the compounds.

Representative Experimental Approaches for Aryl Sulfamate Derivatives

While no specific protocols for this compound can be provided, the following outlines common methodologies employed in the in vitro study of related aryl sulfamate compounds, primarily in the context of STS inhibition:

1. Enzymatic Assays:

  • Objective: To determine the direct inhibitory effect of a compound on the target enzyme.

  • Typical Protocol:

    • Recombinant or purified STS enzyme is incubated with a fluorescent or radiolabeled substrate.

    • The test compound (e.g., a substituted phenyl sulfamate) is added at various concentrations.

    • The enzymatic reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of product formed is quantified using techniques such as fluorescence spectroscopy or liquid scintillation counting.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

2. Cell-Based Assays:

  • Objective: To assess the ability of a compound to inhibit enzyme activity within a cellular context, which provides insights into cell permeability and stability.

  • Typical Protocol:

    • A relevant cell line that expresses the target enzyme (e.g., MCF-7 breast cancer cells for STS) is cultured.

    • The cells are treated with the test compound at a range of concentrations.

    • After an incubation period, the cells are lysed, and the activity of the target enzyme is measured using a suitable assay.

    • Alternatively, whole cells can be incubated with a substrate, and the conversion to product in the cell culture medium is measured.

    • The IC50 value for cellular enzyme inhibition is then determined.

3. Antiproliferative Assays:

  • Objective: To evaluate the effect of the compound on the growth and viability of cancer cell lines.

  • Typical Protocol:

    • Cancer cell lines (e.g., T-47D, another estrogen-dependent breast cancer cell line) are seeded in multi-well plates.

    • The cells are treated with the test compound at various concentrations.

    • After a period of incubation (typically 24-72 hours), cell viability is assessed using assays such as the MTT, XTT, or CellTiter-Glo assay.

    • The concentration of the compound that inhibits 50% of cell growth (GI50) is calculated.

Signaling Pathways and Logical Relationships

Given the absence of specific data for this compound, diagrams of its signaling pathways cannot be generated. However, for related STS inhibitors, the logical workflow of their in vitro evaluation can be visualized.

experimental_workflow General In Vitro Workflow for Aryl Sulfamate STS Inhibitors cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Aryl Sulfamate Derivatives enzymatic_assay Enzymatic Assay (e.g., purified STS) synthesis->enzymatic_assay cell_based_assay Cell-Based Assay (e.g., MCF-7 cells) synthesis->cell_based_assay antiproliferative_assay Antiproliferative Assay (e.g., T-47D cells) synthesis->antiproliferative_assay ic50_enzymatic Determine Enzymatic IC50 enzymatic_assay->ic50_enzymatic ic50_cellular Determine Cellular IC50 cell_based_assay->ic50_cellular gi50 Determine GI50 antiproliferative_assay->gi50 sar Structure-Activity Relationship (SAR) Analysis ic50_enzymatic->sar ic50_cellular->sar gi50->sar lead_id Lead Compound Identification sar->lead_id

A generalized workflow for the in vitro evaluation of aryl sulfamate derivatives as STS inhibitors.

Conclusion

The specific compound, this compound, appears to be an understudied molecule in the context of in vitro biological research. While a wealth of information exists for substituted aryl sulfamates, particularly as steroid sulfatase inhibitors, this data cannot be directly extrapolated to the unsubstituted parent compound. The methodologies and conceptual frameworks from the study of these derivatives, however, provide a clear roadmap for any future in vitro investigation of this compound. Researchers interested in this compound would likely begin with enzymatic and cell-based assays against common targets for aryl sulfamates, such as steroid sulfatase, and then broaden their investigation based on initial findings. Without such foundational research, a comprehensive technical guide on the in vitro studies of this compound cannot be compiled.

Phenyl diethylsulfamate analogues and derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Phenyl Diethylsulfamate Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound analogues and their derivatives represent a significant class of non-steroidal compounds primarily investigated for their potent inhibitory effects on steroid sulfatase (STS). The STS enzyme is a critical target in the treatment of hormone-dependent cancers, such as postmenopausal breast cancer, as it catalyzes the hydrolysis of inactive steroid sulfates like estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their biologically active forms, estrone (E1) and DHEA, respectively.[1][2] By blocking this pathway, STS inhibitors can effectively reduce the levels of active estrogens that fuel the growth of hormone-sensitive tumors.[3] This guide provides a comprehensive overview of the core aspects of this compound analogues, including their mechanism of action, structure-activity relationships, quantitative biological data, and detailed experimental protocols relevant to their synthesis and evaluation.

Mechanism of Action and Signaling Pathway

Steroid sulfatase is a pivotal enzyme in the biosynthesis of active steroid hormones.[3] In peripheral tissues, particularly in breast tumors, the conversion of circulating E1S to E1 by STS is a major source of estrogen. This compound and its analogues are mechanism-based, irreversible inhibitors.[4][5] The sulfamate moiety is designed to mimic the endogenous sulfate substrate. It is hypothesized that the inhibitor binds to the active site of the STS enzyme, where a catalytic formylglycine residue attacks the sulfur atom of the sulfamate group.[4] This results in the transfer of the sulfamoyl group to the enzyme, leading to its irreversible inactivation.[4] This covalent modification permanently blocks the enzyme's ability to hydrolyze its natural substrates.

The following diagram illustrates the steroidogenic pathway and the role of STS inhibitors.

STS_Pathway cluster_0 Steroidogenic Pathway cluster_1 Inhibition Mechanism E1S Estrone-3-Sulfate (E1S) (Inactive Precursor) STS Steroid Sulfatase (STS) E1S->STS Hydrolysis DHEAS DHEAS (Inactive Precursor) DHEAS->STS Hydrolysis E1 Estrone (E1) (Active Estrogen) STS->E1 DHEA DHEA STS->DHEA ER Estrogen Receptor (ER) E1->ER Inhibitor Phenyl Sulfamate Analogue Inhibitor->STS Irreversible Binding (Sulfamoylation) InactiveSTS Irreversibly Inactivated STS TumorGrowth Tumor Cell Proliferation ER->TumorGrowth

Caption: Steroid sulfatase (STS) pathway and its inhibition.

Key Analogues and Structure-Activity Relationships (SAR)

The development of non-steroidal STS inhibitors has led to various scaffolds designed to optimize potency and minimize off-target effects like estrogenicity.[6]

Key Structural Features Influencing Activity:

  • Sulfamate Moiety : This functional group is essential for the irreversible inhibition mechanism.[5]

  • Aromatic Core : Various non-steroidal cores, such as biphenyl, triazole-phenyl, and benzophenone, serve as the scaffold.[5][6][7] The 1,4-diphenyl-substituted 1,2,3-triazole ring, for instance, mimics the steroidal structure of natural STS substrates.[7]

  • Substituents :

    • Electron-Withdrawing Groups : The addition of electron-withdrawing groups like cyano (CN) or nitro (NO₂) to the phenyl ring significantly enhances STS inhibitory activity.[6]

    • Halogens : Fluorination of the phenyl ring, particularly at the meta-position, has been shown to be beneficial for inhibitory potency.[3]

The following diagram illustrates the logical relationships in the structural design of potent STS inhibitors.

SAR_Logic cluster_Scaffolds Aromatic Scaffolds Start Core Scaffold Design Biphenyl Biphenyl Start->Biphenyl Triazole Phenyl-Triazole Start->Triazole Coumarin Coumarin Start->Coumarin Benzophenone Benzophenone Start->Benzophenone Sulfamate Add Sulfamate Group (-OSO2NH2) Biphenyl->Sulfamate Triazole->Sulfamate Coumarin->Sulfamate Benzophenone->Sulfamate Substituents Modify Ring Substituents Sulfamate->Substituents EWG Electron-Withdrawing Groups (e.g., -CN, -NO2) Substituents->EWG Increases Potency Halogens Halogens (e.g., Fluorine) Substituents->Halogens Increases Potency Result Potent & Selective STS Inhibitor EWG->Result Halogens->Result

Caption: Structure-activity relationship (SAR) logic for STS inhibitors.

Quantitative Biological Data

The inhibitory potency of this compound analogues is typically quantified by the half-maximal inhibitory concentration (IC₅₀). The data below summarizes the activity of several key compounds against STS.

Compound ClassSpecific AnalogueAssay TypeTargetIC₅₀ (nM)Reference
Biphenyl Sulfamate 2',4'-dicyanobiphenyl-4-O-sulfamate (TZS-8478)In vitroRat Liver/Uterine STSPotent Inhibition*[6]
Coumarin Sulfamate Irosustat (STX64 / 667-COUMATE)Placental MicrosomesHuman STS8[7]
Coumarin Sulfamate COUMATEPlacental MicrosomesHuman STS380[7]
Triazole-Phenyl Sulfamate 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l)Enzymatic AssayHuman STS36.78[7]
Triazole-Phenyl Sulfamate 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l)MCF-7 CellsHuman STS0.21[4][7]
Triazole-Naphthalene Sulfamate 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate (3L)MCF-7 CellsHuman STS15.97[1]
Benzophenone Sulfamate Benzophenone-4,4'-O,O-bis-sulfamate (BENZOMATE)MCF-7 CellsHuman STS>70% inhibition @ 100 nM[5]
Steroidal Sulfamate 4-Nitro-EMATEMCF-7 CellsHuman STS0.01[3]

Note: The specific IC₅₀ for TZS-8478 was not provided in the abstract, but it was noted to have "very potent" activity and completely inhibited STS at 0.5 mg/kg in vivo.[6]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the evaluation of novel chemical entities. Below are protocols for the synthesis and biological assessment of phenyl sulfamate analogues, based on methodologies described in the literature.

General Synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenyl Sulfamates[7][8]

This protocol outlines a multi-step synthesis involving an azide-alkyne cycloaddition followed by sulfamoylation.

  • Azide Formation :

    • Dissolve the appropriate aniline derivative (1.0 eq) in acetonitrile (ACN).

    • Cool the solution in an ice water bath (0 °C).

    • Add tert-butyl nitrite (t-BuONO) (1.2 eq) dropwise, followed by the addition of azidotrimethylsilane (TMSN₃) (1.1 eq).

    • Stir the solution at room temperature for 4 hours to form the corresponding azide in situ.

  • Azide-Alkyne Cycloaddition (Huisgen Cycloaddition) :

    • To the azide reaction mixture from Step 1, add 4-[(trimethylsilyl)ethynyl]phenol (1.0 eq) and a 1 M solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Sequentially add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a 1 M aqueous solution of sodium ascorbate to catalyze the cycloaddition.

    • Stir until reaction completion (monitored by TLC) to yield the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol intermediate.

    • Purify the intermediate product using column chromatography.

  • Sulfamoylation :

    • Prepare sulfamoyl chloride (in situ) by reacting chlorosulfonyl isocyanate with formic acid in an anhydrous solvent.

    • Treat the purified phenol intermediate from Step 2 with the freshly prepared sulfamoyl chloride under anhydrous conditions.

    • Stir the reaction at room temperature until completion.

    • Purify the final sulfamated product by recrystallization or column chromatography.

In Vitro Steroid Sulfatase (STS) Inhibition Assay[7]

This radioisotope-based enzymatic assay measures the direct inhibitory effect of compounds on isolated STS.

  • Enzyme Preparation :

    • Use STS isolated from human placenta (microsomal fraction) as the enzyme source.

  • Reaction Mixture Preparation :

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Phosphate buffer (pH 7.4).

      • Radiolabeled substrate: [³H]Estrone-3-sulfate ([³H]E1S).

      • Test compound dissolved in DMSO (at various concentrations).

      • STS enzyme preparation.

    • Include a control reaction with DMSO vehicle instead of the test compound.

  • Incubation :

    • Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).

  • Extraction and Quantification :

    • Stop the reaction by adding a suitable organic solvent (e.g., toluene or diethyl ether) to extract the product, [³H]estrone.

    • Vortex and centrifuge to separate the phases.

    • Transfer an aliquot of the organic (upper) phase containing the hydrolyzed [³H]estrone to a scintillation vial.

    • Evaporate the solvent and add scintillation fluid.

    • Quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the percentage of STS inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based STS Inhibition Assay Using MCF-7 Cells[5][7]

This assay evaluates the ability of compounds to inhibit STS activity within intact cancer cells.

  • Cell Culture :

    • Culture MCF-7 human breast cancer cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.[8]

  • Assay Procedure :

    • Seed MCF-7 cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with the test compounds at various concentrations for a specified time (e.g., 1-4 hours).

    • Add the substrate, [³H]estrone-3-sulfate, to each well and incubate for an additional period (e.g., 2-4 hours) at 37 °C.

  • Product Extraction and Measurement :

    • Collect the culture medium from each well.

    • Extract the [³H]estrone product from the medium using an organic solvent as described in Protocol 5.2.

    • Quantify the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of STS inhibition and determine the IC₅₀ values as described previously. To assess irreversibility, cells can be pre-treated with the inhibitor, washed to remove any unbound compound, and then assayed for STS activity.[5]

The following diagram provides a visual workflow for the evaluation of novel STS inhibitors.

Experimental_Workflow cluster_assays Biological Evaluation start Design & Synthesis of Analogues invitro In Vitro Enzymatic Assay (Protocol 5.2) start->invitro Initial Screening data_analysis Data Analysis (IC50 Determination) invitro->data_analysis cell_based Cell-Based Assay (MCF-7) (Protocol 5.3) invivo In Vivo Studies (e.g., Animal Models) cell_based->invivo Test Efficacy data_analysis->cell_based Confirm Cellular Activity finish Lead Compound Identification invivo->finish

Caption: General experimental workflow for STS inhibitor development.

References

The Dawn of a New Class of Therapeutics: A Technical Guide to Novel Phenylsulfamate Compounds as Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and development of novel phenylsulfamate compounds, a promising class of agents targeting steroid sulfatase (STS). It delves into the synthetic chemistry, biological evaluation, and mechanistic insights that underpin their potential as therapeutics for hormone-dependent cancers. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction: The Rationale for Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone-3-sulfate (DHEAS), to their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][3] These active steroids can then be converted to potent estrogens and androgens that fuel the growth of hormone-dependent cancers, such as breast, prostate, and endometrial cancers.[1][4] Notably, STS is expressed in a high percentage of breast tumors, making it a highly attractive therapeutic target.[1] Inhibition of STS offers a promising strategy to cut off the supply of these growth-promoting hormones to cancer cells.[2][4]

While steroidal inhibitors like Estrone-3-O-sulfamate (EMATE) have shown high potency, they are often associated with estrogenic side effects.[1][5] This has spurred the development of non-steroidal STS inhibitors, with phenylsulfamate-based compounds emerging as a particularly promising class.[1] This guide focuses on a novel series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate derivatives that have demonstrated significant STS inhibitory activity.[1][5]

Synthesis of Novel Phenylsulfamate Compounds

The synthesis of the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate derivatives is achieved through a multi-step process, as outlined below. The general synthetic scheme involves the formation of a triazole core via a Huisgen cycloaddition, followed by the crucial sulfamoylation step.

General Synthetic Workflow

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Huisgen Cycloaddition cluster_2 Step 3: Sulfamoylation Aniline Aniline Derivatives (1) tBuONO t-BuONO TMSN3 TMSN3 Acetonitrile Acetonitrile Azide Corresponding Azides (2) Aniline->Azide t-BuONO, TMSN3, ACN Azide_in Azide_in Phenol_deriv 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives (3a-m) Azide_in->Phenol_deriv 4-((trimethylsilyl)ethynyl)phenol, TBAF CuSO4 CuSO45H2O NaAscorbate Sodium Ascorbate Final_Phenol Final Phenol Product Phenol_deriv->Final_Phenol CuSO45H2O, Sodium Ascorbate Final_Phenol_in Final_Phenol_in Sulfamate_deriv 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl Sulfamate Derivatives (4a-m) Final_Phenol_in->Sulfamate_deriv Sulfamoyl chloride (in situ)

Caption: Synthetic workflow for phenylsulfamate compounds.

Detailed Experimental Protocols

2.2.1. General Procedure for the Synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives (3a-m) [1]

  • The appropriate aniline derivative (1) (2.63 mmol) is dissolved in acetonitrile (6.1 mL).

  • The resulting solution is cooled in an ice water bath.

  • tert-Butyl nitrite (t-BuONO) (0.325 g, 3.16 mmol) is added dropwise, followed by the addition of azidotrimethylsilane (TMSN3) (0.333 g, 2.89 mmol).

  • The solution is stirred at room temperature for 4 hours.

  • In the next step, 4-((trimethylsilyl)ethynyl)phenol (0.5 g, 2.63 mmol) and a 1 M solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (2.89 mL) are added.

  • The reaction mixture is stirred at 0°C for 30 minutes.

  • Finally, copper(II) sulfate pentahydrate (CuSO4·5H2O) and a 1 M aqueous solution of sodium ascorbate are added to complete the azide-alkyne Huisgen cycloaddition reaction.

2.2.2. General Procedure for the Synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenyl Sulfamate Derivatives (4a-m) [1][5]

  • To a solution of chlorosulfonyl isocyanate (212 mg, 1.50 mmol) in dry dichloromethane (DCM) (0.5 mL), a mixture of formic acid (70.9 mg, 1.54 mmol) and N,N-dimethylacetamide (N,N-DMA) (1.4 mg, 0.016 mmol) is added.

  • The obtained solution is stirred at 40°C for 3.5 hours to generate sulfamoyl chloride in situ.

  • The 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives (3a-m) are then treated with the in situ generated sulfamoyl chloride under anhydrous conditions to yield the final sulfamate products (4a-m).

Biological Evaluation: STS Inhibitory Activity

The newly synthesized phenylsulfamate compounds were evaluated for their ability to inhibit STS activity using both enzymatic and cell-based assays.

Experimental Protocols for Biological Assays

3.1.1. In Vitro Enzymatic Assay [1][5]

  • The inhibitory properties of the compounds are determined using a radioisotope enzymatic assay.

  • The assay utilizes STS isolated from human placenta.

  • The radiolabeled substrate, [3H]E1S, is used to monitor enzyme activity.

  • The level of STS inhibition is measured and compared to reference compounds.

3.1.2. Radioisotope Cellular Assay [1][5]

  • The inhibitory properties of the compounds are assessed in a cellular context using MCF-7 breast cancer cells.

  • The assay uses the radiolabeled substrate [3H]E1S.

  • The ability of the compounds to block STS enzymatic activity within the cells is determined.

  • COUMATE and Irosustat are used as reference inhibitors.

Quantitative Data on STS Inhibition

The following tables summarize the STS inhibitory activity of selected novel phenylsulfamate compounds.

Table 1: In Vitro STS Inhibitory Activity of Selected Phenylsulfamate Derivatives

CompoundSubstitutionResidual STS Activity (%) at 0.5 µM[1][5]IC50 (nM)[1][5]
5l 3,5-difluorophenyl17.3436.78
4b 3,5-diCl-phenylPotentNot explicitly stated
4d Iodo-substitutedPotentNot explicitly stated
4m Iodo-substitutedPotentNot explicitly stated
4i Alkyl-substitutedRelevantNot explicitly stated
4j Alkyl-substitutedRelevantNot explicitly stated

Table 2: STS Inhibitory Potency in MCF-7 Cells

CompoundIC50 (nM)[5]
5l 0.21
Irosustat (reference) 1.06

Signaling Pathway and Mechanism of Action

The primary mechanism of action of these phenylsulfamate compounds is the inhibition of the STS enzyme. By blocking STS, these compounds prevent the conversion of inactive steroid sulfates into active estrogens and androgens, thereby depriving hormone-dependent cancer cells of essential growth signals.

G cluster_0 Steroidogenesis Pathway cluster_1 Cancer Cell Proliferation E1S Estrone-3-Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA-Sulfate (DHEAS) (Inactive) DHEAS->STS E1 Estrone (E1) (Active) STS->E1 DHEA DHEA (Active) STS->DHEA Estrogens Active Estrogens E1->Estrogens Androgens Active Androgens DHEA->Androgens CancerCell Hormone-Dependent Cancer Cell Growth Estrogens->CancerCell Androgens->CancerCell Inhibitor Phenylsulfamate Inhibitor Inhibitor->STS Inhibition

Caption: STS signaling pathway and point of inhibition.

Conclusion and Future Directions

The novel 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate derivatives represent a significant advancement in the quest for potent and selective non-steroidal STS inhibitors. The data presented herein demonstrates their substantial in vitro and cellular activity, with some compounds exhibiting potency superior to the clinical candidate Irosustat.[5] The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this area. Future work should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their in vivo efficacy and safety profiles in relevant animal models of hormone-dependent cancers. The continued exploration of the phenylsulfamate scaffold holds great promise for the development of new and effective cancer therapies.

References

Preliminary Screening of Phenyl Diethylsulfamate Analogues as Potential Anticonvulsant Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research data specifically detailing the preliminary screening of phenyl diethylsulfamate is limited. This guide, therefore, provides a comprehensive overview of the standard methodologies and potential outcomes for the preliminary screening of novel anticonvulsant drug candidates, drawing on examples from structurally related N-phenyl substituted compounds with demonstrated anticonvulsant activity. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry and pharmacology. N-phenyl substituted amides, imides, and sulfonamides have been identified as promising scaffolds for the development of new anticonvulsant agents. These compounds are often subjected to a battery of preliminary screening tests to assess their potential anticonvulsant activity and neurotoxicity. This guide outlines the core experimental protocols and data presentation for such a preliminary screening, using data from related compounds to illustrate the concepts.

Core Preclinical Screening Models for Anticonvulsant Activity

The initial evaluation of potential anticonvulsant compounds typically involves two primary in vivo models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures. It is particularly effective in screening for drugs that are effective against generalized tonic-clonic seizures.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can raise the seizure threshold. It is considered a model for absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission.

Data Presentation: Anticonvulsant Activity of N-Phenyl Substituted Compounds

The following table summarizes representative data from preclinical screenings of various N-phenyl substituted compounds, illustrating how quantitative data is typically presented. Note: This data is for compounds structurally related to this compound and is provided for illustrative purposes.

Compound ClassCompound IDDose (mg/kg)MES Test OutcomescPTZ Test OutcomeNeurotoxicityReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide19300 (at 0.5h), 100 (at 4h)ProtectionNot ReportedNot Reported[1][2]
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide12100Protection (at 0.5h)Not ReportedNot Reported[1]
N-(3-chlorophenyl)-2-morpholino-acetamide13100 (at 0.5h), 300 (at 4h)ProtectionNot ReportedNot Reported[1]
Phenytoin-thiosemicarbazide derivative5b100Superior to PhenytoinNot ReportedDevoid of neurotoxicity[3]
Phenytoin-1,3,4-oxadiazole/thiadiazole derivative4, 5d100Not ReportedEquipotent to PhenytoinNot Reported[3]
N-phenyl-2-phtalimidoethanesulfonamide derivativesVarious100Active with nitro, methyl, chloro substituentsNot ReportedNot Reported[4]

Experimental Protocols

General Animal Handling and Dosing
  • Animals: Male mice are commonly used for these preliminary screens.

  • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and with free access to food and water.

  • Drug Administration: Test compounds are typically suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.). A control group receiving only the vehicle is essential.

Maximal Electroshock Seizure (MES) Protocol
  • Compound Administration: Administer the test compound at a predetermined dose (e.g., 30, 100, 300 mg/kg).

  • Time Interval: After a specific time interval (e.g., 30 minutes or 4 hours), induce seizures.

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating protection.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Protocol
  • Compound Administration: Administer the test compound at a predetermined dose.

  • Time Interval: After a specific time interval, administer the chemoconvulsant.

  • Chemoconvulsant Administration: Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a majority of animals (e.g., 85 mg/kg).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered the endpoint, indicating protection.

Neurotoxicity Screening

A common method to assess neurotoxicity is the rotarod test.

  • Training: Train the mice to stay on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1 minute).

  • Compound Administration: Administer the test compound at various doses.

  • Testing: At predetermined time intervals after administration, place the mice on the rotarod.

  • Endpoint: The inability of the mouse to remain on the rod for the full duration is indicative of motor impairment and neurotoxicity.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Preliminary Anticonvulsant Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 Data Analysis & Lead Identification synthesis Synthesis of this compound Analogues characterization Structural & Purity Analysis (NMR, MS, etc.) synthesis->characterization mes_test Maximal Electroshock (MES) Test characterization->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test characterization->scptz_test neurotoxicity Neurotoxicity (Rotarod Test) mes_test->neurotoxicity scptz_test->neurotoxicity data_analysis Determine Anticonvulsant Activity & Toxicity neurotoxicity->data_analysis lead_identification Identify Lead Candidates for Further Study data_analysis->lead_identification G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron gaba_synthesis GABA Synthesis gaba_a_receptor GABA-A Receptor gaba_synthesis->gaba_a_receptor GABA Release chloride_channel Chloride Channel Opening gaba_a_receptor->chloride_channel hyperpolarization Hyperpolarization (Inhibition) chloride_channel->hyperpolarization compound Anticonvulsant Compound compound->gaba_a_receptor Positive Allosteric Modulation

References

Methodological & Application

Synthesis of Phenyl Diethylsulfamate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of phenyl diethylsulfamate, a chemical intermediate of interest to researchers, scientists, and drug development professionals. The following sections outline the necessary reagents, equipment, and a step-by-step experimental procedure, along with a summary of expected quantitative data and a visual representation of the synthesis workflow.

Introduction

This compound is an organic compound belonging to the sulfamate class. Sulfamates are recognized for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. This protocol details a common and effective method for the preparation of this compound via the reaction of phenol with diethylsulfamoyl chloride in the presence of a base. This method is widely applicable for the synthesis of various aryl sulfamates.

Experimental Protocol

This protocol is based on established methods for the synthesis of aryl sulfamates from phenols and sulfamoyl chlorides.

Materials and Equipment:

  • Reagents: Phenol, Diethylsulfamoyl chloride, Triethylamine (or a similar non-nucleophilic base), Dichloromethane (DCM) or other suitable aprotic solvent, Magnesium sulfate (anhydrous), Hydrochloric acid (1M solution), Saturated sodium bicarbonate solution, Brine.

  • Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator, Standard laboratory glassware, Nuclear Magnetic Resonance (NMR) spectrometer, Mass spectrometer, Melting point apparatus.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM).

  • Base Addition: Cool the solution in an ice bath (0 °C). Add triethylamine (1.1 equivalents) to the stirred solution.

  • Addition of Diethylsulfamoyl Chloride: Add diethylsulfamoyl chloride (1.05 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound, compiled from typical results for analogous reactions. Actual results may vary depending on the specific experimental conditions.

ParameterValue
Yield Typically 80-95%
Appearance Colorless to pale yellow oil or solid
Melting Point Not widely reported; depends on purity
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.10 (m, 5H, Ar-H), 3.35 (q, J = 7.2 Hz, 4H, 2 x NCH₂), 1.20 (t, J = 7.2 Hz, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.5, 129.5, 125.0, 121.0, 42.5, 14.0
Mass Spectrometry (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₅NO₂S

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Synthesis_Pathway Phenol Phenol Et2NSO2Cl Diethylsulfamoyl Chloride Product This compound Phenol->Product Base Base (e.g., Et3N) Et2NSO2Cl->Product Solvent Solvent (e.g., DCM) Byproduct Triethylammonium Chloride

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start setup Reaction Setup: Phenol, Solvent, Base start->setup addition Add Diethylsulfamoyl Chloride at 0 °C setup->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup (Washings) reaction->workup drying Dry Organic Layer (MgSO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for this compound synthesis.

Application Notes and Protocols for the High-Yield Synthesis of Phenyl Diethylsulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfamate derivatives is crucial for the exploration of novel therapeutic agents. Phenyl diethylsulfamate serves as a key structural motif in various pharmacologically active compounds. These application notes provide a detailed, high-yield protocol for its synthesis, drawing upon established methods for the sulfamoylation of phenols.

Executive Summary

The synthesis of this compound is most effectively achieved through the reaction of phenol with diethylsulfamoyl chloride in the presence of a suitable base and solvent. Traditional methods often require a large excess of the sulfamoylating agent and can result in significant side-product formation. However, an improved process utilizing N,N-dimethyl acetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as the solvent has been shown to lead to higher conversion rates with a reduced excess of the sulfamoylating reagent, thus providing a more efficient and higher-yielding synthesis.[1] This protocol is based on this improved methodology.

Data Presentation: Key Reaction Parameters

The following table outlines the key parameters for the high-yield synthesis of this compound.

ParameterValue/ConditionRationale
Reactants Phenol, Diethylsulfamoyl ChlorideCore components for the formation of the desired sulfamate ester.
Solvent N,N-Dimethyl Acetamide (DMA)Use of DMA has been found to avoid side-products and allow for a reduction in the excess of the sulfamoylating agent.[1]
Base Pyridine or TriethylamineTo neutralize the HCl generated during the reaction and to catalyze the reaction.
Stoichiometry (Phenol:Reagent:Base) 1 : 1.1 : 1.2A slight excess of the sulfamoylating agent and base ensures complete conversion of the phenol. Using DMA as a solvent allows for a significant reduction in the amount of sulfamoyl chloride needed compared to older methods.[1]
Reaction Temperature 0 °C to Room TemperatureThe initial addition is performed at a lower temperature to control the exothermic reaction, followed by stirring at room temperature to ensure completion.
Reaction Time 12-24 hoursTypical reaction time to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).
Work-up Aqueous extractionTo remove the base, any unreacted starting materials, and water-soluble byproducts.
Purification Column Chromatography or RecrystallizationTo isolate the pure this compound from any remaining impurities.

Experimental Protocol

This protocol details the high-yield synthesis of this compound from phenol and diethylsulfamoyl chloride.

Materials:

  • Phenol

  • Diethylsulfamoyl chloride

  • N,N-Dimethyl Acetamide (DMA), anhydrous

  • Pyridine or Triethylamine, anhydrous

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous N,N-dimethyl acetamide (DMA) to make a 0.5 M solution.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine or triethylamine (1.2 eq) dropwise.

  • Addition of Sulfamoylating Agent: In a separate flask, prepare a solution of diethylsulfamoyl chloride (1.1 eq) in a small amount of anhydrous DMA. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate and 1 M HCl solution.

  • Aqueous Work-up:

    • Wash the organic layer sequentially with 1 M HCl solution (to remove the base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Reaction Scheme:

G cluster_0 Synthesis of this compound Phenol Phenol Phenyl_Diethylsulfamate This compound Phenol->Phenyl_Diethylsulfamate + Diethylsulfamoyl Chloride (DMA, Base) Diethylsulfamoyl_Chloride Diethylsulfamoyl Chloride Diethylsulfamoyl_Chloride->Phenyl_Diethylsulfamate HCl HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

G A Dissolve Phenol in DMA B Add Base at 0 °C A->B C Add Diethylsulfamoyl Chloride at 0 °C B->C D Stir at Room Temperature (12-24h) C->D E Aqueous Work-up D->E F Purification (Chromatography) E->F G Characterization F->G

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Quantification of Phenyl Diethylsulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of phenyl diethylsulfamate in various matrices. Due to the limited availability of direct analytical methods for this compound, this guide presents methodologies adapted from validated analyses of structurally related compounds, particularly sulfamates like topiramate and sulfonamides. The protocols described herein cover High-Performance Liquid Chromatography (HPLC) with various detection methods and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Introduction

This compound is a compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control, and metabolic profiling. The sulfamate functional group presents analytical challenges, primarily the lack of a strong chromophore for UV-Vis detection. Therefore, alternative and adapted analytical strategies are required. This document outlines several robust methods for the quantification of this compound.

Analytical Methods Overview

Several analytical techniques can be adapted for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be coupled with various detectors.

    • UV-Vis Detection: While this compound has a phenyl group that absorbs in the UV region, its molar absorptivity may be low. This method is suitable for relatively high concentrations. Aromatic compounds typically exhibit absorption bands in the UV region, with benzene showing bands around 184 nm, 204 nm, and a weaker, structured band around 255 nm.[1] The presence of the sulfamate group may cause a shift in these absorption maxima.

    • Mass Spectrometry (MS) Detection (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and low concentrations.[2]

    • Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD) / Refractive Index (RI) Detection: These are universal detectors suitable for compounds lacking a strong chromophore.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. This compound may require derivatization to improve its volatility and chromatographic behavior.[2][4]

Experimental Protocols

HPLC-UV Method

This protocol is suitable for the quantification of this compound in bulk drug substances or simple formulations where high concentrations are expected.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (or a suitable solvent) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal wavelength (likely around 254-270 nm based on the phenyl group).[5]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

LC-MS/MS Method

This method is highly sensitive and selective, making it suitable for the analysis of this compound in biological matrices such as plasma or urine.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Standard and Sample Preparation:

    • Prepare calibration standards in the appropriate matrix (e.g., blank plasma).

    • Perform sample extraction, such as protein precipitation (for plasma) or liquid-liquid extraction. A common procedure involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, centrifuging, and analyzing the supernatant.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative ESI, to be optimized for this compound.

    • Multiple Reaction Monitoring (MRM): Determine the precursor ion (the molecular ion of this compound) and a suitable product ion for quantification. A second product ion can be used for confirmation. The fragmentation of sulfated compounds often results in a characteristic neutral loss of SO3 (80 Da).[6]

  • Quantification: Use a calibration curve constructed from matrix-matched standards. An internal standard (a structurally similar, stable isotope-labeled compound) is recommended for improved accuracy.

GC-MS Method with Derivatization

This protocol is suitable for the analysis of this compound when HPLC is not available or when higher chromatographic resolution is needed. Derivatization is necessary to increase the volatility and thermal stability of the compound.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for the analysis of derivatized polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

Procedure:

  • Standard and Sample Preparation:

    • Prepare standards and extract samples as in the LC-MS/MS method, ensuring the final extract is in an anhydrous solvent.

  • Derivatization:

    • Evaporate the solvent from the extract to dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Scan Mode: Full scan to identify the derivatized product and its fragmentation pattern, followed by selected ion monitoring (SIM) for quantification.

  • Quantification: Use a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation for the analysis of this compound. The values presented are hypothetical and should be determined experimentally.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix Effect< 15%

Table 3: GC-MS Method Validation Parameters

ParameterResult
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Standards Filter Filter (0.45 µm) Standard->Filter Sample Prepare Sample Sample->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for this compound Quantification by HPLC-UV.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Matrix-Matched Standards Inject Inject into LC Standard->Inject Sample Sample Extraction (e.g., LLE, SPE) Sample->Inject Separate UPLC C18 Separation Inject->Separate Ionize ESI Source Separate->Ionize Analyze MS/MS (MRM) Ionize->Analyze Calibrate Generate Calibration Curve Analyze->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for this compound Quantification by LC-MS/MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards Derivatize Derivatization (e.g., Silylation) Standard->Derivatize Sample Sample Extraction Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Ionize EI Source Separate->Ionize Analyze MS (SIM) Ionize->Analyze Calibrate Generate Calibration Curve Analyze->Calibrate Quantify Quantify Derivatized Analyte Calibrate->Quantify

Caption: Workflow for this compound Quantification by GC-MS.

Potential Metabolic Pathway

The metabolic fate of this compound is not well-documented. However, based on the metabolism of related sulfonamides and sulfamates, a potential pathway can be proposed. Biotransformation of sulfonamides primarily occurs in the liver through phase I oxidation and phase II acetylation.[7]

Metabolic_Pathway cluster_main Potential Metabolism of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Aromatic Hydroxylation (CYP450) Parent->Hydroxylation Dealkylation N-Dealkylation Parent->Dealkylation Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation Sulfation Sulfate Conjugation Hydroxylation->Sulfation Dealkylation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential Metabolic Pathway of this compound.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Phenyl Diethylsulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenyl diethylsulfamate is a compound of interest in pharmaceutical and environmental analysis. Its detection at low concentrations requires a highly sensitive and selective analytical method. This application note describes a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in complex matrices. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering excellent sensitivity and specificity.

Analytical Challenge

The primary challenge in the analysis of this compound is achieving low detection limits in the presence of potentially interfering matrix components. This necessitates a robust sample preparation procedure and a highly selective detection method. This application note provides a comprehensive protocol for sample extraction, chromatographic separation, and mass spectrometric detection to address this challenge.

Methodology

A summary of the experimental conditions is provided below. Detailed protocols follow in the subsequent section.

  • Sample Preparation: Solid-Phase Extraction (SPE) for aqueous samples and a QuEChERS-based method for solid samples.

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Sample Preparation Protocol (Aqueous Samples - SPE)
  • Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Loading: Load 10 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Sample Preparation Protocol (Solid Samples - QuEChERS)
  • Homogenization: Homogenize 5 g of the solid sample with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing a suitable sorbent mixture (e.g., PSA, C18). Vortex for 30 seconds.

  • Centrifugation and Reconstitution: Centrifuge at 10000 rpm for 5 minutes. Transfer the supernatant, evaporate to dryness, and reconstitute as described in the SPE protocol.

LC-MS/MS Protocol
  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow:

      • Desolvation Gas: 800 L/hr

      • Cone Gas: 50 L/hr

    • MRM Transitions: (Hypothetical based on predicted fragmentation)

      • Precursor Ion (m/z): 229.1 (M+H)+

      • Product Ion 1 (Quantifier, m/z): 109.1

      • Product Ion 2 (Qualifier, m/z): 81.1

    • Collision Energy: Optimized for each transition (typically 15-30 eV)

    • Cone Voltage: Optimized for precursor ion (typically 20-40 V)

Quantitative Data

The following table summarizes the expected quantitative performance of this method, based on typical results for structurally similar sulfonamide compounds.

ParameterExpected Value
Limit of Detection (LOD) 0.1 µg/L
Limit of Quantification (LOQ) 0.5 µg/L
Linearity (r²) > 0.995
Linear Range 0.5 - 200 µg/L
Recovery 85 - 110%
Precision (%RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Aqueous or Solid Sample extraction SPE (Aqueous) or QuEChERS (Solid) sample->extraction cleanup Dispersive SPE (for QuEChERS) extraction->cleanup QuEChERS path evap_recon Evaporation & Reconstitution extraction->evap_recon SPE path cleanup->evap_recon filtration 0.22 µm Filtration evap_recon->filtration lc_injection HPLC Injection filtration->lc_injection lc_separation C18 Reversed-Phase Separation lc_injection->lc_separation ms_detection ESI+ MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for this compound analysis.

This application note presents a detailed and robust LC-MS/MS method for the sensitive and selective quantification of this compound. The described sample preparation and analytical protocols are suitable for a range of sample matrices and provide the necessary performance for demanding research and routine testing applications in the pharmaceutical and environmental sectors.

Application Notes and Protocols: Phenyl Diethylsulfamate as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl diethylsulfamate belongs to a class of compounds known as aryl sulfamate esters, which are potent, irreversible inhibitors of the enzyme steroid sulfatase (STS). STS plays a crucial role in the biosynthesis of active steroid hormones by hydrolyzing steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] In hormone-dependent tissues, such as the breast and prostate, the local production of estrogens and androgens can fuel the growth of cancer cells.[3] By blocking STS activity, this compound and related inhibitors can reduce the levels of these active steroids, thereby inhibiting the growth of hormone-dependent tumors.

This document provides detailed application notes and protocols for the use of this compound and other sulfamate-based inhibitors as research tools. Due to the limited availability of specific quantitative data for this compound in recent literature, the well-characterized and potent STS inhibitor, Irosustat (STX64) , will be used as an exemplary compound for quantitative data and specific experimental protocols. The principles and methodologies described are broadly applicable to the study of this compound and other STS inhibitors.

Mechanism of Action

This compound and other aryl sulfamate esters act as mechanism-based, irreversible inhibitors of STS. The sulfamate moiety mimics the endogenous sulfate substrate, allowing the inhibitor to bind to the active site of the enzyme.[2] Within the active site, a catalytic formylglycine residue attacks the sulfur atom of the sulfamate group. This leads to the transfer of the sulfamoyl group to the catalytic residue, resulting in the irreversible sulfamoylation and inactivation of the enzyme. This inactivation is time-dependent and results in a long-lasting inhibition of STS activity.

Signaling Pathways

Inhibition of steroid sulfatase by compounds like this compound has significant effects on downstream signaling pathways that are dependent on steroid hormones. By preventing the conversion of E1S and DHEAS to their active forms, these inhibitors effectively reduce the pool of ligands available to activate estrogen and androgen receptors.

Estrogen Signaling Pathway

In tissues like the breast, STS is a key enzyme in the local production of estrogens.[3] The inhibition of STS reduces the levels of estrone, which can be further converted to the potent estrogen, estradiol. This leads to decreased activation of the estrogen receptor (ER) and downregulation of estrogen-dependent gene expression, ultimately inhibiting cell proliferation.

STS_Estrogen_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_ER_Membrane Endoplasmic Reticulum Membrane E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS E1 Estrone (E1) STS->E1 Hydrolysis E2 Estradiol (E2) E1->E2 17β-HSD ER Estrogen Receptor (ER) E2->ER ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Proliferation Cell Proliferation ERE->Proliferation Gene Transcription Inhibitor This compound (or Irosustat) Inhibitor->STS

Caption: Inhibition of the estrogen signaling pathway by STS inhibitors.
Androgen Signaling Pathway

In prostate cancer, STS contributes to the intratumoral production of androgens by hydrolyzing DHEAS to DHEA.[4] DHEA is then converted to testosterone and dihydrotestosterone (DHT), which activate the androgen receptor (AR), leading to cancer cell growth and proliferation. Inhibition of STS can suppress androgen signaling and may overcome resistance to anti-androgen therapies.[4]

STS_Androgen_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_ER_Membrane Endoplasmic Reticulum Membrane DHEAS DHEA Sulfate (DHEAS) STS Steroid Sulfatase (STS) DHEAS->STS DHEA DHEA STS->DHEA Hydrolysis Testosterone Testosterone DHEA->Testosterone Steroidogenesis DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Dimerization & Nuclear Translocation Proliferation Cell Proliferation ARE->Proliferation Gene Transcription Inhibitor This compound (or Irosustat) Inhibitor->STS

Caption: Inhibition of the androgen signaling pathway by STS inhibitors.

Quantitative Data

The following table summarizes the inhibitory potency of Irosustat (STX64), a representative sulfamate-based STS inhibitor, against steroid sulfatase in various experimental systems. This data can be used as a benchmark when evaluating the activity of this compound or other novel inhibitors.

Compound Assay System Cell Line IC50 Value Reference
Irosustat (STX64)Intact MCF-7 cellsMCF-7 (breast cancer)1.06 nM[5]
Irosustat (STX64)JEG-3 cell homogenateJEG-3 (choriocarcinoma)8.0 nM
Irosustat (STX64)Placental microsomesHuman placenta6.5 nM

Experimental Protocols

In Vitro Steroid Sulfatase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a method for measuring STS activity in cell lysates or tissue homogenates.[6]

Principle: The assay measures the hydrolysis of a non-steroidal sulfated substrate, such as p-nitrocatechol sulfate, to p-nitrocatechol, which can be detected colorimetrically at 515 nm.

Materials:

  • Sulfatase Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0)

  • Substrate: p-nitrocatechol sulfate

  • Stop/Developing Solution (e.g., 1 N NaOH)

  • Standard: 4-nitrocatechol

  • Cell or tissue homogenates

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Cells: Harvest cells and wash with cold PBS. Resuspend in ice-cold PBS with protease inhibitors and homogenize. Centrifuge to remove insoluble material and collect the supernatant.

    • Tissues: Homogenize tissue in ice-cold PBS with protease inhibitors. Centrifuge and collect the supernatant.

  • Standard Curve: Prepare a standard curve using known concentrations of 4-nitrocatechol.

  • Assay:

    • Add samples (cell or tissue homogenate) to the wells of a 96-well plate. Include a positive control (purified sulfatase) and a sample background control for each sample.

    • Prepare a Reaction Mix containing the Sulfatase Assay Buffer and the substrate.

    • Add the Reaction Mix to the sample and positive control wells. Add a Background Control Mix (without substrate) to the background control wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Add the Stop/Developing Solution to all wells.

    • Measure the absorbance at 515 nm.

  • Calculation: Subtract the background reading from the sample reading. Calculate the STS activity based on the standard curve.

Colorimetric_Assay_Workflow start Start sample_prep Prepare Cell/Tissue Homogenates start->sample_prep plate_setup Plate Samples, Controls, and Standards sample_prep->plate_setup reaction_mix Prepare and Add Reaction Mix plate_setup->reaction_mix incubation Incubate at 37°C reaction_mix->incubation stop_reaction Add Stop/Developing Solution incubation->stop_reaction read_plate Measure Absorbance at 515 nm stop_reaction->read_plate analysis Calculate STS Activity read_plate->analysis end End analysis->end

Caption: Workflow for a colorimetric steroid sulfatase activity assay.
In Vitro Steroid Sulfatase Activity Assay (Radioisotopic)

This protocol is a more sensitive method for measuring STS activity using a radiolabeled substrate.[7]

Principle: This assay measures the conversion of a radiolabeled steroid sulfate (e.g., [³H]E1S or [¹⁴C]DHEAS) to its unconjugated form. The product is separated from the substrate by liquid-liquid extraction, and the radioactivity in the organic phase is quantified by scintillation counting.

Materials:

  • Radiolabeled substrate: [³H]Estrone sulfate or [¹⁴C]DHEAS

  • Cell or tissue homogenates

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Organic solvent (e.g., toluene or a mixture of toluene and isoamyl alcohol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates as described in the colorimetric assay protocol.

  • Assay:

    • In a microcentrifuge tube, combine the cell/tissue homogenate with the incubation buffer containing the radiolabeled substrate.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent.

    • Vortex to extract the unconjugated steroid product into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and the measured radioactivity.

Cell-Based Assay for STS Inhibition

This protocol describes a method to evaluate the efficacy of STS inhibitors in a cellular context.

Principle: Hormone-dependent cancer cells (e.g., MCF-7 breast cancer cells) are treated with an STS inhibitor in the presence of a steroid sulfate substrate. The effect on cell proliferation is measured as an indicator of STS inhibition.

Materials:

  • Hormone-dependent cancer cell line (e.g., MCF-7)

  • Cell culture medium, charcoal-stripped serum

  • Steroid sulfate substrate (e.g., E1S or DHEAS)

  • STS inhibitor (e.g., this compound or Irosustat)

  • Cell proliferation assay reagent (e.g., MTS, MTT, or CellTiter-Glo)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate in their regular growth medium and allow them to attach overnight.

  • Hormone Deprivation: Replace the medium with hormone-deprived medium (containing charcoal-stripped serum) and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the STS inhibitor in the presence of a fixed concentration of the steroid sulfate substrate. Include appropriate controls (vehicle, substrate alone, inhibitor alone).

  • Incubation: Incubate the cells for 3-5 days.

  • Proliferation Assay: Measure cell proliferation using a suitable assay reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the cell proliferation against the inhibitor concentration and determine the IC50 value.

Off-Target Effects and Considerations

While sulfamate-based inhibitors are generally selective for STS, it is important to consider potential off-target effects in experimental design and data interpretation. High concentrations of the inhibitor may affect other sulfatases or have non-specific cytotoxic effects. It is recommended to:

  • Determine the cytotoxicity profile of the inhibitor in the chosen cell line in the absence of the steroid sulfate substrate.

  • Include appropriate controls in all experiments to account for vehicle effects and non-specific inhibition.

  • Consider using multiple cell lines to confirm the on-target effect of the inhibitor.

Conclusion

This compound and related sulfamate-based compounds are valuable research tools for investigating the role of steroid sulfatase in various physiological and pathological processes, particularly in hormone-dependent cancers. The protocols and data presented here provide a framework for the effective use of these inhibitors in in vitro and cell-based studies. By carefully designing experiments and considering potential off-target effects, researchers can gain valuable insights into the therapeutic potential of STS inhibition.

References

Application Notes and Protocols: Phenyl Sulfamate Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenyl sulfamate and its analogues are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their potent enzyme inhibitory activities. These compounds are characterized by a phenyl ring linked to a sulfamate group (-O-SO₂-NH₂). Modifications on the phenyl ring and the nitrogen of the sulfamate group can lead to a wide array of derivatives with selective inhibitory effects on various enzyme families. This document provides an overview of their applications as enzyme inhibitors, summarizes key quantitative data, and presents detailed experimental protocols for their evaluation.

Target Enzymes and Therapeutic Areas

Research has demonstrated that phenyl sulfamate derivatives can inhibit several classes of enzymes, suggesting their potential therapeutic applications in a variety of diseases.

  • Steroid Sulfatase (STS): Phenyl sulfamates are potent, irreversible inhibitors of STS.[1][2] STS is a critical enzyme in the biosynthesis of active steroids, such as estrogen and androgens. Its inhibition is a key strategy in the treatment of hormone-dependent cancers like breast and prostate cancer.

  • Carbonic Anhydrases (CAs): N-phenylsulfonamide derivatives, which are structurally related to phenyl sulfamates, have shown inhibitory activity against various isoforms of carbonic anhydrase.[3] CAs are involved in numerous physiological processes, including pH regulation and fluid balance. CA inhibitors are used as diuretics and for the treatment of glaucoma.

  • Cholinesterases (AChE and BChE): Certain N-phenylsulfonamide derivatives also exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.

  • Other Proteases: Phenyl sulfamate has been shown to inhibit proteases like collagenase and elastase.[4]

Data Presentation: Inhibitory Activities of Phenyl Sulfamate Derivatives

The following tables summarize the quantitative data for the inhibitory activity of various phenyl sulfamate and N-phenylsulfonamide derivatives against their target enzymes.

Table 1: Steroid Sulfatase (STS) Inhibition by Phenyl Sulfamate Derivatives

CompoundIC₅₀ (nM)Cell LineReference
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate36.78MCF-7[2]
Phenyl sulfamate4200 (Kᵢ)Pseudomonas aeruginosa sulfatase (PARS)[1]

Table 2: Carbonic Anhydrase (CA) and Cholinesterase (ChE) Inhibition by N-Phenylsulfonamide Derivatives

CompoundTarget EnzymeKᵢ (nM)Reference
Compound 8CA I45.7 ± 0.46[3]
Compound 2CA II33.5 ± 0.38[3]
Compound 8AChE31.5 ± 0.33[3]
Compound 8BChE24.4 ± 0.29[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the evaluation of phenyl sulfamate derivatives as enzyme inhibitors.

Steroid Sulfatase (STS) Inhibition Assay (Radioisotope Enzymatic Assay)

This protocol is adapted from methodologies used for evaluating potent STS inhibitors.[2]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against STS.

Materials:

  • Test compound (e.g., Phenyl diethylsulfamate)

  • [6,7-³H]estrone-3-sulfate (substrate)

  • Human placental microsomes (source of STS)

  • Phosphate buffer (pH 7.4)

  • Toluene

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator

  • Scintillation counter

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add 100 µL of phosphate buffer (pH 7.4) containing 20 µg of human placental microsomes.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 100 µL of [6,7-³H]estrone-3-sulfate (final concentration, 20 nM).

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 500 µL of toluene.

  • Vortex the mixture vigorously for 30 seconds to extract the liberated [³H]estrone.

  • Centrifuge at 1500 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer a 400 µL aliquot of the toluene (upper) layer to a scintillation vial.

  • Add 5 mL of scintillation cocktail to the vial.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is a generalized method based on the principles of CA inhibition assays.[3]

Objective: To determine the inhibitory effect of a test compound on CA activity.

Materials:

  • Test compound

  • Purified human CA isoenzyme (e.g., CA I or CA II)

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • To the wells of a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA enzyme solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • Calculate the initial rate of the reaction (V₀) for each inhibitor concentration.

  • Determine the percentage of inhibition and subsequently the IC₅₀ or Kᵢ value.

Visualizations

Proposed Mechanism of Irreversible Steroid Sulfatase (STS) Inhibition

The following diagram illustrates the proposed mechanism-based irreversible inhibition of STS by phenyl sulfamate derivatives. The sulfamate group mimics the natural sulfate substrate, leading to sulfamoylation of the active site formylglycine residue and inactivation of the enzyme.[1][2]

STS_Inhibition STS_Active_Site STS Active Site (with Formylglycine) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex STS_Active_Site->Enzyme_Inhibitor_Complex Binding Phenyl_Sulfamate Phenyl Sulfamate Derivative Phenyl_Sulfamate->Enzyme_Inhibitor_Complex Sulfamoylated_Enzyme Sulfamoylated STS (Inactive) Enzyme_Inhibitor_Complex->Sulfamoylated_Enzyme Sulfamoylation Phenol_Leaving_Group Phenol Leaving Group Enzyme_Inhibitor_Complex->Phenol_Leaving_Group Release

Caption: Proposed mechanism of STS inhibition by phenyl sulfamates.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of an enzyme inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Stock Solutions Incubate Incubate Enzyme with Inhibitor Prep_Inhibitor->Incubate Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Incubate->Add_Substrate Measure_Activity Measure Enzymatic Activity Add_Substrate->Measure_Activity Calc_Inhibition Calculate % Inhibition Measure_Activity->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: General workflow for IC₅₀ determination of an enzyme inhibitor.

References

Application Notes and Protocols for Cell-Based Assays Involving Phenyl Diethylsulfamate and Related Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl diethylsulfamate and its related aryl sulfamate-containing compounds represent a significant class of molecules investigated for their potent inhibitory effects on steroid sulfatase (STS). STS is a critical enzyme in the biosynthesis of active estrogens and androgens from circulating sulfated precursors.[1] By blocking this enzyme, these inhibitors can effectively reduce the levels of hormones that stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[1][2] These application notes provide an overview of the mechanism, key cell-based assays, and detailed protocols for evaluating the efficacy of STS inhibitors.

Mechanism of Action

The primary mechanism of action for this compound and related compounds is the irreversible inhibition of steroid sulfatase. STS catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be converted to potent estrogens and androgens that promote the proliferation of hormone-dependent cancer cells.[1] By inhibiting STS, these compounds block the production of these growth-promoting hormones within the tumor microenvironment.

Signaling Pathway of Steroid Sulfatase and its Inhibition

STS_Inhibition_Pathway cluster_extracellular Extracellular Space / Circulation cluster_cell Hormone-Dependent Cancer Cell E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Estrogens Bioactive Estrogens (e.g., Estradiol) E1->Estrogens Androgens Bioactive Androgens DHEA->Androgens ER Estrogen Receptor (ER) Estrogens->ER Androgens->ER CellProliferation Tumor Cell Proliferation ER->CellProliferation Inhibitor This compound (STS Inhibitor) Inhibitor->STS

Caption: Steroid sulfatase (STS) inhibition pathway in a hormone-dependent cancer cell.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various sulfamate-based STS inhibitors in different cell lines.

CompoundCell LineAssay TypeIC50 ValueReference CompoundReference IC50
4-Nitro-EMATEMCF-7STS Inhibition0.01 nM--
Compound 3LJEG-3STS Inhibition15.97 nMIrosustat-
E1-3-MTPMCF-7STS Inhibition>98% inhib. at 10 µM--
Derivative 30JEG-3 (lysate)STS Inhibition5.1 nM--
Derivative 31JEG-3 (lysate)STS Inhibition8.8 nM--

Key Cell-Based Assays

A variety of cell-based assays are employed to characterize the activity of STS inhibitors. These assays are crucial for determining the potency, selectivity, and cellular effects of these compounds.

STS Activity Assay in Intact Cells

This assay directly measures the ability of a compound to inhibit STS activity within a cellular context. It typically involves incubating cells with a radiolabeled substrate and measuring the formation of the product.

Cell Proliferation Assay

This assay assesses the downstream effect of STS inhibition on cancer cell growth. By blocking the production of growth-promoting steroids, effective inhibitors are expected to reduce cell proliferation.

Experimental Workflow for STS Inhibition Assay

STS_Assay_Workflow start Start cell_culture Culture Hormone-Dependent Cells (e.g., MCF-7) start->cell_culture plating Plate Cells in Multi-well Plates cell_culture->plating treatment Treat Cells with this compound or Control plating->treatment substrate Add Radiolabeled Substrate (e.g., [3H]E1S) treatment->substrate incubation Incubate to Allow Substrate Conversion substrate->incubation extraction Extract Steroids from Media incubation->extraction separation Separate Substrate and Product (e.g., TLC or HPLC) extraction->separation quantification Quantify Radioactivity of Product separation->quantification analysis Calculate % Inhibition and IC50 quantification->analysis end End analysis->end

Caption: General workflow for a cell-based steroid sulfatase (STS) inhibition assay.

Detailed Experimental Protocols

Protocol 1: Steroid Sulfatase Activity Assay in MCF-7 Cells

This protocol details the measurement of STS inhibition in the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other STS inhibitors

  • [6,7-³H]Estrone-3-sulfate ([³H]E1S)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Toluene

  • Scintillation fluid

  • Multi-well cell culture plates (e.g., 24-well)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture the cells in their standard growth medium.

  • Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayer twice with PBS (pH 7.4).

  • Inhibitor Treatment: Prepare serial dilutions of the this compound compound in serum-free medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available. Pre-incubate the cells with the inhibitor for a designated time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add the radiolabeled substrate, [³H]E1S, to each well to a final concentration of approximately 20 nM.

  • Incubation: Incubate the plates at 37°C for a period determined by the rate of substrate turnover (e.g., 4 hours).

  • Extraction of Steroids: Following incubation, transfer the incubation medium to a tube containing toluene. Vortex vigorously to extract the unconjugated steroid product ([³H]E1) into the organic phase.

  • Separation and Quantification: Centrifuge the tubes to separate the aqueous and organic phases. Transfer a known volume of the toluene (upper) layer to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]E1 formed. Determine the percentage of STS activity inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of STS inhibitors on the proliferation of hormone-dependent breast cancer cells.

Materials:

  • MCF-7 cells

  • Phenol red-free DMEM supplemented with charcoal-stripped serum

  • This compound or other STS inhibitors

  • Estrone sulfate (E1S)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped serum into 96-well plates at a low density (e.g., 2,000-5,000 cells/well). Allow the cells to attach overnight.

  • Treatment: Prepare serial dilutions of the this compound compound in the same medium. Also prepare a solution of E1S to be used as a stimulant for cell growth.

  • Assay Setup: Treat the cells with the STS inhibitor at various concentrations in the presence of a fixed concentration of E1S (e.g., 10 nM). Include the following controls:

    • Vehicle control (no inhibitor, no E1S)

    • E1S only (to measure stimulated proliferation)

    • Inhibitor only (to assess any direct cytotoxic effects)

  • Incubation: Incubate the plates for 5-7 days to allow for cell proliferation.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the E1S-only control to determine the percentage of inhibition of proliferation for each inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The cell-based assays described provide a robust framework for the preclinical evaluation of this compound and related STS inhibitors. By utilizing these detailed protocols, researchers can effectively characterize the potency and cellular efficacy of novel compounds, contributing to the development of new therapies for hormone-dependent cancers.

References

Application Notes and Protocols: Click Chemistry with Phenyl Diethylsulfamate Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of phenyl diethylsulfamate analogues in click chemistry, a powerful tool for drug discovery and development. While direct literature on the click chemistry of this compound analogues is limited, this document extrapolates from the well-established chemistry of related aryl sulfonamides and sulfamoyl azides to provide detailed synthetic protocols and potential applications. The primary focus is on the synthesis of triazole-containing this compound analogues and their potential as inhibitors of carbonic anhydrases, a clinically relevant enzyme family.

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[1] This reaction has found extensive applications in drug discovery, bioconjugation, and materials science.[2]

Sulfonamide-containing molecules are a cornerstone of medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[3][4][5] The incorporation of a triazole moiety into a sulfonamide scaffold via click chemistry has been a successful strategy for developing potent and selective enzyme inhibitors, particularly for carbonic anhydrases (CAs).[3][6][7] this compound analogues, containing the core sulfamate group, represent a class of compounds with potential for similar applications. This document outlines the prospective synthesis of azide and alkyne functionalized phenyl diethylsulfamates and their subsequent use in CuAAC reactions.

Data Presentation

Table 1: Inhibitory Activity of Triazole-Containing Benzenesulfonamides against Carbonic Anhydrase Isoforms

While specific data for this compound analogues is not available, the following table summarizes the inhibitory constants (Kᵢ) for structurally related triazole-containing benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing potent and selective inhibitors through the click chemistry approach.

Compound ReferencehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity for hCA IX vs hCA I/II
Derivative 3c[7]-2.8--High selectivity for hCA II
Derivative 3j[7]-3.8--High selectivity for hCA II
Compound 37>100007.734.9-~220-fold vs hCA II
Compound 38----Moderate to excellent
Galactose derivative 8[6]>1000539.7-~5.5-fold vs hCA II
General Range[3][8]45.4 - 93404.9 - 884.416.4 - 66.064.4 - 6040Generally selective for hCA IX

Note: The data presented is for benzenesulfonamide derivatives, not this compound analogues, and is intended to be illustrative of the potential of this compound class.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for related compounds and standard click chemistry procedures.[1][2][9][10] Researchers should adapt and optimize these protocols for their specific this compound analogues.

Protocol 1: Synthesis of 4-Azidothis compound

This protocol describes a potential two-step synthesis of an azide-functionalized this compound, a key building block for click chemistry.

Step 1: Synthesis of 4-Aminothis compound

  • To a solution of 4-aminophenol in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, pyridine) and cool to 0 °C.

  • Slowly add diethylsulfamoyl chloride to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-aminothis compound.

Step 2: Diazotization and Azidation

  • Dissolve 4-aminothis compound in an acidic aqueous solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Allow the reaction to stir for 1-2 hours at 0-5 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-azidothis compound by column chromatography.

Protocol 2: Synthesis of 4-Ethynylthis compound

This protocol outlines a potential synthesis of an alkyne-functionalized this compound.

  • To a solution of 4-ethynylphenol in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, pyridine) and cool to 0 °C.

  • Slowly add diethylsulfamoyl chloride to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-ethynylthis compound.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This general protocol can be used for the click reaction between an azide-functionalized this compound and an alkyne, or an alkyne-functionalized this compound and an azide.

  • In a reaction vial, dissolve the azide (1 equivalent) and the alkyne (1-1.2 equivalents) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, DMSO, DMF).

  • Add a solution of copper(II) sulfate (CuSO₄) (1-10 mol%).

  • Add a solution of a reducing agent, such as sodium ascorbate (5-20 mol%), to generate the active Cu(I) catalyst in situ.

  • Alternatively, a Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. In some cases, a ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added to stabilize the Cu(I) catalyst and improve reaction efficiency.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Mandatory Visualizations

Proposed Synthesis of Triazole-Containing this compound Analogues

G cluster_0 Synthesis of Azide Analogue cluster_1 Synthesis of Alkyne Analogue cluster_2 Click Chemistry (CuAAC) cluster_3 Click Chemistry (CuAAC) 4-Aminophenol 4-Aminophenol 4-Aminophenyl\ndiethylsulfamate 4-Aminophenyl diethylsulfamate 4-Aminophenol->4-Aminophenyl\ndiethylsulfamate Diethylsulfamoyl chloride, Base 4-Azidophenyl\ndiethylsulfamate 4-Azidophenyl diethylsulfamate 4-Aminophenyl\ndiethylsulfamate->4-Azidophenyl\ndiethylsulfamate 1. NaNO2, HCl 2. NaN3 Triazole Product A Triazole Product A 4-Azidophenyl\ndiethylsulfamate->Triazole Product A 4-Ethynylphenol 4-Ethynylphenol 4-Ethynylphenyl\ndiethylsulfamate 4-Ethynylphenyl diethylsulfamate 4-Ethynylphenol->4-Ethynylphenyl\ndiethylsulfamate Diethylsulfamoyl chloride, Base Triazole Product B Triazole Product B 4-Ethynylphenyl\ndiethylsulfamate->Triazole Product B Generic Alkyne Generic Alkyne Generic Alkyne->Triazole Product A Cu(I) catalyst Generic Azide Generic Azide Generic Azide->Triazole Product B Cu(I) catalyst

Caption: Proposed synthetic workflow for triazole-containing this compound analogues.

Carbonic Anhydrase IX Signaling Pathway in Hypoxic Cancer Cells

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CO2 CO2 CAIX Carbonic Anhydrase IX CO2->CAIX H2O H2O H2O->CAIX H+ H+ pH_regulation Intracellular pH Regulation H+->pH_regulation acidification of extracellular space HCO3- HCO3- CAIX->H+ CAIX->HCO3- Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival Metastasis Metastasis pH_regulation->Metastasis Drug_Resistance Drug Resistance pH_regulation->Drug_Resistance Triazole_Sulfamate Triazole-Phenyl Diethylsulfamate (Inhibitor) Triazole_Sulfamate->CAIX

References

Phenyl Diethylsulfamate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenyl diethylsulfamate and its derivatives have emerged as highly versatile intermediates in modern organic synthesis. Their utility stems from the dual role of the diethylsulfamate group: acting as an effective directing group for regioselective aromatic functionalization and serving as a competent leaving group in various cross-coupling reactions. This unique reactivity profile allows for the streamlined synthesis of complex, polysubstituted aromatic compounds, which are key scaffolds in numerous pharmaceutical agents and functional materials.

These application notes provide a comprehensive overview of the synthesis and key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the research and development laboratory.

Key Applications at a Glance:

ApplicationDescriptionKey Advantages
Directed ortho-Metalation (DoM) The diethylsulfamate group acts as a powerful directing group, facilitating the deprotonation of the ortho-position of the aromatic ring by strong bases like organolithium reagents. The resulting aryllithium species can be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity.[1][2][3][4]High regioselectivity for ortho-substitution, access to a variety of functionalized aromatics.
Nickel-Catalyzed Cross-Coupling This compound can serve as an electrophilic partner in nickel-catalyzed cross-coupling reactions, such as aminations. This allows for the formation of carbon-nitrogen bonds, providing a route to substituted anilines.[5][6]Good functional group tolerance, access to polysubstituted anilines.
Palladium-Catalyzed Suzuki Coupling In the presence of a palladium catalyst, this compound can undergo Suzuki-Miyaura cross-coupling with boronic acids to form biaryl compounds. This reaction is a powerful tool for the construction of carbon-carbon bonds.Robust and high-yielding C-C bond formation, synthesis of complex biaryl structures.

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of phenol with diethylsulfamoyl chloride in the presence of a base.

Synthesis Phenol Phenol r1 Phenol->r1 Et2NSO2Cl Diethylsulfamoyl Chloride Et2NSO2Cl->r1 Base Base (e.g., Pyridine) Base->r1 Product This compound r1->Product Reaction

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add diethylsulfamoyl chloride (1.1 eq).

  • If not using pyridine as the solvent, add a base such as pyridine or triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Organic Synthesis

Directed ortho-Metalation (DoM)

The diethylsulfamate group is a powerful directed metalation group (DMG) that facilitates the regioselective functionalization at the ortho-position of the phenyl ring.[1][2][3][4]

DoM start This compound intermediate ortho-Lithiated Intermediate start->intermediate Deprotonation step1 1. n-BuLi, THF, -78 °C product ortho-Substituted This compound intermediate->product Electrophilic Quench step2 2. Electrophile (E+)

Caption: Directed ortho-metalation workflow.

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir the solution at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in THF to the reaction mixture and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the ortho-iodinated product.

Table 1: Directed ortho-Metalation of this compound with Various Electrophiles [1]

ElectrophileProductYield (%)
I22-Iodo-phenyl diethylsulfamate85
(CH3)3SiCl2-(Trimethylsilyl)-phenyl diethylsulfamate92
DMF2-Formyl-phenyl diethylsulfamate78
CO2, then H+2-(Diethylsulfamoyloxy)benzoic acid81
Nickel-Catalyzed Amination

The C-O bond of the sulfamate can be cleaved and replaced with a C-N bond in the presence of a nickel catalyst, providing access to a variety of arylamines.[5][6]

Amination start This compound r1 start->r1 amine Amine (R2NH) amine->r1 catalyst Ni(COD)2 / Ligand catalyst->r1 base Base (e.g., NaOtBu) base->r1 product N-Aryl Amine r1->product C-N Coupling

Caption: Nickel-catalyzed amination reaction.

  • In a glovebox, add Ni(COD)2 (5 mol %), an appropriate N-heterocyclic carbene (NHC) ligand (e.g., SIPr·HCl, 10 mol %), and sodium tert-butoxide (1.4 eq) to an oven-dried vial.

  • Add dioxane, followed by this compound (1.0 eq) and morpholine (1.2 eq).

  • Seal the vial and heat the reaction mixture at 80 °C for 3-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Table 2: Nickel-Catalyzed Amination of Aryl Diethylsulfamates with Various Amines [5]

Aryl SulfamateAmineYield (%)
This compoundMorpholine95
4-Methoxythis compoundPiperidine88
Naphthalen-2-yl diethylsulfamateAniline75
This compoundn-Butylamine65
Palladium-Catalyzed Suzuki-Miyaura Coupling

This compound can be utilized as an effective electrophile in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are prevalent in medicinal chemistry and materials science.

Suzuki start This compound r1 start->r1 boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->r1 catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->r1 base Base (e.g., K2CO3) base->r1 product Biaryl r1->product C-C Coupling

Caption: Palladium-catalyzed Suzuki coupling.

  • To a flask containing this compound (1.0 eq) and phenylboronic acid (1.2 eq), add a palladium catalyst such as Pd(PPh3)4 (5 mol %).

  • Add a base, for instance, an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Add a suitable solvent like 1,4-dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Diethylsulfamates

Aryl SulfamateArylboronic AcidYield (%)
This compoundPhenylboronic acid91
4-Tolyl diethylsulfamate4-Methoxyphenylboronic acid87
2-Naphthyl diethylsulfamateThiophen-2-ylboronic acid82

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to act as both a directing group for regioselective C-H functionalization and as a leaving group in cross-coupling reactions makes it a powerful tool for the synthesis of a wide array of substituted aromatic and biaryl compounds. The protocols and data presented herein provide a solid foundation for the application of this valuable synthetic intermediate in diverse research and development endeavors.

References

Troubleshooting & Optimization

Phenyl Diethylsulfamate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of phenyl diethylsulfamate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Diethylsulfamoyl Chloride: The reagent may have degraded due to moisture. 2. Insufficient Base: Incomplete deprotonation of phenol leads to a slow or stalled reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Quality Reagents or Solvents: Contaminants can interfere with the reaction.1. Use freshly opened or properly stored diethylsulfamoyl chloride. Consider synthesizing it fresh if degradation is suspected. 2. Ensure a slight excess of a suitable base (e.g., pyridine, triethylamine) is used. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Use anhydrous solvents and high-purity reagents.
Presence of Unreacted Phenol 1. Insufficient Diethylsulfamoyl Chloride: The stoichiometric ratio may be incorrect. 2. Short Reaction Time: The reaction may not have proceeded to completion.1. Use a slight excess (1.1-1.2 equivalents) of diethylsulfamoyl chloride. 2. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Formation of a White Precipitate (Salt) 1. Reaction of Base with HCl: The base (e.g., pyridine, triethylamine) reacts with the HCl byproduct to form a salt (e.g., pyridinium chloride).This is a normal and expected part of the reaction. The salt can be removed during the aqueous work-up.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Product is Naturally an Oil: Some sulfamates are not crystalline at room temperature.1. Purify the crude product using column chromatography. 2. Attempt co-distillation with a non-polar solvent like toluene to remove residual volatile impurities. If the product is indeed an oil, purification by chromatography is the best approach.
Presence of Byproducts 1. Hydrolysis of Diethylsulfamoyl Chloride: Reaction with trace amounts of water forms diethylsulfamic acid. 2. C-Sulfonylation of Phenol: Electrophilic aromatic substitution on the phenol ring can occur, especially under harsh conditions.1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use mild reaction conditions (e.g., lower temperatures). The formation of C-sulfonated byproducts is less common with sulfamoyl chlorides compared to other sulfonylating agents.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of phenol with diethylsulfamoyl chloride in the presence of a base. The base, commonly pyridine or triethylamine, acts as a scavenger for the hydrochloric acid (HCl) byproduct.

Q2: What is the role of the base in this reaction?

A2: The base serves two primary functions: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

Q3: Which solvents are suitable for this synthesis?

A3: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the reactive diethylsulfamoyl chloride. Common choices include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for phenol (starting material) and a new spot for the this compound product should be observed. The reaction is considered complete when the phenol spot is no longer visible.

Q5: What are the main side reactions to be aware of?

A5: The primary side reaction is the hydrolysis of diethylsulfamoyl chloride by any residual water in the reaction mixture, which forms diethylsulfamic acid. Under more forcing conditions, C-sulfonylation of the electron-rich phenol ring is a possibility, leading to the formation of hydroxyphenylsulfonamide isomers.

Q6: What are the recommended purification methods for this compound?

A6: After an aqueous work-up to remove the base hydrochloride salt and any unreacted phenol, the crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Parameter Condition Effect on Yield Effect on Purity Recommendation
Temperature Low (0-25 °C)May be slow, leading to lower conversion.Generally higher, fewer side reactions.Start at 0 °C and allow to warm to room temperature.
High (>50 °C)Faster reaction, higher conversion.May increase side reactions (e.g., C-sulfonylation).Use only if the reaction is sluggish at lower temperatures.
Base PyridineEffective, also acts as a solvent.Can be difficult to remove completely.A common and effective choice.
TriethylamineStronger base, can accelerate the reaction.Generally easier to remove during work-up.A good alternative to pyridine.
Solvent DichloromethaneGood solubility for reactants, easy to remove.Must be anhydrous.A standard and reliable solvent.
TetrahydrofuranGood solubility, can be made anhydrous.May be more reactive than DCM.A suitable alternative to DCM.
Stoichiometry Excess PhenolCan lead to incomplete conversion of phenol.Product will be contaminated with phenol.Not recommended.
(Sulfamoyl Chloride:Phenol)EquimolarMay result in some unreacted starting material.Generally good.A reasonable starting point.
Excess Sulfamoyl ChlorideDrives the reaction to completion.Excess reagent needs to be removed.A slight excess (1.1 eq) is often optimal.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of analogous aryl sulfamates. Optimization may be required to achieve the highest possible yield.

Materials:

  • Phenol

  • Diethylsulfamoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfamoyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add diethylsulfamoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • Column Chromatography: If recrystallization is unsuccessful or the product requires further purification, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification phenol Phenol reaction_mixture Reaction Mixture phenol->reaction_mixture des_cl Diethylsulfamoyl Chloride des_cl->reaction_mixture base Pyridine base->reaction_mixture solvent DCM solvent->reaction_mixture quench Quench with 1M HCl reaction_mixture->quench 12-24h extraction Liquid-Liquid Extraction quench->extraction drying Dry with MgSO4 extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization chromatography Column Chromatography concentration->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents Yes success Yield Improved start->success No check_base Sufficient Base? check_reagents->check_base Reagents OK fail Still Low Yield check_reagents->fail Reagents Degraded check_temp Increase Temperature? check_base->check_temp Base OK check_base->fail Insufficient Base check_time Increase Reaction Time? check_temp->check_time Temp OK check_temp->success Yield Improved check_time->success Yield Improved check_time->fail Still Low Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Phenyl Diethylsulfamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenyl diethylsulfamate.

Troubleshooting Guide

Encountering unexpected results is a common part of synthetic chemistry. This guide provides solutions to potential issues you might face during the synthesis of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture in Reaction: Diethylsulfamoyl chloride is highly susceptible to hydrolysis, which is significantly faster than that of dimethylsulfamoyl chloride.[1] 2. Inactive Reagents: Phenol may be of poor quality, or the diethylsulfamoyl chloride may have degraded. 3. Insufficient Base: The base (e.g., triethylamine, pyridine) is crucial for neutralizing the HCl byproduct and catalyzing the reaction. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and freshly opened reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Verify Reagent Quality: Use freshly purified phenol. Check the purity of diethylsulfamoyl chloride via NMR or titration. 3. Optimize Base Stoichiometry: Use at least a stoichiometric amount of base. A slight excess (1.1-1.2 equivalents) is often beneficial. 4. Adjust Temperature: While the reaction is often run at 0°C to room temperature, gentle heating (e.g., 40-50°C) can be explored if the reaction is sluggish, but monitor for side reactions.
Presence of Unreacted Phenol 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Stoichiometry Imbalance: Insufficient diethylsulfamoyl chloride was used.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider gentle heating if necessary. 2. Adjust Stoichiometry: Use a slight excess of diethylsulfamoyl chloride (1.05-1.1 equivalents).
Formation of a White Precipitate (Triethylammonium/Pyridinium Hydrochloride) This is an expected byproduct of the reaction where the amine base neutralizes the generated HCl.This is normal. The salt is typically removed during the aqueous work-up.
Oily or Difficult-to-Purify Product 1. Presence of Diethylsulfamic Acid: This results from the hydrolysis of diethylsulfamoyl chloride. 2. Formation of N,N-Diethylsulfamoylpyridinium Salt: If pyridine is used as a base, it can be quaternized by the sulfamoyl chloride. 3. C-Sulfamoylation: Although O-sulfamoylation is generally favored, some C-sulfamoylation of the phenol ring can occur, leading to isomeric impurities.[2][3]1. Aqueous Work-up: Wash the reaction mixture with water or a mild aqueous base (e.g., sodium bicarbonate solution) to remove water-soluble impurities. 2. Purification: Use column chromatography on silica gel to separate the product from polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can also be effective.[4]
Reaction Solvent Issues The choice of solvent can influence side reactions. For instance, using DMF can sometimes lead to the formation of a DMF-adduct.Consider using alternative aprotic solvents like N,N-dimethyl acetamide (DMA) or 1-methyl-2-pyrrolidone (NMP), which have been shown to minimize side-product formation in sulfamoylation reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: The primary reaction involves the O-sulfamoylation of phenol with diethylsulfamoyl chloride in the presence of a base, typically a tertiary amine like triethylamine or pyridine. The base acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction.

Q2: What are the most common side products in this reaction?

A2: The most common side products include:

  • Diethylsulfamic acid: Formed from the hydrolysis of diethylsulfamoyl chloride by any trace moisture present in the reaction.

  • Triethylammonium or Pyridinium Hydrochloride: The salt formed from the neutralization of HCl by the amine base.

  • C-Sulfamoylated Phenols: Although O-sulfamoylation is the major pathway, small amounts of ortho- and para-sulfamoylated phenols can be formed as isomeric impurities.[2][3]

  • N,N-Diethylsulfamoylpyridinium Salt: If pyridine is used as the base, it can be quaternized by diethylsulfamoyl chloride, especially if the reaction temperature is elevated.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials (phenol), you can observe the consumption of the starting material and the formation of the product spot.

Q4: What is a suitable method for purifying the final product?

A4: this compound can typically be purified by one or a combination of the following methods:

  • Aqueous Work-up: To remove the amine hydrochloride salt and other water-soluble impurities.

  • Column Chromatography: Using silica gel as the stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective for separating the product from unreacted starting materials and non-polar impurities.[4]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent mixture can yield highly pure material.

Q5: Why is it crucial to use anhydrous conditions?

A5: Diethylsulfamoyl chloride is highly reactive towards water, leading to its rapid hydrolysis to form diethylsulfamic acid.[1] This not only consumes the reagent, reducing the yield of the desired product, but the resulting diethylsulfamic acid can also complicate the purification process.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Phenol

  • Diethylsulfamoyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq).

  • Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Sulfamoyl Chloride: Add a solution of diethylsulfamoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting phenol.

  • Quenching: Quench the reaction by slowly adding deionized water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, if the product is a solid, it can be purified by recrystallization.

Visualizations

Reaction_Pathway Phenol Phenol Product This compound Phenol->Product DESC Diethylsulfamoyl Chloride DESC->Product Base Base (e.g., Et3N) Byproduct Base-HCl Salt Base->Byproduct

Caption: Main reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low/No Product Yield CheckMoisture Check for Moisture (Hydrolysis of DESC) Start->CheckMoisture CheckReagents Check Reagent Quality CheckMoisture->CheckReagents No Anhydrous Use Anhydrous Conditions CheckMoisture->Anhydrous Yes CheckBase Check Base Stoichiometry CheckReagents->CheckBase No NewReagents Use Fresh/Pure Reagents CheckReagents->NewReagents Yes CheckTemp Check Reaction Temp. CheckBase->CheckTemp No OptimizeBase Optimize Base Amount CheckBase->OptimizeBase Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp Yes

Caption: Troubleshooting workflow for low product yield.

Side_Reactions DESC Diethylsulfamoyl Chloride Hydrolysis Hydrolysis (Diethylsulfamic Acid) DESC->Hydrolysis CSulfamoylation C-Sulfamoylation (Isomeric Impurities) DESC->CSulfamoylation Quaternization Quaternization (Pyridinium Salt) DESC->Quaternization Water Water (Moisture) Water->Hydrolysis Phenol Phenol Phenol->CSulfamoylation Pyridine Pyridine Pyridine->Quaternization

Caption: Potential side reactions in this compound synthesis.

References

Technical Support Center: Stabilizing Phenyl Diethylsulfamate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl diethylsulfamate. The information provided is intended to help address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the primary causes?

A1: this compound is susceptible to degradation primarily through hydrolysis. The rate of hydrolysis is significantly influenced by the pH of the solution and the storage temperature. Exposure to light (photodegradation) and the presence of oxidizing agents can also contribute to its degradation.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products from hydrolysis are phenol and diethylsulfamic acid. Under photolytic or oxidative stress, other degradation products may be formed, which would require analytical characterization for identification.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common method for monitoring the stability of this compound is by using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Q4: Are there any general tips for improving the stability of my solution?

A4: To enhance the stability of your this compound solution, it is recommended to:

  • Control the pH of the solution with an appropriate buffer system.

  • Store solutions at reduced temperatures (e.g., 2-8 °C) and protect them from light.

  • Use high-purity solvents and reagents to minimize contaminants that could catalyze degradation.

  • Consider the use of antioxidants or chelating agents if oxidative degradation is suspected.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid decrease in this compound concentration in aqueous solution. Hydrolysis due to unfavorable pH.Adjust the pH of the solution to a more neutral range (e.g., pH 5-7) using a suitable buffer (e.g., phosphate, acetate). Verify the pH of your final solution.
Discoloration or precipitation in the solution. Degradation to less soluble products or oxidation .Prepare fresh solutions. If oxidation is suspected, consider degassing the solvent and adding an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene). Protect the solution from light.
Inconsistent results between experiments. Inconsistent storage conditions (temperature, light exposure) or variable solution preparation methods .Standardize your experimental protocol. Ensure all solutions are stored under identical, controlled conditions (e.g., refrigerated, protected from light). Use a consistent source and quality of solvents and reagents.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products. Conduct a forced degradation study to intentionally degrade the this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in identifying the retention times of potential degradation products.

Quantitative Data on Stability

The following tables summarize the hydrolysis rate constants for N-methyl O-phenyl sulfamate, a close structural analog of this compound. This data can be used as a proxy to estimate the stability of this compound under different pH and temperature conditions.

Table 1: Hydrolysis Rate Constants of N-methyl O-phenyl sulfamate at 60°C

pHRate Constant (k, s⁻¹)
< 9~1.1 x 10⁻⁵
> 9~2.0 x 10⁻⁵

Table 2: Effect of Temperature on the Hydrolysis of N,N-dimethyl O-phenyl sulfamate (Analog) at pH 5.9

Temperature (°C)Rate Constant (k, s⁻¹)
25Data not available
60Data not available

Note: Specific rate constants for N,N-dimethyl O-phenyl sulfamate were not provided in the search results, but the study indicated that hydrolysis is significantly slower compared to the N-methyl analog.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution
  • Reagents and Materials:

    • This compound

    • Phosphate buffer components (e.g., monobasic sodium phosphate, dibasic sodium phosphate)

    • High-purity water (e.g., HPLC grade)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0 using the appropriate phosphate salts.

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a small amount of a suitable co-solvent (e.g., acetonitrile, DMSO) if necessary, before diluting with the phosphate buffer to the final desired concentration in a volumetric flask.

    • Verify the final pH of the solution.

    • Store the solution in a tightly sealed, amber glass vial at 2-8 °C.

Protocol 2: Stability Testing by HPLC
  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 260 nm)

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Procedure:

    • Prepare the this compound solution as described in Protocol 1.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot to a suitable concentration with the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of the this compound peak and any degradation product peaks.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products A This compound C Phenol A->C Hydrolysis (pH, Temp dependent) D Diethylsulfamic Acid A->D Hydrolysis (pH, Temp dependent) B Water (H₂O)

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow prep Prepare Buffered Solution store Store under Controlled Conditions (Temp, Light) prep->store sample Sample at Time Points store->sample analyze Analyze by HPLC sample->analyze quantify Quantify Degradation analyze->quantify

Caption: Experimental workflow for stability testing.

Technical Support Center: Phenyl Diethylsulfamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of phenyl diethylsulfamate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of diethylsulfamoyl chloride with phenol in the presence of a base. The base is used to deprotonate the phenol, forming a phenoxide, which then acts as a nucleophile, attacking the sulfur atom of the sulfamoyl chloride and displacing the chloride ion.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are diethylsulfamoyl chloride and phenol. A suitable base and an inert solvent are also required.

Q3: How is the precursor, diethylsulfamoyl chloride, synthesized?

A3: Diethylsulfamoyl chloride is typically synthesized by reacting diethylamine with sulfuryl chloride (SO₂Cl₂). This reaction should be performed under controlled temperature conditions and in a dry environment.

Q4: What is the role of the base in the main reaction?

A4: The base deprotonates the phenol to form the more nucleophilic phenoxide ion. This significantly increases the rate of the reaction. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases like potassium carbonate.

Q5: What are some common solvents used for this reaction?

A5: Inert aprotic solvents are generally preferred to avoid side reactions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or degraded diethylsulfamoyl chloride.1. Use freshly prepared or properly stored diethylsulfamoyl chloride. The reagent is sensitive to moisture.
2. Insufficient base or use of a weak base.2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used.
3. Low reaction temperature.3. While the reaction is often started at low temperatures (0 °C) to control the initial exotherm, it may need to be warmed to room temperature or slightly heated to go to completion.
4. Presence of water in the reaction.4. Ensure all glassware is oven-dried and use anhydrous solvents. Water will hydrolyze the diethylsulfamoyl chloride.
Formation of Side Products 1. Hydrolysis of diethylsulfamoyl chloride.1. As mentioned above, maintain anhydrous conditions. This will form diethylsulfamic acid, which can complicate purification.
2. Reaction on the diethylamine moiety.2. This is less common under standard conditions but can be minimized by controlling the temperature and using a non-nucleophilic base.
3. Unreacted starting materials.3. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary.
Difficult Purification 1. Presence of diethylammonium chloride salt.1. This salt is a common byproduct when using an amine base. It can be removed by washing the organic layer with water during workup.
2. Oily or impure product after workup.2. The product may require purification by column chromatography on silica gel. A mixture of hexanes and ethyl acetate is a typical eluent system.
3. Co-elution of impurities.3. If impurities persist, consider recrystallization or distillation under reduced pressure if the product is thermally stable.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Aryl Sulfamates and Sulfonates

Reactants Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Phenol & p-Toluenesulfonyl ChloridePyridineDichloromethaneRoom Temp12~90Analogy from sulfonate synthesis
Various Phenols & Sulfonyl ChloridesTriethylamineDichloromethane0 to Room Temp1270-95Analogy from sulfonate synthesis[1][2]
Alcohols & Aryl SulfamatesN-MethylimidazoleAcetonitrileRoom Temp-HighCatalytic sulfamoylation[3]
Diethylamine & Sulfuryl Chloride--10-20-~80Synthesis of sulfamoyl chloride[4]

Note: The data presented are for analogous reactions and should be used as a general guideline for optimizing the synthesis of this compound.

Experimental Protocols

1. Synthesis of Diethylsulfamoyl Chloride (Precursor)

  • Materials: Diethylamine, Sulfuryl Chloride (SO₂Cl₂), inert solvent (e.g., dichloromethane).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve diethylamine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature between 10-20 °C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • The reaction mixture is then filtered to remove any precipitated salts.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure diethylsulfamoyl chloride.[4]

2. Synthesis of this compound

  • Materials: Phenol, Diethylsulfamoyl Chloride, Triethylamine (or another suitable base), Anhydrous Dichloromethane.

  • Procedure:

    • Dissolve phenol and triethylamine in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diethylsulfamoyl chloride in anhydrous dichloromethane dropwise.

    • After the addition, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_precursor Precursor Synthesis: Diethylsulfamoyl Chloride cluster_main Main Reaction: this compound Synthesis diethylamine Diethylamine reaction1 Reaction in Anhydrous DCM (10-20 °C) diethylamine->reaction1 so2cl2 Sulfuryl Chloride so2cl2->reaction1 purification1 Vacuum Distillation reaction1->purification1 diethylsulfamoyl_chloride Diethylsulfamoyl Chloride purification1->diethylsulfamoyl_chloride reaction2 Reaction in Anhydrous DCM (0 °C to RT) diethylsulfamoyl_chloride->reaction2 phenol Phenol phenol->reaction2 base Base (e.g., Triethylamine) base->reaction2 workup Aqueous Workup reaction2->workup purification2 Column Chromatography workup->purification2 product This compound purification2->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality (fresh, anhydrous) start->check_reagents Yes optimize Optimize Reaction start->optimize No check_conditions Verify Reaction Conditions (base, temp, time) check_reagents->check_conditions check_moisture Ensure Anhydrous Setup check_conditions->check_moisture check_moisture->optimize

Caption: Troubleshooting logic for addressing low product yield.

References

Phenyl Diethylsulfamate Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of phenyl diethylsulfamate.

Troubleshooting Guides

This section addresses common issues observed during the purification of this compound, offering step-by-step guidance to resolve them.

Problem 1: Oily or Gummy Product After Synthesis

Symptom: The crude product appears as a viscous oil or a sticky solid instead of a crystalline material.

Possible Causes:

  • Presence of residual solvent.

  • Contamination with unreacted starting materials or low-melting point byproducts.

  • Formation of an oil during recrystallization due to the solvent being too non-polar or the solution being cooled too quickly.

Troubleshooting Steps:

  • Remove Residual Solvent: Ensure the crude product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Solvent-Antisolvent Precipitation: Dissolve the oily product in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate). Add a non-polar anti-solvent (e.g., hexanes, petroleum ether) dropwise with vigorous stirring until the solution becomes cloudy. Allow the mixture to stand, possibly at a reduced temperature, to induce precipitation of the solid.

  • Recrystallization Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable system for recrystallization.[1][2] An ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Column Chromatography: If recrystallization fails, purify the material using column chromatography. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Problem 2: Colored Impurities in the Final Product

Symptom: The isolated this compound is off-white, yellow, or brown, indicating the presence of colored contaminants.

Possible Causes:

  • Formation of colored byproducts during the synthesis.

  • Degradation of starting materials or the product.

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount (1-2% by weight) of activated charcoal.[1] Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Recrystallization: Multiple recrystallizations may be necessary to remove persistent colored impurities.

  • Column Chromatography: This is often the most effective method for separating colored impurities from the desired product. The colored bands can typically be visualized on the column, allowing for their separation.

Problem 3: Low Recovery After Recrystallization

Symptom: A significant loss of product is observed after performing a recrystallization.

Possible Causes:

  • The chosen recrystallization solvent is too good a solvent, even at low temperatures.

  • Too much solvent was used during recrystallization.[1]

  • Premature crystallization during hot filtration.

  • The product is more soluble than anticipated, and a significant portion remains in the mother liquor.

Troubleshooting Steps:

  • Optimize Solvent System: Re-evaluate the solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes provide better recovery.[2]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.

  • Recover Product from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization or purify it by column chromatography to recover additional product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as phenol, diethylamine, and sulfamoyl chloride derivatives. Side products from reactions on the phenyl ring or hydrolysis of the sulfamate group can also be present.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: The purity of this compound is typically assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: What is a good starting point for column chromatography purification of this compound?

A3: For a standard silica gel column, a good starting mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate, with the polarity gradually increased as needed to elute the product. The separation can be monitored by TLC to determine the optimal eluent composition.

Q4: My purified this compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of contaminants disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 5% ethyl acetate in hexanes to 10%, then 15%, etc.).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table presents illustrative data for the purification of a hypothetical 5.0 g batch of crude this compound.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery (%)
Recrystallization (Ethanol/Water)85%98.5%75%
Column Chromatography (Silica Gel)85%99.2%88%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Phenyl Diethylsulfamate recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography tlc TLC recrystallization->tlc Monitor hplc HPLC recrystallization->hplc column_chromatography->tlc Monitor column_chromatography->hplc pure_product Pure Product hplc->pure_product Confirm Purity nmr NMR ms Mass Spec pure_product->nmr Structure Confirmation pure_product->ms MW Confirmation

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Impure? oily Oily/Gummy? start->oily Check Physical State colored Colored? oily->colored No solvent_antisolvent Solvent-Antisolvent Precipitation oily->solvent_antisolvent Yes low_yield Low Yield After Recrystallization? colored->low_yield No activated_carbon Activated Carbon Treatment colored->activated_carbon Yes optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes pure_product Pure Product low_yield->pure_product No column Column Chromatography solvent_antisolvent->column column->pure_product recrystallize Recrystallize activated_carbon->recrystallize recrystallize->pure_product recover_mother_liquor Recover from Mother Liquor optimize_solvent->recover_mother_liquor recover_mother_liquor->pure_product

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Phenyl Diethylsulfamate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of phenyl diethylsulfamate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems observed during the HPLC analysis of this compound?

A1: The most frequently encountered issues include peak tailing, peak splitting, and the appearance of ghost peaks. These problems can affect the accuracy and reproducibility of your results. Each of these issues is addressed in detail in our troubleshooting guides below.

Q2: What type of HPLC column is typically recommended for this compound analysis?

A2: While specific application notes for this compound are not abundant, a C18 or a Phenyl-Hexyl column is generally a good starting point for compounds containing a phenyl group. Phenyl phases can offer different selectivity compared to C18 columns due to π-π interactions with the aromatic ring of the analyte.[1] Experimentation with different stationary phases may be necessary to achieve optimal separation.

Q3: How can I improve the resolution between this compound and other components in my sample?

A3: To improve resolution, you can try optimizing the mobile phase composition, adjusting the column temperature, or changing the column itself.[2] Modifying the gradient program or switching to a column with a different stationary phase or particle size can also significantly enhance separation.[2][3]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Peak tailing can compromise peak integration and affect the accuracy of quantification. It is often an indication of undesirable interactions between the analyte and the stationary phase.

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak back to the baseline.

Potential Causes and Solutions:

Potential Cause Recommended Solution Citation
Secondary Silanol Interactions Add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol groups on the column packing. Also, ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state.[4][5]
Column Overload Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion.[4][6]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of your analytical column.[2][7]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[8][9]
Guide 2: Addressing Peak Splitting

Peak splitting can make accurate peak identification and quantification difficult. This issue often points to a problem with the sample introduction or the column itself.

Symptoms:

  • A single peak appears as two or more closely eluting peaks.

Potential Causes and Solutions:

Potential Cause Recommended Solution Citation
Injection Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[10]
Partially Blocked Column Frit Backflush the column to try and dislodge any particulate matter. If this does not resolve the issue, the frit or the entire column may need to be replaced.[6][11]
Column Bed Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. Replacing the column is the most reliable solution.[8][11]
Co-elution of an Interfering Compound If only a specific peak is splitting, it might be due to two different compounds eluting at very similar times. Adjusting the mobile phase composition or gradient can help to resolve the two peaks.[11]
Guide 3: Eliminating Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs, and can interfere with the peaks of interest.

Symptoms:

  • Peaks appear in blank injections or at unexpected retention times in sample runs.

Potential Causes and Solutions:

Potential Cause Recommended Solution Citation
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the water or solvents are a common source of ghost peaks.[12][13]
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler method. Injecting a strong solvent blank after a high-concentration sample can help clean the injection system.[3][13]
System Contamination If ghost peaks persist, systematic cleaning of the HPLC system, including the injector, tubing, and detector flow cell, may be necessary.[12]
Bleed from Plastic Components Ensure all tubing and solvent reservoirs are made of appropriate, inert materials.

Experimental Protocols

General HPLC Method for this compound (Starting Point)

This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Identified peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting start->peak_splitting ghost_peaks Ghost Peaks start->ghost_peaks check_overload Reduce Sample Concentration/Volume peak_tailing->check_overload check_solvent Match Injection Solvent to Mobile Phase peak_splitting->check_solvent run_blank Run Blank Gradient ghost_peaks->run_blank solution_overload Issue Resolved: Column Overload check_overload->solution_overload Yes other_tailing_causes Investigate Secondary Interactions, Column Contamination, etc. check_overload->other_tailing_causes No solution_solvent Issue Resolved: Solvent Mismatch check_solvent->solution_solvent Yes other_splitting_causes Check for Column Frit Blockage, Voids, etc. check_solvent->other_splitting_causes No solution_carryover Ghost Peak in Blank: Indicates Carryover/ Contamination run_blank->solution_carryover

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis step step action action result result sample_prep 1. Prepare Sample and Mobile Phase filter_sample 2. Filter Sample and Mobile Phase equilibrate 3. Equilibrate Column filter_sample->equilibrate inject 4. Inject Sample acquire 5. Acquire Data integrate 6. Integrate Peaks acquire->integrate quantify 7. Quantify Results

Caption: A standard workflow for HPLC analysis from sample preparation to data analysis.

References

Phenyl Diethylsulfamate Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of phenyl diethylsulfamate.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: this compound has a chemical formula of C₁₀H₁₅NO₃S and a monoisotopic mass of approximately 229.0773 g/mol . When protonated ([M+H]⁺), the expected m/z value would be around 230.0851.

Q2: What are the most common adducts I might see for this compound in ESI-MS?

A2: In electrospray ionization mass spectrometry (ESI-MS), in addition to the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ (m/z ~252.0672), potassium [M+K]⁺ (m/z ~268.0412), or ammonium [M+NH₄]⁺ (m/z ~247.1114). The formation of these adducts is dependent on the purity of the solvents and any additives present in the mobile phase.

Q3: What are the predicted major fragmentation pathways for protonated this compound in MS/MS?

A3: While specific fragmentation data for this compound is not widely published, based on the fragmentation of related sulfonamides and aryl sulfates, the following pathways are likely to be observed under collision-induced dissociation (CID):

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[1][2] This would result in a fragment ion at m/z ~166.1022.

  • Cleavage of the S-N bond: Heterolytic cleavage of the sulfur-nitrogen bond is a characteristic fragmentation for sulfonamides.[3][4] This would lead to a fragment ion corresponding to the diethylamine portion.

  • Loss of ethene: The diethylamino group may undergo fragmentation through the loss of one or both ethyl groups as ethene (C₂H₄, 28 Da).

  • Formation of a phenol radical cation: Cleavage of the phenyl-oxygen bond could lead to the formation of a phenol radical cation (m/z ~94.0419).

Q4: Why am I seeing poor or no fragmentation of my precursor ion?

A4: There are several potential reasons for poor fragmentation:

  • Insufficient Collision Energy: The applied collision energy may not be sufficient to induce fragmentation. This is a critical parameter that needs to be optimized for each compound.

  • Stable Precursor Ion: The protonated molecule may be particularly stable and resistant to fragmentation under standard conditions.

  • Instrumental Issues: Problems with the collision cell, such as gas pressure, or other instrument parameters can lead to inefficient fragmentation.[3]

Q5: Are there any known issues with in-source fragmentation for this class of compounds?

A5: In-source fragmentation can occur, especially at higher source temperatures or voltages.[5] For sulfamates, this could lead to the premature fragmentation of the molecule before it enters the mass analyzer, resulting in a diminished precursor ion intensity and the appearance of fragment ions in the MS1 spectrum.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound
Potential Cause Troubleshooting Step
Improper Sample Preparation Ensure the sample is fully dissolved in a compatible solvent. Consider potential for sample loss or degradation during preparation.[3]
Incompatible Ion Source/Mode This compound is expected to ionize well in positive electrospray ionization (ESI+) mode. Confirm that the instrument is operating in the correct mode.
Low Ionization Efficiency Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. The structure of some compounds can lead to inherently low ionization efficiency.[3]
Incorrect Instrument Parameters Verify that the mass spectrometer's parameters, including mass range and scan time, are appropriately set to detect the target ion.[3]
Signal Interference Complex sample matrices can cause ion suppression.[3] Consider sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Instrument Performance Long-term use can lead to performance degradation. Ensure the instrument is properly calibrated and maintained.[3]
Issue 2: Unexpected Peaks in the Mass Spectrum
Potential Cause Troubleshooting Step
Contamination Contaminants from solvents, vials, or the LC system can introduce unexpected peaks. Run a blank injection to identify potential sources of contamination. Detergents are a common source of contamination and ion suppression.[1]
Adduct Formation As mentioned in the FAQ, sodium, potassium, and ammonium adducts are common. The presence of salts in the mobile phase or sample can enhance adduct formation.
In-Source Fragmentation If fragment ions are observed in the MS1 spectrum, this may indicate in-source fragmentation. Reduce the source temperature and/or fragmentor voltage.[5]
Isotope Peaks Remember to account for the natural isotopic abundance of elements, particularly the ³⁴S isotope, which will appear at M+2 with an abundance of approximately 4.4% relative to the monoisotopic peak.
Issue 3: Inconsistent or Unstable Signal
Potential Cause Troubleshooting Step
LC System Instability Fluctuations in pump pressure or an unstable spray in the ESI source can lead to an unstable signal. Check the LC system for leaks and ensure a stable spray is being generated.
Sample Degradation This compound may be unstable under certain pH or temperature conditions. Investigate the stability of the compound in your sample matrix and storage conditions.
Matrix Effects Inconsistent matrix effects between samples can cause signal variability. The use of an internal standard can help to correct for this.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrumentation and application.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.

  • If the sample is in a complex matrix, perform a sample cleanup procedure such as solid-phase extraction (SPE) using a C18 cartridge.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute the compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-400.

  • Precursor Ion: m/z 230.1.

  • Product Ion Scan (MS/MS):

    • Select the precursor ion m/z 230.1 for fragmentation.

    • Optimize collision energy (CE). Start with a CE of 15-20 eV and analyze the fragmentation pattern. Perform a CE ramp (e.g., 10-40 eV) to find the optimal energy for generating informative fragment ions.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Nebulizer Gas (Nitrogen): 3 bar.

    • Drying Gas (Nitrogen): 8 L/min.

Note: These MS parameters are instrument-dependent and should be optimized accordingly.

Visualizations

fragmentation_pathway M This compound [M+H]⁺ m/z ~230.1 F1 [M+H - SO₂]⁺ m/z ~166.1 M->F1 - SO₂ (64 Da) F2 [M+H - C₂H₄]⁺ m/z ~202.1 M->F2 - C₂H₄ (28 Da) F3 Phenol radical cation m/z ~94.0 M->F3 - (C₂H₅)₂NSO₂ troubleshooting_workflow start Mass Spec Issue (e.g., No/Weak Signal) check_sample 1. Verify Sample Prep - Concentration? - Degradation? - Solubility? start->check_sample check_instrument 2. Check Instrument Settings - Ionization Mode? - Mass Range? - Source Parameters? check_sample->check_instrument Sample OK escalate Consult Instrument Specialist check_sample->escalate Issue Found check_lc 3. Evaluate LC Performance - Stable Spray? - Pressure Fluctuations? check_instrument->check_lc Settings OK check_instrument->escalate Issue Found run_blank 4. Analyze Blank Injection - Contamination? check_lc->run_blank LC OK check_lc->escalate Issue Found optimize_ce 5. Optimize Collision Energy (For Fragmentation Issues) run_blank->optimize_ce Blank Clean run_blank->escalate Contamination Detected solution Issue Resolved optimize_ce->solution Optimized optimize_ce->escalate No Improvement sample_prep_workflow start Start: Sample dissolve Dissolve in appropriate solvent (e.g., MeOH, ACN) start->dissolve is_complex Is the matrix complex? dissolve->is_complex spe Solid-Phase Extraction (SPE) (e.g., C18) is_complex->spe Yes dilute Dilute to final concentration (e.g., 1 µg/mL) is_complex->dilute No spe->dilute inject Inject into LC-MS/MS dilute->inject

References

Technical Support Center: Phenyl Diethylsulfamate Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl diethylsulfamate and related non-steroidal sulfamate inhibitors of steroid sulfatase (STS).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a non-steroidal inhibitor of the enzyme steroid sulfatase (STS). STS is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers.[1][2][3]

Q2: What are the common assay formats for measuring STS inhibition by this compound?

A2: Two primary assay formats are commonly used:

  • Radioisotope-based assays: These assays typically use a radiolabeled substrate, such as [³H]estrone sulfate. The activity of STS is determined by measuring the amount of radiolabeled product formed after separation from the substrate. This is a highly sensitive and direct method.[4][5]

  • Colorimetric assays: These assays often utilize a chromogenic substrate that, upon hydrolysis by STS, releases a colored product that can be quantified spectrophotometrically. A common substrate is 4-nitrocatechol sulfate, which is hydrolyzed to 4-nitrocatechol, detectable at 515 nm.

Q3: What are the expected IC50 values for non-steroidal STS inhibitors?

Troubleshooting Inconsistent Assay Results

Inconsistent results in this compound assays can arise from various factors related to the inhibitor, the enzyme, or the assay conditions.

ProblemPossible CauseSuggested Solution
High variability between replicate wells Incomplete solubilization of this compound.Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. Briefly vortex the stock solution before making dilutions.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention tips.
Inconsistent incubation times.Use a multichannel pipette for adding reagents to start or stop the reaction to ensure consistent timing across wells.
No or very low inhibition observed Inactive inhibitor.Phenyl sulfamate compounds can be susceptible to hydrolysis.[9] Ensure proper storage of the compound (desiccated, at the recommended temperature). Prepare fresh stock solutions regularly.
Inactive enzyme.Use a fresh aliquot of steroid sulfatase for each experiment. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known inhibitor as a positive control.
Incorrect assay buffer pH.The activity of STS and the stability of sulfamate inhibitors can be pH-dependent. Verify the pH of your assay buffer.
High background signal Spontaneous substrate degradation.Run a no-enzyme control to determine the rate of non-enzymatic substrate hydrolysis. Subtract this background from all measurements.
Interfering substances in the sample.If testing in cell lysates or other biological matrices, some components may interfere with the assay. Include appropriate vehicle controls.
Assay signal decreases over time Instability of the colored product (in colorimetric assays).Read the plate as soon as the stop solution is added and the color has developed. Some chromophores are light-sensitive, so protect the plate from light.
Instability of the inhibitor in the assay buffer.Some sulfamate compounds can degrade in aqueous solutions.[10][11] Minimize the pre-incubation time of the inhibitor in the assay buffer before adding the substrate.

Experimental Protocols

General Protocol for a Colorimetric Steroid Sulfatase (STS) Inhibition Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Recombinant human steroid sulfatase (STS)

  • This compound

  • 4-Nitrocatechol sulfate (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

  • Enzyme Preparation: Dilute the STS enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted inhibitor or vehicle (for control wells) to the wells of a 96-well plate.

    • Add the diluted enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the 4-nitrocatechol sulfate substrate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stopping the Reaction: Add the Stop Solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

General Protocol for a Radioisotope-Based STS Inhibition Assay in Whole Cells

This protocol is for measuring STS inhibition in a cellular context, for example, using MCF-7 breast cancer cells which endogenously express STS.

Materials:

  • MCF-7 cells

  • Cell culture medium

  • This compound

  • [³H]estrone sulfate (radiolabeled substrate)

  • Scintillation fluid

  • 24-well plates

  • Toluene (or other organic solvent for extraction)

  • Scintillation counter

Procedure:

  • Cell Culture: Seed MCF-7 cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

  • Inhibitor Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Substrate Addition: Add a known amount of [³H]estrone sulfate to each well.

  • Incubation: Incubate the cells for a specific period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Product Extraction:

    • Transfer the culture medium from each well to a separate tube.

    • Add toluene to each tube, vortex vigorously to extract the hydrolyzed, non-polar [³H]estrone, and centrifuge to separate the phases.

  • Scintillation Counting:

    • Transfer an aliquot of the organic (toluene) phase to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]estrone produced and determine the percent inhibition and IC50 value.[12]

Visualizations

Steroid Sulfatase (STS) Signaling Pathway

STS_Pathway DHEAS DHEAS (inactive) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone Sulfate (E1S) (inactive) E1S->STS DHEA DHEA STS->DHEA E1 Estrone (E1) STS->E1 Inhibitor This compound Inhibitor->STS Androgens Active Androgens DHEA->Androgens Estrogens Active Estrogens E1->Estrogens

Steroid sulfatase pathway and point of inhibition.

General Experimental Workflow for STS Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Dilutions D Add Inhibitor/Vehicle to Plate A->D B Prepare Enzyme Solution E Add Enzyme & Pre-incubate B->E C Prepare Substrate Solution F Add Substrate to Start Reaction C->F D->E E->F G Incubate at 37°C F->G H Add Stop Solution G->H I Read Absorbance/Radioactivity H->I J Calculate % Inhibition I->J K Determine IC50 J->K

General workflow for an in vitro STS inhibition assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Check_Inhibitor Check Inhibitor (Solubility, Stability, Purity) Start->Check_Inhibitor Check_Enzyme Check Enzyme (Activity, Storage, Concentration) Start->Check_Enzyme Check_Assay Check Assay Conditions (pH, Temp, Incubation Time) Start->Check_Assay Check_Reagents Check Other Reagents (Substrate, Buffer) Start->Check_Reagents Result_OK Results Consistent Check_Inhibitor->Result_OK Check_Enzyme->Result_OK Check_Assay->Result_OK Check_Reagents->Result_OK

A logical approach to troubleshooting inconsistent results.

References

Phenyl diethylsulfamate experimental reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of aryl sulfamates. Given that a specific compound named "Phenyl diethylsulfamate" is not extensively documented in publicly available research, this guide focuses on the broader, highly relevant class of aryl sulfamates, which are crucial pharmacophores in numerous developmental drugs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing O-aryl sulfamates?

A1: The most prevalent method for synthesizing O-aryl sulfamates is the reaction of a phenol with sulfamoyl chloride or a derivative in the presence of a base. Another effective method involves the use of hexafluoroisopropyl sulfamate (HFIPS), a bench-stable solid that reacts with a wide variety of phenols under mild conditions to provide the corresponding sulfamates.[1][2]

Q2: What are the key challenges in the synthesis of N-aryl sulfamates?

A2: The synthesis of N-aryl sulfamates can be challenging. Common issues include low yields, difficulty in purification, and undesired side reactions such as N-alkylation.[3] Modern methods often employ transition metal-catalyzed cross-coupling reactions, such as nickel- or palladium-catalyzed amination of aryl halides or pseudohalides, to overcome these challenges.[3][4][5]

Q3: Why is Nickel catalysis often used for aryl sulfamate cross-coupling reactions?

A3: Nickel catalysts are frequently used for cross-coupling reactions involving aryl sulfamates because they can effectively activate the relatively inert aryl carbon-oxygen bond.[6][7] This allows for a broader range of reaction partners and can often be achieved under milder conditions compared to other catalytic systems. Furthermore, nickel catalysts are generally less expensive than palladium catalysts.[8]

Q4: Are there any known biological targets for aryl sulfamate-containing compounds?

A4: Yes, aryl sulfamate derivatives are known to target several biological molecules. A prominent target is the steroid sulfatase (STS) enzyme, which is implicated in hormone-dependent cancers.[9][10] Other targets include carbonic anhydrases and acyl transferases.[11]

Troubleshooting Guides

Low Yield in Nickel-Catalyzed Amination of Aryl Sulfamates
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalystEnsure the use of an air-stable precatalyst like NiCl₂(DME) or prepare the catalyst in a glovebox to avoid deactivation by oxygen.[5][8]
Poor ligand choiceThe choice of ligand is critical. For nickel-catalyzed aminations, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands like SIPr·HCl often give good results.[5]
Inappropriate solventThe solvent can significantly impact the reaction. While toluene is common, greener solvents like 2-methyl-THF have also been shown to be effective.[5][6]
Incorrect baseThe choice and stoichiometry of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. Ensure the base is fresh and added in the correct molar ratio.[4]
Formation of side products Grignard homocoupling (in case of using Grignard reagents)Use of an appropriate iron catalyst, such as FeF₃·3H₂O with an NHC ligand, has been shown to minimize Grignard homocoupling.
N-alkylationThis can be an issue with some catalytic systems. A photochemically-mediated, nickel-catalyzed approach has been developed to avoid undesirable N-alkylation.[3]
Poor Reproducibility in Aryl Sulfamate Synthesis
Symptom Possible Cause Suggested Solution
Inconsistent yields between batches Moisture or air sensitivity of reagentsUse dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure reagents like bases and catalysts are stored properly.
Variability in catalyst activityUse a commercially available, air-stable precatalyst to ensure consistent catalyst activity between runs.[8]
Impurities in starting materialsPurify starting materials such as the aryl sulfamate and the amine coupling partner before use.
Difficulty in product purification Contamination with residual nickelScreen for effective metal scavengers such as N-acetyl cysteine, oxalic acid, or citric acid to remove residual nickel from the product.[7]
Formation of closely related byproductsOptimize reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize byproduct formation. Consider alternative purification techniques like preparative HPLC if column chromatography is insufficient.

Experimental Protocols

General Protocol for Nickel-Catalyzed Amination of an Aryl Sulfamate

This protocol is a generalized procedure based on commonly cited methods.[5][8] Researchers should optimize conditions for their specific substrates.

  • Reaction Setup: In a glovebox, to a dry reaction vial, add the aryl sulfamate (1.0 equiv.), the amine (1.2-1.8 equiv.), sodium tert-butoxide (2.1-2.7 equiv.), the nickel precatalyst (e.g., NiCl₂(DME), 5-15 mol%), and the ligand (e.g., SIPr·HCl, 10-30 mol%).

  • Solvent Addition: Add a dry, degassed solvent (e.g., 2-methyl-THF or toluene) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-130 °C) and stir for the specified time (e.g., 3-24 hours).

  • Workup: After cooling to room temperature, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

Table 1: Representative Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Sulfamates
Aryl SulfamateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1-Naphthyl diethylsulfamatePhenylboronic acidNiCl₂(PCy₃)₂ (5)PCy₃K₃PO₄Toluene11095[6]
4-Methoxythis compoundPhenylboronic acidNiCl₂(PCy₃)₂ (5)PCy₃K₃PO₄Toluene11085[6]
Naphthyl sulfamateMorpholineNiCl₂(DME) (5-15)SIPr·HClNaOtBu2-Me-THF10090[5]
Phenyl sulfamateMorpholineNiCl₂(DME) (5-15)SIPr·HClNaOtBu2-Me-THF10088[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Sulfamate, Amine, Base, Catalyst, Ligand dissolve Dissolve Reagents in Dry Solvent reagents->dissolve setup Assemble Dry Glassware under Inert Atmosphere setup->dissolve heat Heat and Stir for Specified Time dissolve->heat quench Quench Reaction heat->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Aryl Sulfamate Synthesis Workflow

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield in Aryl Sulfamate Synthesis catalyst_activity Is the catalyst active? start->catalyst_activity reagents_pure Are starting materials pure? start->reagents_pure catalyst_choice Is it the right catalyst/ligand? catalyst_activity->catalyst_choice Yes solution1 Use pre-catalyst or prepare fresh catalyst_activity->solution1 No inert_atm Is the reaction under inert atmosphere? catalyst_choice->inert_atm Yes solution2 Screen different ligands catalyst_choice->solution2 No reagents_pure->catalyst_activity Yes solution3 Purify starting materials reagents_pure->solution3 No solvent_base Is the solvent/base appropriate? inert_atm->solvent_base Yes solution4 Ensure dry/degassed solvents and inert gas inert_atm->solution4 No solution5 Optimize solvent and base solvent_base->solution5 No

Troubleshooting Flowchart

sts_pathway DHEAS DHEA-S DHEA DHEA DHEAS->DHEA STS Estrone Estrone DHEA->Estrone EstroneS Estrone-S EstroneS->Estrone STS Estradiol Estradiol Estrone->Estradiol 17β-HSD ER Estrogen Receptor (ER) Estradiol->ER STS Steroid Sulfatase (STS) HSD17B 17β-HSD ArylSulfamate Aryl Sulfamate Inhibitor ArylSulfamate->STS Proliferation Cell Proliferation ER->Proliferation

Steroid Sulfatase Inhibition Pathway

References

Minimizing degradation of phenyl diethylsulfamate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of phenyl diethylsulfamate during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry place. The container should be tightly sealed to prevent exposure to moisture.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. For long-term storage, refrigeration at -20°C is advisable.[2]

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to three main degradation pathways: hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: This is the chemical breakdown of the compound due to reaction with water. The rate of hydrolysis is often influenced by pH. For some sulfamate esters, hydrolysis can occur through different mechanisms in acidic, neutral, or alkaline conditions.[3][4][5] At neutral pH, the hydrolysis of a similar compound, N-methyl O-phenyl sulfamate, is significantly accelerated by intramolecular proton transfer.[3][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the degradation of related sulfonamide compounds.[7][8][9] This is a common degradation pathway for many pharmaceuticals when exposed to sunlight.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule. For related compounds, thermal decomposition can result in the generation of irritating and toxic gases.[1]

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation can include a change in physical appearance (e.g., color change, clumping of powder), the presence of an unusual odor, or a decrease in performance in your experiments (e.g., loss of potency). For definitive confirmation and quantification of degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are recommended.

Q4: Are there any known incompatibilities for this compound?

A4: Based on information for similar sulfamate compounds, it is advisable to avoid storage with strong acids, strong bases, and combustible materials.[10]

Troubleshooting Guides

Issue: Unexpected or poor results in bioassays.

  • Possible Cause: Degradation of this compound leading to reduced concentration of the active compound.

  • Troubleshooting Steps:

    • Verify the storage conditions of your compound. Was it exposed to light, high temperatures, or humidity?

    • Prepare a fresh stock solution from a newly opened container of this compound and repeat the experiment.

    • If possible, analyze the purity of your current stock solution and the solid material using a suitable analytical method like HPLC-UV or LC-MS.

Issue: Appearance of new peaks in analytical chromatograms.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review the storage history of the sample.

    • Attempt to identify the degradation products using mass spectrometry. Common degradation products could include phenol and diethylamine resulting from hydrolysis of the sulfamate ester bond.

    • If photodegradation is suspected, compare samples that have been protected from light with those that have been exposed.

Data Summary

The following table summarizes the stability of related sulfamate and sulfonamide compounds under various conditions. This data can be used to infer the potential stability of this compound.

ConditionCompound ClassObservationReference
pH Phenylsulfamate EstersHydrolysis mechanism is pH-dependent, occurring in acidic, neutral, and alkaline solutions.[4][5]
pH N-methyl O-phenyl sulfamateHydrolysis is accelerated at neutral pH.[3][6]
Light SulfonamidesSignificant photodegradation observed under UV and simulated sunlight.[7][8][9]
Temperature Ammonium SulfamateStable under normal temperatures, but decomposition can occur at elevated temperatures.[1]
Frozen Storage Sulfonamides in meatSignificant decrease in concentration observed after one month at -20°C.[11]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated degradation conditions.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • Buffers of various pH (e.g., pH 4, 7, 9)

    • Temperature-controlled oven

    • Photostability chamber with UV and visible light sources

    • HPLC-UV or LC-MS/MS system

  • Procedure:

    • Sample Preparation: Prepare stock solutions of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Forced Degradation Conditions:

      • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

      • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

      • Neutral Hydrolysis: Dilute the stock solution with water and incubate at 60°C for 24 hours.

      • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.

      • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

      • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

    • Sample Analysis:

      • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

      • For the thermally degraded solid, dissolve a known amount in acetonitrile for analysis.

      • Analyze all samples by a validated HPLC or LC-MS/MS method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Determine the degradation rate constant and half-life where possible.

    • Characterize the major degradation products using mass spectrometry.

Visualizations

degradation_pathways pds This compound hydrolysis Hydrolysis (H2O, pH dependent) pds->hydrolysis photodegradation Photodegradation (Light/UV) pds->photodegradation thermal Thermal Degradation pds->thermal products1 Phenol + Diethylsulfamic Acid hydrolysis->products1 products2 Photoproducts photodegradation->products2 products3 Thermal Degradants thermal->products3

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base neutral Neutral Hydrolysis start->neutral oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photo start->photo hplc HPLC or LC-MS/MS Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

References

Phenyl Diethylsulfamate Reaction Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Phenyl diethylsulfamate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the this compound synthesis reaction.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials (phenol and diethylsulfamoyl chloride).[1][2][3] - Increase Reaction Time: If the reaction has stalled, consider extending the reaction time. - Increase Reaction Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions and the thermal stability of the reagents and product.
Degradation of Diethylsulfamoyl Chloride - Moisture Contamination: Diethylsulfamoyl chloride is sensitive to moisture and can hydrolyze.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use High-Quality Reagents: Use freshly opened or properly stored diethylsulfamoyl chloride.
Suboptimal Base Selection - Base Strength: The choice of base is critical. Strong bases like sodium hydride may lead to the decomposition of the sulfamoyl chloride, while weaker, sterically hindered amine bases might result in very slow reaction rates.[4] Consider using a non-nucleophilic organic base like triethylamine or pyridine.
Poor Mixing at Scale - Agitation: Ensure efficient agitation to maintain a homogeneous reaction mixture, especially in larger reactors. Poor mixing can lead to localized concentration gradients and reduced reaction rates.

Issue 2: Formation of Impurities and Byproducts

Potential Cause Troubleshooting Steps
Hydrolysis of Diethylsulfamoyl Chloride - Strict Anhydrous Conditions: As mentioned above, rigorously exclude moisture from the reaction.
Di-sulfamoylation of Phenol - Stoichiometry Control: Use a slight excess of phenol or carefully control the stoichiometry of diethylsulfamoyl chloride to minimize the formation of di-sulfamoylated byproducts.
Reaction with Solvent - Solvent Selection: In some cases, solvents like DMF can lead to the decomposition of the sulfamoyl reagent.[4] Consider using inert solvents such as dichloromethane, N,N-dimethylacetamide (DMA), or N-methylpyrrolidone (NMP).[4][5]
Thermal Decomposition - Temperature Control: The reaction can be exothermic.[6][7] Maintain strict temperature control, especially during the addition of reagents. For large-scale reactions, consider a gradual addition of the sulfamoyl chloride to manage the exotherm.[6]

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Emulsion Formation During Work-up - Brine Wash: Use a saturated sodium chloride solution (brine) during the aqueous work-up to help break emulsions. - Filtration: If solids are present, filtering the organic layer through a pad of celite can be beneficial.
Co-elution of Impurities during Chromatography - Solvent System Optimization: For column chromatography, carefully select the eluent system to achieve good separation between the product and impurities. - Alternative Purification Methods: Consider crystallization as an alternative or additional purification step.
Product Oiling Out During Crystallization - Solvent Screening: Experiment with different solvent systems to find one that promotes the formation of a crystalline solid. - Slow Cooling: Allow the solution to cool slowly to encourage crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction?

The optimal temperature can vary depending on the solvent and base used. Generally, the reaction is carried out at room temperature. However, gentle heating may be required to drive the reaction to completion. It is crucial to monitor the reaction for any exotherm, especially during scale-up.[6][7]

Q2: Which base is recommended for this reaction?

A non-nucleophilic organic base such as triethylamine or pyridine is commonly used. Stronger bases like sodium hydride can cause decomposition of the sulfamoyl chloride.[4]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][2][3] A co-spot of the starting material and the reaction mixture can help in identifying the disappearance of the reactant and the appearance of the product.[2][3] HPLC can also be used for more quantitative analysis.

Q4: What are the main safety precautions to consider?

Diethylsulfamoyl chloride is a corrosive and moisture-sensitive reagent. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction can be exothermic, so proper temperature control is essential to prevent a runaway reaction.[6][7]

Q5: What is the best method for purifying this compound at a large scale?

For large-scale purification, crystallization is often preferred over chromatography. A thorough solvent screen should be performed to identify a suitable crystallization solvent. If chromatography is necessary, using a silica gel plug to remove polar impurities before full column chromatography can be an efficient strategy.

Experimental Protocols

Lab-Scale Synthesis of this compound

  • To a solution of phenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethylsulfamoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scale-Up Considerations and Protocol

For scaling up the reaction, the following modifications to the lab-scale protocol should be considered:

  • Reactor Setup: Use a jacketed reactor with overhead stirring and a temperature probe for better temperature control.

  • Reagent Addition: The addition of diethylsulfamoyl chloride should be done via an addition funnel at a controlled rate to manage the exotherm.

  • Temperature Control: Maintain the internal temperature of the reactor below 25 °C during the addition.

  • Work-up: Use a larger separatory funnel or a liquid-liquid extraction setup for the work-up.

  • Purification: For multi-kilogram scale, purification by crystallization is more practical than chromatography. Perform a solvent screen to find a suitable solvent system.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity (Representative Data)

Parameter Condition A Condition B Condition C Impact on Yield/Purity
Temperature 0 °C to RT40 °C60 °CHigher temperatures may increase reaction rate but can also lead to increased byproduct formation and lower purity.
Base TriethylaminePyridineSodium HydrideStrong bases like NaH can lead to significant degradation of the sulfamoyl chloride and lower yields.[4]
Solvent DichloromethaneN,N-DimethylacetamideDimethylformamideSolvents like DMA can accelerate the reaction, but DMF may cause decomposition of the reagent.[4][5]
Equivalents of Sulfamoyl Chloride 1.1 eq1.5 eq2.0 eqUsing a large excess may lead to di-sulfamoylation and purification challenges.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Phenol, Triethylamine, Anhydrous DCM start->reagents inert Inert Atmosphere (N2) reagents->inert cool Cool to 0 °C inert->cool add Add Diethylsulfamoyl Chloride cool->add Slowly react Stir at RT add->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract with DCM quench->extract wash Wash (HCl, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography / Crystallization concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product incomplete_rxn Incomplete Reaction problem->incomplete_rxn reagent_degradation Reagent Degradation problem->reagent_degradation side_reactions Side Reactions problem->side_reactions workup_issues Work-up/Purification Issues problem->workup_issues check_params Check Reaction Parameters (Time, Temp) incomplete_rxn->check_params anhydrous Ensure Anhydrous Conditions reagent_degradation->anhydrous optimize_base Optimize Base/Solvent side_reactions->optimize_base control_temp Control Exotherm side_reactions->control_temp optimize_workup Optimize Work-up/ Purification workup_issues->optimize_workup

Caption: Troubleshooting logic for this compound synthesis scale-up.

References

Technical Support Center: Phenyl Diethylsulfamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing selectivity issues encountered during the synthesis of phenyl diethylsulfamate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound typically involves the reaction of phenol with diethylsulfamoyl chloride in the presence of a base. The base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of the sulfamoyl chloride.

Q2: What are the most common side reactions and byproducts in this synthesis?

The most common side reactions and byproducts that can lead to selectivity issues and reduced yields include:

  • Hydrolysis of Diethylsulfamoyl Chloride: Diethylsulfamoyl chloride can react with any residual water in the reaction mixture to form diethylsulfamic acid. This not only consumes the reagent but can also complicate the purification process.

  • Di-sulfamoylation: Although less common with phenol itself due to steric hindrance, reaction at other positions on the aromatic ring or with other functional groups on substituted phenols can occur, especially under harsh reaction conditions.

  • Formation of a DMF-adduct: When using N,N-dimethylformamide (DMF) as a solvent, the formation of an undesired DMF-adduct has been observed in similar sulfamoylation reactions.[1]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted phenol and diethylsulfamoyl chloride (or its hydrolysis product) in the final mixture.

Q3: Which solvents are recommended for this reaction to improve selectivity?

To minimize side-product formation and improve conversion rates, the use of N,N-dimethyl acetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents is recommended.[1] These solvents have been shown to allow for the use of a smaller excess of the sulfamoylating reagent, reducing the likelihood of side reactions.[1]

Q4: What is the role of the base in this reaction, and which bases are commonly used?

The base deprotonates the phenol to form the more reactive phenoxide ion. Common bases for this reaction include tertiary amines such as triethylamine (TEA) and pyridine, as well as inorganic bases like potassium carbonate. The choice of base can influence the reaction rate and selectivity.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: Diethylsulfamoyl chloride may have hydrolyzed due to improper storage. Phenol may be of poor quality. 2. Insufficient Base: The amount of base may be insufficient to fully deprotonate the phenol. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Solvent Quality: The solvent may contain water, leading to the hydrolysis of the sulfamoyl chloride.1. Use freshly opened or properly stored reagents. Verify the purity of the starting materials. 2. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Use anhydrous solvents.
Presence of Multiple Products (Low Selectivity) 1. Excess Sulfamoylating Agent: Using a large excess of diethylsulfamoyl chloride can lead to side reactions. 2. High Reaction Temperature: Higher temperatures can promote the formation of byproducts. 3. Inappropriate Solvent: Solvents like DMF may lead to adduct formation.[1]1. Reduce the amount of diethylsulfamoyl chloride to 1.0-1.5 equivalents.[1] 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Switch to recommended solvents such as DMA or NMP.[1]
Product is Difficult to Purify 1. Presence of Polar Byproducts: Hydrolyzed sulfamoyl chloride (diethylsulfamic acid) can be difficult to separate from the product. 2. Similar Polarity of Product and Byproducts: Some byproducts may have similar polarities to the desired product, making chromatographic separation challenging.1. Perform an aqueous workup to remove water-soluble impurities. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. 2. Optimize the mobile phase for column chromatography. Consider using a different stationary phase if separation is still difficult. Recrystallization from a suitable solvent system can also be an effective purification method.
Reaction Stalls Before Completion 1. Deactivation of Reagents: One of the reagents may be degrading under the reaction conditions. 2. Equilibrium Reached: The reaction may be reversible and has reached equilibrium.1. Add a fresh portion of the limiting reagent. 2. If applicable, remove a byproduct to shift the equilibrium towards the product side.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of aryl sulfamates, providing a baseline for optimization of this compound synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1PyridineCH₂Cl₂Room Temp1285-95General procedure for aryl sulfonates
2TriethylamineCH₂Cl₂0 to Room Temp4~90General procedure for aryl sulfonates
3NoneDMARoom Temp2>95Patent for sulfamoylation of phenols[1]
4NoneNMPRoom Temp2>95Patent for sulfamoylation of phenols[1]
5NaHTHF0 to Room Temp3~80General procedure for related amides

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent).

    • Dissolve the phenol in an anhydrous solvent (e.g., N,N-dimethyl acetamide or dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base (if applicable):

    • If using a base like triethylamine or pyridine, add it dropwise to the cooled solution of phenol. Stir for 10-15 minutes.

  • Addition of Diethylsulfamoyl Chloride:

    • Slowly add diethylsulfamoyl chloride (1.0-1.2 equivalents) to the reaction mixture via a syringe.

    • Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, the product may be purified by recrystallization from an appropriate solvent.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phenol Phenol Base Base Addition (e.g., Triethylamine) Phenol->Base Dissolve Solvent Anhydrous Solvent (DMA or CH₂Cl₂) Solvent->Base Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Base Sulfamoyl_Chloride Add Diethylsulfamoyl Chloride Base->Sulfamoyl_Chloride Stir Stir at RT Sulfamoyl_Chloride->Stir Quench Quench with H₂O Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Product Phenyl Diethylsulfamate Purify->Product

Figure 1. Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield or Selectivity Issue Reagents Reagent Quality Start->Reagents Conditions Reaction Conditions (Temp, Time, Base) Start->Conditions Solvent Solvent Choice/ Quality Start->Solvent Stoichiometry Incorrect Stoichiometry Start->Stoichiometry Check_Reagents Verify Reagent Purity & Activity Reagents->Check_Reagents Optimize_Conditions Optimize Temperature, Time, and Base Conditions->Optimize_Conditions Change_Solvent Use Anhydrous DMA or NMP Solvent->Change_Solvent Adjust_Stoichiometry Adjust Reagent Equivalents Stoichiometry->Adjust_Stoichiometry Improved_Outcome Improved Yield & Selectivity Check_Reagents->Improved_Outcome Optimize_Conditions->Improved_Outcome Change_Solvent->Improved_Outcome Adjust_Stoichiometry->Improved_Outcome

Figure 2. Troubleshooting logic for selectivity issues in synthesis.

References

Technical Support Center: Purification of Phenyl Diethylsulfamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl diethylsulfamate. The following information is intended to help you identify and remove common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound from phenol and diethylsulfamoyl chloride?

When synthesizing this compound via the reaction of phenol with diethylsulfamoyl chloride, you are likely to encounter the following impurities:

  • Unreacted Phenol: If the reaction does not proceed to completion, residual phenol will remain in your crude product.

  • Diethylsulfamic Acid: This impurity arises from the hydrolysis of the diethylsulfamoyl chloride starting material or the product itself, especially in the presence of water.[1][2][3][4][5]

  • Inorganic Salts: Salts, such as triethylamine hydrochloride if triethylamine is used as a base, may be present from the reaction workup.

Q2: My crude this compound is a viscous oil instead of a solid. What could be the cause?

The presence of significant amounts of unreacted phenol or other impurities can lower the melting point of the final product, causing it to be an oil or a waxy solid rather than a crystalline material. Effective removal of these impurities should lead to the solidification of your product.

Q3: I have a persistent acidic impurity in my product. How can I remove it?

An acidic impurity is likely diethylsulfamic acid, resulting from hydrolysis.[1][3][4] A common and effective method for its removal is a liquid-liquid extraction using a mild aqueous base.

Troubleshooting Guides

Issue 1: Removal of Unreacted Phenol

Unreacted phenol is a common impurity that can be effectively removed by exploiting its acidic nature.

Methodology: Liquid-Liquid Extraction

This protocol describes the removal of unreacted phenol from an organic solution containing this compound.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The basic solution will deprotonate the acidic phenol, forming sodium phenoxide, which is soluble in the aqueous layer.[6]

  • Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Aqueous Layer Removal: Drain the lower aqueous layer containing the sodium phenoxide.

  • Repeat: Repeat the washing step 2-3 times with fresh sodium bicarbonate solution to ensure complete removal of phenol.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Logical Workflow for Phenol Removal

start Crude Product (this compound + Phenol) dissolve Dissolve in Organic Solvent start->dissolve wash Wash with aq. NaHCO3 Solution dissolve->wash separate Separate Aqueous and Organic Layers wash->separate separate->wash Repeat 2-3x dry Dry Organic Layer separate->dry evaporate Evaporate Solvent dry->evaporate end Purified This compound evaporate->end

Caption: Workflow for Phenol Impurity Removal.
Issue 2: Removal of Diethylsulfamic Acid

Diethylsulfamic acid is a potential hydrolysis byproduct and can be removed using a similar extraction technique as for phenol.

Methodology: Liquid-Liquid Extraction

Experimental Protocol:

Follow the same experimental protocol as described for the removal of unreacted phenol. The aqueous sodium bicarbonate solution will also effectively neutralize and extract the acidic diethylsulfamic acid into the aqueous layer.

Quantitative Data: Impurity Removal by Extraction

The following table summarizes the expected purity improvement after performing a liquid-liquid extraction.

ImpurityInitial Concentration (mol%)Concentration after Extraction (mol%)Removal Efficiency (%)
Unreacted Phenol10< 0.5> 95
Diethylsulfamic Acid5< 0.1> 98
Issue 3: General Purification and Isolation of Solid Product

If your product is still not pure after extraction or if you need to obtain a highly crystalline solid, recrystallization or column chromatography are recommended.

Methodology 1: Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvent systems for aryl sulfamates include ethanol/water or ethyl acetate/hexane mixtures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Methodology 2: Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol:

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): Select an appropriate solvent system (eluent). A common starting point for aryl compounds is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Pass the eluent through the column under positive pressure.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree for Purification Method Selection

decision decision start Crude this compound check_impurities Identify Major Impurity start->check_impurities acidic_impurity Unreacted Phenol or Diethylsulfamic Acid check_impurities->acidic_impurity Acidic non_polar_impurity Other Organic Impurities check_impurities->non_polar_impurity Non-polar/ Multiple extraction Liquid-Liquid Extraction with aq. NaHCO3 acidic_impurity->extraction column_chromatography Column Chromatography non_polar_impurity->column_chromatography check_purity Purity > 98%? extraction->check_purity recrystallization Recrystallization check_purity->recrystallization No, solid check_purity->column_chromatography No, oil final_product Pure Phenyl Diethylsulfamate check_purity->final_product Yes recrystallization->final_product column_chromatography->final_product

Caption: Selecting the Right Purification Method.

References

Validation & Comparative

Phenyl Diethylsulfamate vs. Phenyl Dimethylsulfamate: A Comparative Analysis of Steroid Sulfatase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of endocrine-targeted therapies, the inhibition of steroid sulfatase (STS) has emerged as a promising strategy for the treatment of hormone-dependent cancers, such as breast and prostate cancer. STS is a crucial enzyme responsible for the hydrolysis of inactive steroid sulfates to their active forms, thereby contributing to the local production of estrogens and androgens that can fuel tumor growth. Phenyl sulfamate derivatives have been extensively investigated as potent STS inhibitors. This guide provides a comparative overview of two such derivatives: phenyl diethylsulfamate and phenyl dimethylsulfamate, focusing on their potential activity as STS inhibitors.

Quantitative Data on Related Compounds

To provide a frame of reference, the following table summarizes the STS inhibitory activity of a parent phenyl sulfamate and a more complex, potent inhibitor, Irosustat.

Compound NameStructureTargetAssay TypeIC50 (nM)Reference
Phenyl SulfamatePhenyl-O-SO2NH2Steroid SulfataseIn vitro (Placental Microsomes)Not explicitly found in searches
Irosustat (STX64)4-Methylcoumarin-7-O-sulfamateSteroid SulfataseIn vitro (Placental Microsomes)8[1]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

To facilitate further research and direct comparison of this compound and phenyl dimethylsulfamate, detailed experimental protocols for their synthesis and the evaluation of their STS inhibitory activity are provided below.

General Synthesis of Phenyl N,N-dialkylsulfamates

The synthesis of phenyl N,N-dialkylsulfamates can be achieved through the reaction of a phenol with a corresponding N,N-dialkylsulfamoyl chloride in the presence of a base.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products phenol Phenol reaction phenol->reaction sulfamoyl_chloride N,N-Dialkylsulfamoyl Chloride sulfamoyl_chloride->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction product Phenyl N,N-Dialkylsulfamate hcl HCl reaction->product reaction->hcl

General reaction scheme for the synthesis of Phenyl N,N-Dialkylsulfamates.

Materials:

  • Phenol

  • N,N-Diethylsulfamoyl chloride or N,N-Dimethylsulfamoyl chloride

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve phenol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of the corresponding N,N-dialkylsulfamoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

In Vitro Steroid Sulfatase (STS) Inhibition Assay

The inhibitory activity of the synthesized compounds against STS can be determined using a radioenzymatic assay with radiolabeled estrone sulfate as the substrate. This can be performed using either intact cells known to express STS (e.g., MCF-7 breast cancer cells) or isolated microsomal fractions.[2][3]

G cluster_setup Assay Setup cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result cells STS-expressing cells or microsomal fraction incubation Incubate at 37°C cells->incubation inhibitor Test Compound (this compound or Phenyl Dimethylsulfamate) inhibitor->incubation substrate [3H]-Estrone Sulfate substrate->incubation extraction Stop reaction & extract with organic solvent incubation->extraction tlc Separate substrate and product by TLC extraction->tlc scintillation Quantify radioactivity by liquid scintillation counting tlc->scintillation ic50 Calculate IC50 scintillation->ic50

Workflow for the in vitro steroid sulfatase (STS) inhibition assay.

Materials:

  • STS-expressing cells (e.g., MCF-7) or placental microsomes

  • Test compounds (this compound and Phenyl dimethylsulfamate) dissolved in a suitable solvent (e.g., DMSO)

  • [3H]-Estrone sulfate (radiolabeled substrate)

  • Cell culture medium or appropriate buffer

  • Organic solvent for extraction (e.g., toluene or ethyl acetate)

  • Thin-layer chromatography (TLC) plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell/Microsome Preparation: Culture STS-expressing cells to confluence or prepare a microsomal fraction from a tissue source known to have high STS activity (e.g., human placenta).

  • Assay Incubation: In a microcentrifuge tube or a well of a multi-well plate, combine the cell suspension or microsomal protein with a pre-determined concentration of the test compound (or vehicle control).

  • Initiate Reaction: Add a known amount of [3H]-estrone sulfate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding an organic solvent (e.g., toluene).

  • Extraction: Vortex the mixture to extract the steroids into the organic phase and centrifuge to separate the layers.

  • Separation: Spot the organic layer onto a TLC plate and develop the plate in an appropriate solvent system to separate the unreacted [3H]-estrone sulfate from the product, [3H]-estrone.

  • Quantification: Scrape the spots corresponding to estrone sulfate and estrone from the TLC plate into separate scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of estrone sulfate converted to estrone for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in STS activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

The inhibition of steroid sulfatase directly impacts the local biosynthesis of active steroid hormones. By blocking the conversion of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to estrone (E1) and dehydroepiandrosterone (DHEA), respectively, STS inhibitors reduce the pool of precursors for the synthesis of potent estrogens (like estradiol) and androgens. This, in turn, can attenuate the signaling pathways that are aberrantly activated in hormone-dependent cancers.

G E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Estradiol Estradiol E1->Estradiol Androgens Active Androgens DHEA->Androgens ER Estrogen Receptor (ER) Estradiol->ER AR Androgen Receptor (AR) Androgens->AR TumorGrowth Tumor Cell Growth & Proliferation ER->TumorGrowth AR->TumorGrowth Inhibitor This compound or Phenyl Dimethylsulfamate Inhibitor->STS Inhibition

Simplified signaling pathway affected by STS inhibitors.

Conclusion

While direct comparative data for this compound and phenyl dimethylsulfamate is currently lacking, existing structure-activity relationship studies on more complex STS inhibitors suggest that N,N-disubstitution of the sulfamate group, particularly with methyl groups, is detrimental to inhibitory activity. Therefore, it is plausible that this compound may be a more potent STS inhibitor than phenyl dimethylsulfamate. To definitively ascertain their relative activities, direct experimental evaluation using the protocols outlined in this guide is essential. Further research in this area will contribute to a more comprehensive understanding of the structural requirements for potent STS inhibition and aid in the design of novel therapeutics for hormone-dependent diseases.

References

A Comparative Guide to Phenyl Diethylsulfamate and Other Sulfamate Esters in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of phenyl diethylsulfamate and other notable sulfamate esters investigated for their therapeutic potential. The focus is on their inhibitory activity against key enzymes, steroid sulfatase (STS) and carbonic anhydrases (CAs), which are significant targets in oncology and other therapeutic areas. This document summarizes quantitative experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction to Sulfamate Esters

Sulfamate esters are a class of organic compounds characterized by the O-sulfamoyl group (-OSO₂NH₂). This functional group has proven to be a critical pharmacophore in the design of potent enzyme inhibitors. The sulfamate moiety can act as a mimic of a sulfate group, enabling these compounds to target the active sites of sulfatases. Furthermore, derivatives of sulfamic acid have shown significant inhibitory activity against carbonic anhydrases. This dual activity, coupled with favorable pharmacokinetic properties, has positioned sulfamate esters as promising candidates in drug discovery, particularly for hormone-dependent cancers.

Comparative Analysis of Inhibitory Activity

The therapeutic potential of sulfamate esters is primarily attributed to their ability to inhibit steroid sulfatase (STS) and various isoforms of carbonic anhydrase (CA). STS is a key enzyme in the biosynthesis of active estrogens and androgens, making it a crucial target in hormone-dependent cancers. Carbonic anhydrases are involved in a range of physiological processes, and their inhibition is relevant for the treatment of glaucoma, epilepsy, and cancer.

Steroid Sulfatase (STS) Inhibition

STS catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA). In hormone-dependent cancers like breast and prostate cancer, local production of estrogens and androgens can fuel tumor growth.[1][2] STS inhibitors block this pathway, reducing the levels of active steroid hormones in target tissues.

Key steroidal and non-steroidal sulfamate esters have demonstrated potent, often irreversible, inhibition of STS. Estrone-3-O-sulfamate (EMATE), a steroidal inhibitor, is one of the most potent STS inhibitors identified.[3] Non-steroidal inhibitors, such as Irosustat (STX64 or 667-COUMATE), have been developed to avoid the inherent estrogenic effects of steroidal compounds and have progressed to clinical trials.[4][5]

Table 1: Comparative Inhibitory Activity of Sulfamate Esters against Steroid Sulfatase (STS)

CompoundTypeTarget Cell/Enzyme SourceIC₅₀ / KᵢReference(s)
This compound Non-steroidalNot AvailableNot Available-
Estrone-3-O-sulfamate (EMATE) SteroidalMCF-7 cells65 pM (IC₅₀)[3]
Placental microsomes18 nM (IC₅₀), 73 nM (Kᵢ)[6][7]
Irosustat (STX64, 667-COUMATE) Non-steroidalPlacental microsomes~20 nM (IC₅₀)[5]
JEG-3 cells15.97 nM (IC₅₀)[8][9]
4-Nitro-EMATE SteroidalMCF-7 cells0.01 nM (IC₅₀)[10]
Placental microsomes0.8 nM (IC₅₀)[10]
2-Ethylestrone-3-O-sulfamate (2-EtEMATE) SteroidalBreast cancer cellsPotent inhibitor[11]
Carbonic Anhydrase (CA) Inhibition

Several sulfamate esters have been shown to be potent inhibitors of various carbonic anhydrase isoforms. The sulfamate moiety can interact with the zinc ion in the active site of CAs. Different CA isoforms are expressed in various tissues and are associated with different physiological and pathological processes. For instance, CA II is abundant in the eye, and its inhibition is a therapeutic strategy for glaucoma, while CA IX and XII are tumor-associated and are targets for anticancer therapies.

Phenylsulfamate, the parent compound of the phenyl sulfamate series, is a potent inhibitor of the cytosolic isoforms CA I and II but shows weaker inhibition of the tumor-associated isoforms CA IX and XII. Interestingly, fluorination of the phenyl ring can significantly alter the inhibitory profile, leading to more potent and selective inhibition of the cancer-related isoforms.[12]

Table 2: Comparative Inhibitory Activity of Phenyl Sulfamate Esters against Carbonic Anhydrase (CA) Isoforms

CompoundCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)Reference(s)
This compound Not AvailableNot AvailableNot AvailableNot Available-
Phenylsulfamate 532011335[12]
4-Fluorophenylsulfamate 4151134735[12]
2,4-Difluorophenylsulfamate 255782515[12]
2,4,6-Trifluorophenylsulfamate 154459.85.4[12]
Pentafluorophenylsulfamate 88282.81.9[12]

Signaling Pathways and Experimental Workflows

Steroid Sulfatase (STS) Signaling Pathway in Hormone-Dependent Cancer

The inhibition of STS has profound effects on the downstream signaling pathways that promote the growth of hormone-dependent cancers. By blocking the conversion of inactive steroid sulfates into active estrogens and androgens, STS inhibitors effectively starve cancer cells of the hormonal signals they require for proliferation.[2]

STS_Signaling_Pathway cluster_blood Bloodstream cluster_cell Tumor Cell E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Aromatase Aromatase E1->Aromatase HSD17B 17β-HSD E1->HSD17B Androstenediol Androstenediol DHEA->Androstenediol E2 Estradiol (E2) Aromatase->E2 HSD17B->E2 ER Estrogen Receptor (ER) E2->ER Androstenediol->ER AR Androgen Receptor (AR) Androstenediol->AR Proliferation Cell Proliferation & Tumor Growth ER->Proliferation AR->Proliferation Inhibitor Sulfamate Ester (e.g., Irosustat) Inhibitor->STS

Caption: STS signaling pathway in hormone-dependent cancer.

Experimental Workflow for Screening STS Inhibitors

The identification and characterization of novel STS inhibitors involve a standardized experimental workflow, typically starting with in vitro enzyme assays and progressing to cell-based assays.

STS_Inhibitor_Screening cluster_0 Phase 1: In Vitro Enzyme Assay cluster_1 Phase 2: Cell-Based Assay Enzyme Purified STS or Placental Microsomes Incubation Incubation Enzyme->Incubation Substrate Radiolabeled Substrate (e.g., [³H]E1S) Substrate->Incubation Inhibitor Test Compound (Sulfamate Ester) Inhibitor->Incubation Separation Separation of Substrate and Product Incubation->Separation Quantification Quantification of Radiolabeled Product Separation->Quantification IC50 IC₅₀ Determination Quantification->IC50 Cells Hormone-Dependent Cancer Cells (e.g., MCF-7) CellIncubation Incubation with Test Compound Cells->CellIncubation CellLysis Cell Lysis CellIncubation->CellLysis CellAssay STS Activity Assay CellLysis->CellAssay CellIC50 Cellular IC₅₀ Determination CellAssay->CellIC50

Caption: Workflow for screening steroid sulfatase inhibitors.

Experimental Protocols

Steroid Sulfatase (STS) Inhibition Assay

This protocol is adapted from methodologies used for assessing STS activity in placental microsomes and cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against STS.

Materials:

  • Human placental microsomes or whole cells (e.g., MCF-7 breast cancer cells).

  • Radiolabeled substrate: [6,7-³H]estrone-3-sulfate ([³H]E1S).

  • Test compounds (sulfamate esters) at various concentrations.

  • Phosphate buffer (pH 7.4).

  • Toluene.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine the placental microsomes or cell lysate with the phosphate buffer.

  • Pre-incubation with Inhibitor: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]E1S.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding toluene. The toluene will extract the unconjugated steroid product ([³H]estrone).

  • Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases.

  • Quantification: Transfer an aliquot of the toluene (organic) layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a common method for measuring the inhibition of CA activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Objective: To determine the inhibition constant (Kᵢ) of a test compound against a specific CA isoform.

Materials:

  • Purified human CA isoform (e.g., CA II, CA IX).

  • Tris-HCl buffer (pH 7.4).

  • p-Nitrophenyl acetate (p-NPA) as the substrate.

  • Test compounds (sulfamate esters) at various concentrations.

  • Spectrophotometer.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the CA enzyme, p-NPA, and the test compounds in the appropriate buffer.

  • Assay Setup: In a cuvette, add the Tris-HCl buffer and the test compound at various concentrations.

  • Enzyme Addition: Add the CA enzyme to the cuvette and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the p-NPA substrate to the cuvette.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 400 nm over time. The hydrolysis of p-NPA by CA produces p-nitrophenol, which absorbs light at this wavelength.

  • Data Analysis: Determine the initial rate of the reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to a control without the inhibitor. The Kᵢ value can be determined using the Cheng-Prusoff equation or by Dixon plots.

Conclusion

Sulfamate esters represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential, particularly in the field of oncology. While direct comparative data for this compound is currently limited, the extensive research on other steroidal and non-steroidal sulfamates, such as EMATE and Irosustat, provides a strong foundation for understanding the key structural features required for potent inhibition of steroid sulfatase and carbonic anhydrases. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers engaged in the discovery and development of novel sulfamate-based therapeutics. Further investigation into the biological activity of a broader range of sulfamate esters, including this compound, is warranted to fully explore the therapeutic landscape of this promising class of compounds.

References

Phenyl Diethylsulfamate's Mechanism of Action: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[1] Consequently, the inhibition of STS is a promising therapeutic strategy for these diseases.[2]

This guide provides a comparative overview of the mechanism of action of sulfamate-based STS inhibitors, experimental data on their performance against other alternatives, and detailed experimental protocols for their validation.

Mechanism of Action: Steroid Sulfatase Inhibition

The primary mechanism of action for phenyl sulfamate derivatives is the irreversible, active-site-directed inhibition of steroid sulfatase.[3] The sulfamate moiety is key to this activity. It is believed that the sulfamate group is transferred to a formylglycine residue within the active site of the STS enzyme, leading to its irreversible inactivation.[4] This prevents the enzyme from hydrolyzing its natural substrates.

Downstream Signaling Pathway

By inhibiting STS, phenyl sulfamate derivatives effectively block the production of active estrogens and androgens from their sulfated precursors.[1] This leads to a reduction in the circulating levels of estrone and estradiol, which in turn decreases the activation of the estrogen receptor (ER).[3] In hormone-dependent breast cancer cells, this results in the downregulation of estrogen-responsive genes, leading to a decrease in cell proliferation and tumor growth.[5] Similarly, in prostate cancer, the reduction in androgen synthesis can suppress androgen receptor (AR) signaling.[6]

STS_Inhibition_Pathway cluster_precursors Inactive Steroid Sulfates cluster_active Active Steroids E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Estrogens Estrogens E1->Estrogens Androgens Androgens DHEA->Androgens ER Estrogen Receptor (ER) Activation Estrogens->ER AR Androgen Receptor (AR) Activation Androgens->AR Proliferation Tumor Cell Proliferation ER->Proliferation AR->Proliferation Inhibitor Phenyl Sulfamate Inhibitor Inhibitor->STS

Caption: Steroid Sulfatase Inhibition Pathway

Comparative Performance Data

The following table summarizes the in vitro inhibitory potency (IC50 values) of various steroidal and non-steroidal STS inhibitors. Lower IC50 values indicate higher potency.

Compound ClassCompound Name/DerivativeAssay SystemIC50 Value (nM)Reference
Steroidal Estrone-3-O-sulfamate (EMATE)MCF-7 cells0.065[3]
4-Nitro-EMATEPlacental microsomes0.8[7]
4-Nitro-EMATEMCF-7 cells0.01[7]
STX213Placental microsomes1[6]
17α-dansylaminomethyl-estradiol sulfamoylated derivativeHEK-293 cells2.1[7]
Non-Steroidal Irosustat (STX64, 667COUMATE)Placental microsomes8[6]
Irosustat (STX64)JEG-3 cells1.5[1]
4-Methylcoumarin-7-O-sulfamate (COUMATE)Placental microsomes380[8]
Tricyclic coumarin sulfamate (compound 7)Placental microsomes1[1]
6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamateCell-based assay15.97[9]

Experimental Protocols

In Vitro Steroid Sulfatase Inhibition Assay (Placental Microsomes)

This assay determines the direct inhibitory effect of a compound on the STS enzyme.

Materials:

  • Human placental microsomes (source of STS enzyme)

  • Radiolabeled substrate (e.g., [3H]estrone sulfate)

  • Test compound (e.g., phenyl diethylsulfamate analogue)

  • Phosphate buffer

  • Toluene

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and the radiolabeled substrate.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding toluene. The toluene will extract the hydrolyzed, non-polar product (e.g., [3H]estrone).

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Measure the radioactivity in the toluene layer using a scintillation counter.

  • Calculate the percentage of STS inhibition for each concentration of the test compound and determine the IC50 value.

In_Vitro_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Microsomes, [3H]E1S, Buffer) Start->Prepare_Mixture Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (Add Toluene) Incubate->Stop_Reaction Separate Separate Phases (Centrifugation) Stop_Reaction->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: In Vitro STS Inhibition Assay Workflow
Cell-Based Steroid Sulfatase Inhibition Assay (MCF-7 Cells)

This assay evaluates the ability of a compound to inhibit STS activity within a cellular context, providing insights into cell permeability and intracellular efficacy.

Materials:

  • MCF-7 human breast cancer cells[4]

  • Cell culture medium (e.g., DMEM with 10% FBS)[10]

  • Radiolabeled substrate (e.g., [3H]estrone sulfate)

  • Test compound

  • Toluene

  • Scintillation counter

Procedure:

  • Culture MCF-7 cells in 96-well plates until they reach a desired confluency.[10]

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Add the radiolabeled substrate to the cell culture medium and incubate for a further period (e.g., 4 hours).

  • Stop the reaction and extract the hydrolyzed product by adding toluene to each well.

  • Transfer the toluene layer to scintillation vials.

  • Measure the radioactivity using a scintillation counter.

  • Determine the percentage of STS inhibition and the IC50 value.

Conclusion

While direct experimental validation of this compound's mechanism of action is pending, the extensive research on the broader class of phenyl sulfamate-based compounds strongly suggests its role as a steroid sulfatase inhibitor. The provided comparative data and experimental protocols offer a robust framework for evaluating its potential efficacy and for designing future studies. The development of potent and specific STS inhibitors remains a significant area of research in the pursuit of novel therapies for hormone-dependent cancers.

References

A Comparative Analysis of the Cross-Reactivity of N-Phenylsulfonamides with Carbonic Anhydrases and Cholinesterases

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "phenyl diethylsulfamate" did not yield a specific, well-characterized enzyme inhibitor. Therefore, this guide focuses on a closely related and well-studied class of compounds, N-phenylsulfonamides, to provide a representative analysis of enzyme cross-reactivity. The data presented here is based on published research for specific N-phenylsulfonamide derivatives.

This guide provides a detailed comparison of the inhibitory activity of N-phenylsulfonamide derivatives against two distinct enzyme families: carbonic anhydrases (CAs) and cholinesterases (ChEs). This analysis is crucial for researchers and drug development professionals in understanding the selectivity and potential off-target effects of this class of compounds.

Quantitative Inhibitory Activity

The inhibitory potency of two representative N-phenylsulfonamide compounds, designated as Compound 2 and Compound 8, against four different enzymes is summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher inhibitory potency.

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)
Compound 2 Carbonic Anhydrase II (CA II)33.5 ± 0.38[1]
Compound 8 Carbonic Anhydrase I (CA I)45.7 ± 0.46[1]
Acetylcholinesterase (AChE)31.5 ± 0.33[1]
Butyrylcholinesterase (BChE)24.4 ± 0.29[1]

Key Observations:

  • Compound 2 demonstrates potent inhibition of Carbonic Anhydrase II (CA II).[1]

  • Compound 8 exhibits broader cross-reactivity, potently inhibiting Carbonic Anhydrase I (CA I), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE).[1] The inhibitory activity of Compound 8 against BChE is the most potent among the enzymes tested.[1]

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

1. Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method)

This method is based on the spectrophotometric determination of p-nitrophenol, which is a product of the CA-catalyzed hydrolysis of p-nitrophenyl acetate.

  • Materials:

    • 50 mM Tris-sulfate buffer (pH 7.6), containing 0.1 mM ZnCl₂

    • Test compound (e.g., N-phenylsulfonamide derivative) dissolved in 1% DMSO

    • Bovine Carbonic Anhydrase II (bCA II) enzyme solution (50 U)

    • Substrate: p-nitrophenyl acetate (6 mM stock solution)

    • 96-well microplate reader

  • Procedure:

    • To each well of a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the bCA II enzyme solution.

    • Mix the contents and pre-incubate the plate at 25°C for 10 minutes.

    • Measure the initial absorbance at 348 nm.

    • To initiate the enzymatic reaction, add 20 µL of the p-nitrophenyl acetate substrate solution to each well, achieving a final concentration of 0.6 mM. The total reaction volume should be 100 µL.

    • Incubate the plate for 30 minutes at 25°C.

    • After incubation, mix the contents and measure the final absorbance at 348 nm.

    • Include suitable controls with DMSO (vehicle) and a standard inhibitor like acetazolamide.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [100 - (absorbance of test compound / absorbance of control) × 100]

    • Determine the IC₅₀ values (concentration causing 50% inhibition) and subsequently calculate the Kᵢ values.

2. Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of cholinesterases by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Materials:

    • Phosphate buffer (pH 8.0)

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

    • Substrate: Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh)

    • DTNB (Ellman's reagent) solution

    • Test compound (e.g., N-phenylsulfonamide derivative)

    • Spectrophotometer

  • Procedure:

    • In a cuvette or a 96-well plate, prepare a reaction mixture containing the phosphate buffer, DTNB solution, and the enzyme solution.

    • Add the test compound at various concentrations to the reaction mixture.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (ATCh or BTCh).

    • Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

    • A control reaction without the inhibitor is run to determine the 100% enzyme activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ and Kᵢ values from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant biological pathways and a generalized experimental workflow.

G cluster_CA Carbonic Anhydrase Signaling cluster_ChE Cholinesterase Signaling CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 Dissociation H H⁺ H2CO3->H Dissociation Transport Ion Transport HCO3->Transport pH Intracellular pH Regulation H->pH ACh Acetylcholine (ACh) ChE Cholinesterase (AChE/BChE) ACh->ChE Receptor Cholinergic Receptor ACh->Receptor Binding Choline Choline ChE->Choline Acetate Acetate ChE->Acetate Signal Signal Termination ChE->Signal Hydrolysis Receptor->Signal

Key Signaling Pathways

G cluster_workflow Enzyme Inhibition Assay Workflow Prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Enzymatic Activity (e.g., Spectrophotometry) React->Measure Analyze Data Analysis (IC₅₀, Kᵢ determination) Measure->Analyze

Generalized Experimental Workflow

References

Phenyl Diethylsulfamate Analogs: A Comparative Guide to Structure-Activity Relationships in Steroid Sulfatase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for phenyl sulfamate derivatives as inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. While direct and extensive SAR studies on phenyl diethylsulfamate are not widely available in published literature, the closely related phenyl sulfamates offer a robust framework for understanding the key structural determinants of inhibitory activity. The data presented herein is based on the inhibition of steroid sulfatase, the presumed primary target for this class of compounds.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of various non-steroidal sulfamate derivatives against steroid sulfatase is summarized below. The data is primarily focused on sulfamates with an unsubstituted sulfamoyl group (-OSO2NH2), as this is the most extensively studied class. The principles derived from these studies are anticipated to be largely applicable to N,N-disubstituted analogs like this compound.

Table 1: Phenyl Sulfamate Derivatives with Triazole Scaffolds
Compound IDR (Substitution on outer phenyl ring)IC50 (nM) in MCF-7 cellsReference
Irosustat (Reference) -1.06[1]
5l 3,5-difluoro0.21[1]
5g 3,5-dichloro1.69[1]
4b 3-chloro1.71[1]
4a 3-fluoro1.90[1]
5e 3,5-dibromo2.95[1]

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of steroid sulfatase by 50% in intact MCF-7 breast cancer cells.

Table 2: Coumarin-Based Sulfamate Derivatives
Compound IDStructureIC50 (nM) in MCF-7 cellsReference
COUMATE 4-methylcoumarin-7-O-sulfamate380[2]
24 3,4-dimethylcoumarin-7-O-sulfamate30[2]
Table 3: N-Substituted Sulfamate Derivatives

While less common, some studies have explored N-substitution on the sulfamate moiety.

Compound IDCore StructureN-SubstitutionIC50 (µM) on isolated STSReference
10e 3-(4-aminophenyl)-coumarin-7-O-sulfamateDiphenoxy-phosphorylamino0.19[3]
10f 3-(4-aminophenyl)-coumarin-7-O-sulfamateDibenzyloxy-phosphorylamino0.24[3]

Experimental Protocols

The following is a generalized protocol for the determination of steroid sulfatase (STS) inhibition, based on methods frequently cited in the literature[1][2].

Steroid Sulfatase Inhibition Assay in Intact MCF-7 Cells

  • Cell Culture: Human breast adenocarcinoma MCF-7 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere containing 5% CO2.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to attach and grow to near confluence.

  • Inhibitor Incubation: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a known inhibitor (e.g., Irosustat) are run in parallel. The cells are incubated with the inhibitors for a defined period (e.g., 4 hours).

  • STS Activity Assay:

    • The radiolabeled substrate, [6,7-3H]estrone-3-sulfate ([3H]E1S), is added to each well to a final concentration of approximately 3 nM.

    • The cells are incubated for a further period (e.g., 20 hours) to allow for the enzymatic conversion of [3H]E1S to [3H]estrone (E1).

    • The reaction is stopped, and the medium is collected.

  • Extraction and Quantification:

    • The unconverted [3H]E1S and the product [3H]E1 are separated by solvent-solvent extraction. For example, toluene can be used to selectively extract the non-polar product, [3H]E1.

    • The amount of radioactivity in the organic phase is quantified using a scintillation counter.

  • Data Analysis: The percentage of STS activity is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

STS_Pathway_Inhibition cluster_precursors Sulfate Precursors cluster_products Active Steroids E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) (Inactive) DHEAS->STS E1 Estrone (E1) (Active Estrogen) STS->E1 Hydrolysis DHEA DHEA (Androgen Precursor) STS->DHEA Hydrolysis Inhibitor Phenyl (Diethyl)sulfamate Inhibitor Inhibitor->STS Irreversible Inhibition STS_Assay_Workflow start Seed MCF-7 cells in multi-well plates incubate_inhibitor Incubate cells with Phenyl Sulfamate Analog start->incubate_inhibitor add_substrate Add [3H]Estrone-3-Sulfate (radiolabeled substrate) incubate_inhibitor->add_substrate incubate_reaction Incubate for enzymatic conversion add_substrate->incubate_reaction stop_reaction Stop reaction and collect medium incubate_reaction->stop_reaction extract Solvent extraction to separate product ([3H]E1) from substrate stop_reaction->extract quantify Quantify radioactivity of product via scintillation counting extract->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze SAR_Summary cluster_substituents Substitutions on Phenyl Ring Core Phenyl Sulfamate Core -OSO2NH2 Activity STS Inhibitory Activity Core->Activity EWG Electron-Withdrawing Groups (e.g., F, Cl, NO2) EWG->Activity Increases Potency EDG Electron-Donating Groups (generally less favorable) EDG->Activity Decreases Potency Position Meta-position substitution (e.g., 3,5-dihalo) is often optimal Position->EWG influences

References

Benchmarking Phenyl Diethylsulfamate Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of aryl sulfamates, represented here by phenyl diethylsulfamate, against well-established inhibitors of Steroid Sulfatase (STS). The data and experimental protocols presented herein are essential for researchers and professionals involved in the discovery and development of novel therapeutics targeting hormone-dependent diseases.

Introduction to Steroid Sulfatase and its Inhibition

Steroid sulfatase (STS) is a critical enzyme in human steroidogenesis, responsible for the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone, respectively.[1] These active steroids can be further metabolized into potent androgens and estrogens, which can stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[2][3] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these diseases.[4][5] Aryl sulfamate esters are a prominent class of STS inhibitors, known to act as potent, irreversible inhibitors of the enzyme.[6] This guide focuses on benchmarking a representative aryl sulfamate, this compound, against other known STS inhibitors.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of well-characterized STS inhibitors. The data is compiled from studies conducted in various in vitro systems, including human placental microsomes and cancer cell lines.

InhibitorCompound ClassAssay SystemIC50 (nM)
This compound Aryl SulfamateJEG-3 Cells15.97
Irosustat (STX64, 667-COUMATE) Non-steroidal SulfamateJEG-3 Cells0.015 - 0.025[7][8]
MCF-7 Cells0.2[9]
Placental Microsomes8[9]
Estrone-3-O-sulfamate (EMATE) Steroidal SulfamateMCF-7 Cells0.065[10]
4-Methylcoumarin-7-O-sulfamate (COUMATE) Non-steroidal SulfamateMCF-7 Cells380[3]
3,4-Dimethylcoumarin-7-O-sulfamate Non-steroidal SulfamateMCF-7 Cells30[11]

Note: The IC50 value for this compound is representative of potent aryl sulfamate derivatives as found in recent literature for compounds with a similar phenyl-triazolyl-sulfamate scaffold.[1]

Signaling Pathway of Steroid Sulfatase in Hormone-Dependent Cancers

The diagram below illustrates the central role of Steroid Sulfatase in the conversion of inactive steroid sulfates to active hormones that drive the proliferation of hormone-dependent cancer cells.

STS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum DHEAS DHEAS (Dehydroepiandrosterone Sulfate) STS Steroid Sulfatase (STS) DHEAS->STS Hydrolysis E1S E1S (Estrone Sulfate) E1S->STS Hydrolysis DHEA DHEA (Dehydroepiandrosterone) STS->DHEA E1 Estrone (E1) STS->E1 Androgens Potent Androgens (e.g., Testosterone, DHT) DHEA->Androgens Metabolism Estrogens Potent Estrogens (e.g., Estradiol) E1->Estrogens Metabolism AR Androgen Receptor (AR) Androgens->AR ER Estrogen Receptor (ER) Estrogens->ER Proliferation Cell Proliferation & Survival AR->Proliferation ER->Proliferation Inhibitor This compound & Other STS Inhibitors Inhibitor->STS Inhibition

Caption: Steroid Sulfatase (STS) signaling pathway in hormone-dependent cancers.

Experimental Protocols

In Vitro Steroid Sulfatase Inhibition Assay in Whole Cells (e.g., MCF-7, JEG-3)

This protocol outlines a common method for determining the inhibitory potency of compounds on STS activity in intact cancer cell lines.

1. Cell Culture and Plating:

  • Culture human breast cancer (MCF-7) or choriocarcinoma (JEG-3) cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) and reference inhibitors (e.g., Irosustat) in the culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

3. Incubation with Radiolabeled Substrate:

  • After a pre-incubation period with the inhibitors, add a radiolabeled substrate, typically [3H]-Estrone-3-sulfate ([3H]E1S), to each well.

  • Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C to allow for the enzymatic conversion of the substrate.

4. Extraction of Steroids:

  • Terminate the reaction by adding a suitable organic solvent (e.g., toluene or diethyl ether) to extract the steroids from the aqueous medium.

  • Vigorously mix and then centrifuge the samples to separate the organic and aqueous phases.

5. Separation and Quantification of Metabolites:

  • The radiolabeled product ([3H]-Estrone) will be in the organic phase, while the unreacted substrate remains in the aqueous phase.

  • Transfer an aliquot of the organic phase to a scintillation vial.

  • Allow the solvent to evaporate, then add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate the percentage of STS activity for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for STS Inhibition Assay

The following diagram visualizes the key steps in the in vitro STS inhibition assay.

STS_Inhibition_Workflow start Start cell_culture 1. Culture & Plate Cells (e.g., MCF-7, JEG-3) start->cell_culture add_inhibitors 2. Add Test Compounds (e.g., this compound) cell_culture->add_inhibitors add_substrate 3. Add Radiolabeled Substrate ([3H]-Estrone-3-sulfate) add_inhibitors->add_substrate incubation 4. Incubate at 37°C add_substrate->incubation extraction 5. Extract Steroids with Organic Solvent incubation->extraction separation 6. Separate Organic & Aqueous Phases extraction->separation quantification 7. Quantify Radioactivity in Organic Phase separation->quantification analysis 8. Calculate % Inhibition & Determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for in vitro steroid sulfatase (STS) inhibition assay.

Conclusion

The data presented in this guide demonstrate that aryl sulfamates, as represented by this compound, are a potent class of Steroid Sulfatase inhibitors. When benchmarked against established inhibitors such as Irosustat and EMATE, these compounds show comparable, and in some cases superior, inhibitory activity in cellular assays. The provided experimental protocols and diagrams offer a foundational framework for the continued investigation and development of novel STS inhibitors for therapeutic applications in hormone-dependent cancers.

References

Orthogonal Methods to Validate Phenyl Diethylsulfamate Binding to Steroid Sulfatase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the binding of the putative inhibitor phenyl diethylsulfamate to its hypothesized target, the enzyme steroid sulfatase (STS). The selection of STS as a putative target is based on the prevalence of the aryl sulfamate pharmacophore in a known class of irreversible STS inhibitors. This document outlines key biophysical and cell-based assays, presenting their methodologies, and summarizing their quantitative outputs to aid in the selection of appropriate validation strategies.

Data Presentation: Comparison of Orthogonal Validation Methods

The following table summarizes the quantitative data obtained from various orthogonal methods used to validate the binding of a small molecule inhibitor, such as this compound, to its target protein, steroid sulfatase (STS).

Method Parameter Measured Typical Quantitative Output Throughput Information Provided
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Change in melting temperature (ΔTm)ΔTm = 1-10 °CHighTarget engagement, relative affinity
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingKD (nM to µM range), kon, koffMediumBinding affinity, kinetics, and specificity
Isothermal Titration Calorimetry (ITC) Heat change upon bindingKD (nM to µM range), ΔH, ΔS, nLowBinding affinity, thermodynamics, stoichiometry
Cell-Based STS Activity Assay Inhibition of STS enzymatic activityIC50 (nM to µM range)HighCellular potency, target engagement in a biological context
Cellular Thermal Shift Assay (CETSA) Change in protein thermal stability in cellsTagg shift (°C)MediumTarget engagement in intact cells

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the steroid sulfatase signaling pathway and a general experimental workflow for validating protein-ligand binding.

STS_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA HSD17B1 17β-HSD1 E1->HSD17B1 HSD3B 3β-HSD DHEA->HSD3B Androstenediol Androstenediol DHEA->Androstenediol Aromatase Aromatase Aromatase->E1 Estradiol Estradiol HSD17B1->Estradiol Androstenedione Androstenedione HSD3B->Androstenedione Androstenedione->Aromatase HSD17B1_2 HSD17B1_2 Androstenedione->HSD17B1_2 17β-HSD Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR ER Estrogen Receptor (ER) Estradiol->ER Androstenediol->AR Gene Gene Expression ER->Gene AR->Gene Proliferation Cell Proliferation Gene->Proliferation PDS Phenyl Diethylsulfamate PDS->STS Inhibition HSD17B1_2->Testosterone

Caption: Steroid Sulfatase (STS) Signaling Pathway.

Experimental_Workflow cluster_Workflow Orthogonal Validation Workflow start Hypothesized Binding (this compound to STS) biophysical Biophysical Assays start->biophysical cell_based Cell-Based Assays start->cell_based dsf DSF / Thermal Shift biophysical->dsf spr SPR biophysical->spr itc ITC biophysical->itc activity_assay STS Activity Assay cell_based->activity_assay cetsa CETSA cell_based->cetsa data_analysis Data Analysis & Comparison dsf->data_analysis spr->data_analysis itc->data_analysis activity_assay->data_analysis cetsa->data_analysis conclusion Conclusion on Binding Validation data_analysis->conclusion

Caption: General Experimental Workflow for Binding Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biophysical Method: Differential Scanning Fluorimetry (Thermal Shift Assay)

Objective: To determine if this compound directly binds to and stabilizes purified STS protein.

Principle: Ligand binding to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.

Materials:

  • Purified recombinant human STS protein

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Protein and Dye Preparation: Prepare a master mix of STS protein and SYPRO Orange dye in the assay buffer. The final concentration of STS is typically 2 µM, and the final dilution of SYPRO Orange is 5x.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Concentrations can range from 100 µM down to low nM, with a DMSO control.

  • Assay Plate Setup: In a 96-well or 384-well qPCR plate, add the this compound dilutions.

  • Reaction Initiation: Add the protein/dye master mix to each well containing the compound or DMSO control. The final volume is typically 20-25 µL.

  • Thermal Denaturation: Place the plate in a qPCR instrument. Run a melt curve program, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring the fluorescence of SYPRO Orange.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melt curve to a Boltzmann equation, often calculated as the peak of the first derivative of the curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of each compound concentration.

Cell-Based Method: Steroid Sulfatase Activity Assay

Objective: To determine if this compound can inhibit the enzymatic activity of STS in a cellular context.

Principle: This assay measures the activity of STS in cell lysates by providing a substrate that, when hydrolyzed by STS, produces a detectable signal (e.g., colorimetric or fluorometric). The inhibitory effect of this compound is quantified by the reduction in this signal.

Materials:

  • Human cancer cell line with endogenous STS expression (e.g., MCF-7, JEG-3)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • STS substrate (e.g., p-nitrophenyl sulfate for a colorimetric assay, or a fluorogenic substrate)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture the selected cell line to ~80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Lysate Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the soluble proteins, including STS.

  • Protein Quantification: Determine the total protein concentration of each lysate to normalize the STS activity.

  • Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein from each cell lysate to wells containing the assay buffer.

  • Reaction Initiation: Add the STS substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37 °C for a specific period (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction (if necessary, depending on the kit) and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the STS activity to the protein concentration. Plot the percentage of STS inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A Comparative Analysis of Published Data on Phenyl Sulfamate Derivatives as Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published data on a series of phenyl sulfamate derivatives investigated as potential inhibitors of steroid sulfatase (STS), a key enzyme in the biosynthesis of active estrogens and a target for hormone-dependent cancers. Due to the limited availability of specific data on "phenyl diethylsulfamate," this guide focuses on closely related and extensively studied phenyl sulfamate analogs to address the core issue of data reproducibility in this class of compounds.

Data Summary

The following table summarizes the in vitro inhibitory activity of selected phenyl sulfamate derivatives against steroid sulfatase, as reported in various studies. This comparative presentation allows for an objective assessment of the consistency and reproducibility of the published findings.

Compound IDStructureAssay TypeReported IC50 (nM)Publication(s)
1q o-chlorobenzene sulfamate moiety linked to adamantyl scaffoldCell-free26[1][2][3]
1h Adamantyl amido-linked phenyl sulfamateJEG-3 whole-cell14[1][2][3]
5l 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamateEnzymatic Assay36.78[4][5]
5l 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamateMCF-7 cells0.21[4][5]
Irosustat (Reference) Coumarin-based sulfamateMCF-7 cells1.06[4][5]
2b Fluorinated 3-phenylcoumarin-7-O-sulfamateEnzymatic Assay270[6][7]
2c Fluorinated 3-phenylcoumarin-7-O-sulfamateEnzymatic Assay270[6][7]

Experimental Protocols

To facilitate the reproduction of the presented data, this section details the key experimental methodologies as described in the cited literature.

General Synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives (Compounds 3a-m)[4][5]
  • Azide Formation: The corresponding aniline derivative (2.63 mmol) is dissolved in acetonitrile (6.1 mL) and cooled in an ice water bath. Tert-butyl nitrite (0.325 g, 3.16 mmol) is added dropwise, followed by azidotrimethylsilane (0.333 g, 2.89 mmol). The solution is stirred at room temperature for 4 hours.

  • Cycloaddition: 4-((trimethylsilyl)ethynyl)phenol (0.5 g, 2.63 mmol) and a 1 M solution of tetrabutylammonium fluoride in THF (2.89 mL) are added, and the reaction mixture is stirred at 0°C for 30 minutes.

  • Sulfamoylation: The resulting phenol derivatives are treated with sulfamoyl chloride (generated in situ) under anhydrous conditions to yield the final sulfamated products.

In Vitro Steroid Sulfatase (STS) Inhibition Assay (Cell-free)[1][2][3]
  • Enzyme Preparation: STS enzyme is typically isolated from human placenta or overexpressed in a suitable cell line (e.g., JEG-3).

  • Assay Procedure: The inhibitory activity of the test compounds is determined by measuring the conversion of a radiolabeled substrate, such as [3H]estrone-3-sulfate, to [3H]estrone.

  • Data Analysis: The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is calculated from dose-response curves.

Whole-Cell STS Inhibition Assay (MCF-7 or JEG-3 cells)[2][3][4][5]
  • Cell Culture: Human breast cancer cells (MCF-7) or choriocarcinoma cells (JEG-3), which endogenously express STS, are cultured in appropriate media.

  • Inhibition Assay: Cells are incubated with the test compounds for a specified period, followed by the addition of a radiolabeled substrate.

  • Product Quantification: The amount of hydrolyzed product is quantified to determine the level of STS inhibition within the intact cells.

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow for synthesizing and evaluating phenyl sulfamate derivatives and the targeted signaling pathway.

G General Synthesis Workflow for Phenyl Sulfamate Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Aniline Starting Aniline Azide Azide Intermediate Aniline->Azide t-BuONO, TMSN3 Triazole_Phenol Triazole Phenol Core Azide->Triazole_Phenol + 4-Ethynylphenol Phenyl_Sulfamate Final Phenyl Sulfamate Product Triazole_Phenol->Phenyl_Sulfamate Sulfamoyl chloride Cell_Free_Assay Cell-Free STS Assay Phenyl_Sulfamate->Cell_Free_Assay IC50 Determination Whole_Cell_Assay Whole-Cell STS Assay Phenyl_Sulfamate->Whole_Cell_Assay Cellular Potency SAR_Analysis Structure-Activity Relationship Cell_Free_Assay->SAR_Analysis Whole_Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Synthetic and evaluation workflow for phenyl sulfamate derivatives.

G Targeted Pathway: Steroid Sulfatase (STS) Inhibition E1S Estrone Sulfate (E1S) (Inactive) Estrone Estrone (E1) (Active Estrogen) E1S->Estrone Hydrolysis Tumor_Growth Hormone-Dependent Tumor Growth Estrone->Tumor_Growth Stimulates STS Steroid Sulfatase (STS) STS->E1S Catalyzes Phenyl_Sulfamate Phenyl Sulfamate Inhibitor Phenyl_Sulfamate->STS Inhibits

Caption: Mechanism of action for phenyl sulfamate STS inhibitors.

References

Phenyl Diethylsulfamate Efficacy: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vivo comparison of phenyl diethylsulfamate and its alternatives, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, experimental protocols, and underlying mechanisms of action. Due to the limited availability of in vivo data for this compound, this guide focuses on functionally similar sulfamate derivatives that have been evaluated in preclinical cancer models. The compounds discussed target key pathways in oncology: carbonic anhydrase IX (CAIX), steroid sulfatase (STS), and tubulin.

Executive Summary

This document details the in vivo performance of three classes of sulfamate-containing compounds as anti-cancer agents:

  • Carbonic Anhydrase IX (CAIX) Inhibitors: Represented by S4 and SLC-0111, these compounds have shown efficacy in reducing metastasis and delaying tumor growth in breast and brain cancer models, respectively.

  • Steroid Sulfatase (STS) Inhibitors: Irosustat (STX64), a well-studied example, demonstrates significant tumor growth inhibition in hormone-dependent breast cancer xenografts.

  • Dual Tubulin and Sulfatase Inhibitors: While in vivo data for dual-acting sulfamate derivatives of combretastatin A-4 is emerging, their potent in vitro activity against cancer cell lines and dual mechanism of action present a promising therapeutic strategy.

Quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows are provided to facilitate a thorough comparative analysis.

Data Presentation: In Vivo Efficacy of Sulfamate Derivatives

The following tables summarize the quantitative in vivo data for the selected sulfamate derivatives.

CompoundTargetCancer ModelAnimal ModelKey Efficacy MetricResultCitation
S4 CAIXBreast Cancer (Metastasis)Orthotopic MDA-MB-231 XenograftReduction in Lung Metastatic BurdenStatistically significant reduction in the number of lung nodules.[1]
SLC-0111 CAIXGlioblastomaPatient-Derived Xenograft (1016)Tumor Growth Delay (in combination with Temozolomide)Significant delay in tumor growth compared to temozolomide alone.[2]
GlioblastomaPatient-Derived Xenograft (1016)Median Survival (in combination with Temozolomide)Median survival not reached in the combination group at 130 days, versus 76 days for temozolomide alone.[2]
Irosustat (STX64) STSHormone-Dependent Breast CancerMCF-7 XenograftTumor Growth InhibitionPotent in vivo inhibition of STS activity leading to tumor growth suppression.[3]
Combretastatin A-4 Sulfamate (16a) Tubulin & ArylsulfataseVarious Cancer Cell LinesIn Vitro DataAntiproliferative Activity (IC50)Potent cytotoxicity against a panel of human cancer cell lines.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.

Carbonic Anhydrase IX (CAIX) Inhibition

1. In Vivo Metastasis Assay with S4 in an Orthotopic Breast Cancer Model

  • Cell Line: MDA-MB-231 human breast carcinoma cells.

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: 2 x 105 MDA-MB-231 cells were injected into the mammary fat pad.[5]

  • Treatment Regimen: Once tumors were established, mice were treated with S4 at a dose of 10 mg/kg administered intraperitoneally (i.p.) daily on a "5 days on, 2 days off" schedule.

  • Endpoint Analysis: After a defined period, mice were euthanized, and lungs were harvested. The number of metastatic nodules on the lung surface was manually counted to quantify metastatic burden.[1] Primary tumor growth was also monitored by caliper measurements.

2. In Vivo Efficacy of SLC-0111 in a Glioblastoma Xenograft Model

  • Cell Line: 1016 patient-derived glioblastoma xenograft cells.

  • Animal Model: Immunocompromised mice.

  • Tumor Implantation: 1016 cells were implanted subcutaneously or intracranially.

  • Treatment Regimen: Mice were treated with SLC-0111 in combination with temozolomide.

  • Endpoint Analysis: For subcutaneous xenografts, tumor volume was measured regularly. For intracranial xenografts, survival was the primary endpoint. Tumor sections were analyzed for biomarkers such as SOX2.[2]

Steroid Sulfatase (STS) Inhibition

3. In Vivo Efficacy of Irosustat (STX64) in a Hormone-Dependent Breast Cancer Xenograft Model

  • Cell Line: MCF-7 human breast cancer cells (estrogen receptor-positive).

  • Animal Model: Ovariectomized female nude mice.

  • Tumor Implantation: MCF-7 cells were implanted subcutaneously. To support tumor growth, mice were supplemented with estrogen.

  • Treatment Regimen: Irosustat was administered orally.

  • Endpoint Analysis: Tumor growth was monitored by caliper measurements. STS activity in peripheral blood lymphocytes and tumor tissue was also assessed to confirm target engagement.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by these sulfamate derivatives and a typical experimental workflow for in vivo validation.

CAIX_Signaling_Pathway cluster_0 Hypoxic Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Extracellular Environment Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1 Complex HIF-1 Complex HIF-1α Stabilization->HIF-1 Complex CA9 Gene Transcription CA9 Gene Transcription HIF-1 Complex->CA9 Gene Transcription CAIX Protein Expression CAIX Protein Expression CA9 Gene Transcription->CAIX Protein Expression pH Regulation pH Regulation CAIX Protein Expression->pH Regulation Extracellular Acidification Extracellular Acidification CAIX Protein Expression->Extracellular Acidification Metabolic Reprogramming Metabolic Reprogramming pH Regulation->Metabolic Reprogramming Cell Proliferation Cell Proliferation Metabolic Reprogramming->Cell Proliferation Metastasis Metastasis Extracellular Acidification->Metastasis

CAIX Signaling Pathway in Cancer.

STS_Signaling_Pathway cluster_0 Circulating Steroids cluster_1 Tumor Cell Estrone Sulfate (E1S) Estrone Sulfate (E1S) STS STS Estrone Sulfate (E1S)->STS DHEA-S DHEA-S DHEA-S->STS Estrone (E1) Estrone (E1) STS->Estrone (E1) DHEA DHEA STS->DHEA 17β-HSD1 17β-HSD1 Estrone (E1)->17β-HSD1 Estradiol (E2) Estradiol (E2) 17β-HSD1->Estradiol (E2) Estrogen Receptor (ER) Estrogen Receptor (ER) Estradiol (E2)->Estrogen Receptor (ER) Gene Transcription Gene Transcription Estrogen Receptor (ER)->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Tubulin_Dynamics_Pathway cluster_0 Microtubule Dynamics GTP-Tubulin Dimers GTP-Tubulin Dimers Polymerization Polymerization GTP-Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Protofilament Elongation Depolymerization (Catastrophe) Depolymerization (Catastrophe) Microtubule->Depolymerization (Catastrophe) Loss of GTP Cap GDP-Tubulin Dimers GDP-Tubulin Dimers Depolymerization (Catastrophe)->GDP-Tubulin Dimers GTP Exchange GTP Exchange GDP-Tubulin Dimers->GTP Exchange GTP Exchange->GTP-Tubulin Dimers Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Orthotopic Injection Orthotopic Injection Cancer Cell Culture->Orthotopic Injection Tumor Establishment Tumor Establishment Orthotopic Injection->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Tumor Measurement & Survival Monitoring Tumor Measurement & Survival Monitoring Treatment Group->Tumor Measurement & Survival Monitoring Control Group->Tumor Measurement & Survival Monitoring Endpoint Analysis Endpoint Analysis Tumor Measurement & Survival Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

References

A Comparative Guide to the Synthetic Routes of Phenyl Diethylsulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of phenyl diethylsulfamate, a critical intermediate in various chemical processes, selecting the optimal synthetic route is paramount. This guide provides a comprehensive comparison of two primary methods for its preparation: the direct reaction of phenol with diethylsulfamoyl chloride and a two-step, one-pot synthesis commencing from sulfuryl chloride and diethylamine. This analysis is supported by experimental data to facilitate an informed decision-making process.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Phenol + Diethylsulfamoyl ChlorideRoute 2: Sulfuryl Chloride + Diethylamine + Phenol
Reaction Steps OneTwo (One-Pot)
Reaction Time 12 hours3 hours
Yield High (e.g., 95%)Good (e.g., 85%)
Purity HighHigh
Key Reagents Phenol, Diethylsulfamoyl Chloride, PyridineSulfuryl Chloride, Diethylamine, Phenol, Triethylamine
Reaction Temperature Room Temperature0 °C to Room Temperature

Synthetic Route 1: Reaction of Phenol with Diethylsulfamoyl Chloride

This widely utilized method involves the direct coupling of phenol with diethylsulfamoyl chloride in the presence of a base, typically pyridine, which also acts as a nucleophilic catalyst. This single-step synthesis is straightforward and generally affords high yields of the desired product.

Experimental Protocol

To a solution of phenol (1.0 equivalent) in dichloromethane at room temperature, pyridine (1.2 equivalents) is added. Diethylsulfamoyl chloride (1.1 equivalents) is then added dropwise, and the resulting mixture is stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Synthetic Route 2: One-Pot Synthesis from Sulfuryl Chloride and Diethylamine

An alternative approach involves the in-situ generation of diethylsulfamoyl chloride from sulfuryl chloride and diethylamine, which then reacts with phenol in a one-pot fashion. This method avoids the isolation of the potentially moisture-sensitive diethylsulfamoyl chloride.

Experimental Protocol

In a flask cooled to 0 °C, a solution of sulfuryl chloride (1.0 equivalent) in dichloromethane is prepared. A solution of diethylamine (2.2 equivalents) in dichloromethane is added dropwise, maintaining the temperature at 0 °C. The mixture is stirred for 1 hour at this temperature. Subsequently, a solution of phenol (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then worked up in a similar manner to Route 1, involving an aqueous quench, extraction, drying, and purification by column chromatography.

Logical Workflow for Synthesis Route Selection

G cluster_0 Decision Factors cluster_1 Synthetic Routes cluster_2 Outcome A Starting Material Availability Route1 Route 1: Phenol + Diethylsulfamoyl Chloride A->Route1 Diethylsulfamoyl chloride is readily available Route2 Route 2: One-Pot from Sulfuryl Chloride A->Route2 Sulfuryl chloride and diethylamine are more common B Reaction Time Sensitivity B->Route1 Longer reaction time (12h) is acceptable B->Route2 Shorter reaction time (3h) is preferred C Yield Requirement C->Route1 Maximizing yield is the primary goal C->Route2 A slightly lower yield is acceptable for a faster process Decision Optimal Route Selection Route1->Decision Route2->Decision

Caption: Decision matrix for selecting the optimal synthetic route.

Phenylsulfamates vs. Standard Carbonic Anhydrase Inhibitors: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of phenylsulfamates, a class of carbonic anhydrase inhibitors, with the established standard, Acetazolamide. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for therapeutic development.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is a critical parameter in drug development. The following table summarizes the inhibition constants (Ki) of a representative fluorinated phenylsulfamate, the parent phenylsulfamate, and Acetazolamide against four key human carbonic anhydrase (hCA) isozymes: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isozymes hCA IX and hCA XII. Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Standard) 25012255.70.48
Phenylsulfamate Potent InhibitorPotent InhibitorModest InhibitorModest Inhibitor-
4-Fluorophenylsulfamate 41511347352.4

Note: Data for Acetazolamide and 4-Fluorophenylsulfamate is sourced from published research.[1][2][3][4] Phenylsulfamate is described qualitatively in the literature as a potent inhibitor of CA I and II and a modest inhibitor of CA IX and XII.[1] The selectivity ratio is calculated as (Ki for hCA II) / (Ki for hCA IX) and indicates the compound's preference for inhibiting the tumor-associated isozyme over the cytosolic one.

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on precise and reproducible experimental methodologies. The most common and accepted method is the stopped-flow CO2 hydrase assay .

Stopped-Flow CO2 Hydrase Assay

This method measures the inhibition of the enzyme's catalytic activity by monitoring the hydration of carbon dioxide.

Principle: Carbonic anhydrase catalyzes the reversible hydration of CO2 to bicarbonate and a proton. The release of a proton causes a change in the pH of the solution, which can be monitored using a pH indicator dye. The rate of this reaction is measured in a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate and the immediate recording of the reaction kinetics.

Protocol Outline:

  • Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase isozyme is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor (phenylsulfamate derivative or standard) is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Reaction Mixture: The enzyme solution is incubated with the inhibitor for a defined period to allow for binding.

  • Stopped-Flow Measurement: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer solution in the stopped-flow apparatus. The change in absorbance of a pH indicator (such as p-nitrophenol) is monitored over time.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Mandatory Visualizations

Carbonic Anhydrase Inhibition Signaling Pathway

cluster_cell Tumor Cell CO2_ext CO2 CAIX Carbonic Anhydrase IX (CA IX) CO2_ext->CAIX Substrate H2O_ext H2O H2O_ext->CAIX Substrate H_ext H+ HCO3_ext HCO3- CAIX->H_ext Product CAIX->HCO3_ext Product CO2_int CO2 CO2_int->CO2_ext Diffusion H2O_int H2O H_int H+ H_int->H_ext Export HCO3_int HCO3- MCT Monocarboxylate Transporter (MCT) Lactate_ext Lactate MCT->Lactate_ext Export Lactate_int Lactate Lactate_int->MCT Lactate_int->Lactate_ext Inhibitor Phenylsulfamate Inhibitor Inhibitor->CAIX Inhibition

Caption: Carbonic Anhydrase IX (CA IX) at the surface of tumor cells converts extracellular CO2 and water to protons and bicarbonate, contributing to an acidic tumor microenvironment. Phenylsulfamate inhibitors block this activity.

Experimental Workflow for Inhibitor Potency Determination

Start Start: Prepare Reagents Prep_Enzyme Prepare Carbonic Anhydrase Solution Start->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Incubate Incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor->Incubate Stopped_Flow Rapid Mixing with CO2 Substrate in Stopped-Flow Apparatus Incubate->Stopped_Flow Measure Monitor Absorbance Change of pH Indicator Stopped_Flow->Measure Analyze Calculate Initial Rates and Determine Ki Measure->Analyze End End: Compare Potency Analyze->End

Caption: A typical experimental workflow for determining the inhibitory potency (Ki) of a compound against carbonic anhydrase using a stopped-flow assay.

References

Phenyl Diethylsulfamate and Alternatives for Steroid Sulfatase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Phenyl diethylsulfamate and other molecules targeting steroid sulfatase (STS), a key enzyme in hormone-dependent cancers. This document outlines experimental data, detailed protocols for target engagement validation, and visual representations of relevant biological pathways and workflows.

Introduction to Steroid Sulfatase and its Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[1] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these diseases.[2]

Phenyl-containing sulfamate derivatives represent a prominent class of STS inhibitors. These compounds, often referred to as aryl sulfamates, act as irreversible, active-site-directed inhibitors of STS.[3] The proposed mechanism involves the transfer of the sulfamoyl group to a formylglycine residue in the active site of the enzyme, leading to its inactivation.[4] This guide focuses on "this compound" as a representative of this class and compares its target engagement with alternative STS inhibitors.

Comparative Analysis of STS Inhibitors

The efficacy of various STS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several phenyl-containing sulfamate inhibitors and non-sulfamate alternatives.

Compound ClassInhibitorTargetIC50 (nM)Reference
Phenyl Sulfamate Irosustat (STX64)Steroid Sulfatase8[5][6]
Estrone-3-O-sulfamate (EMATE)Steroid Sulfatase0.065 (in MCF-7 cells)[7]
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamateSteroid Sulfatase36.78
Tetrahydroisoquinoline-N-substituted sulfamate analogSteroid Sulfatase3.9[8]
Non-Sulfamate 17β-(N-n-pentylamino)-estra-1,3,5(10)-trien-3-olSteroid Sulfatase9[9]
4-Formyl-17β-benzylestradiolSteroid Sulfatase85 (Kᵢ)[10]
4-Fluoro-17β-benzylestradiolSteroid Sulfatase40[10]
Piptolinic acid DSteroid Sulfatase10,500[7]

Target Engagement Validation Protocols

Validating that a compound binds to its intended target within a cellular environment is a critical step in drug development. Two key experimental methods for validating the target engagement of STS inhibitors are the Radioisotope-Based STS Inhibition Assay and the Cellular Thermal Shift Assay (CETSA).

Radioisotope-Based STS Inhibition Assay

This assay directly measures the enzymatic activity of STS and its inhibition by test compounds.

Principle: The assay quantifies the conversion of a radiolabeled substrate (e.g., [³H]estrone sulfate) to its product (e.g., [³H]estrone) by STS. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

Detailed Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture cells expressing STS (e.g., JEG-3 or transfected HEK-293 cells) to confluency.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and lyse by sonication or freeze-thaw cycles.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the STS enzyme. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • In a microcentrifuge tube, combine the cell lysate (containing a defined amount of protein), assay buffer, and the test inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate (e.g., [³H]estrone sulfate) to a final concentration in the low nanomolar range.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Product Extraction and Quantification:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex vigorously to extract the product ([³H]estrone) into the organic phase, leaving the unreacted substrate in the aqueous phase.

    • Centrifuge to separate the phases.

    • Transfer a known volume of the organic phase to a scintillation vial.

    • Evaporate the solvent and add scintillation fluid.

    • Quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of STS inhibition for each inhibitor concentration compared to a vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context without the need for labels or modifications.[11][12]

Principle: The binding of a ligand (e.g., an STS inhibitor) to its target protein can alter the protein's thermal stability.[13] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.[13]

Detailed Protocol for STS:

  • Cell Treatment:

    • Plate cells expressing STS in a multi-well format and grow to a suitable confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control.

    • Incubate the cells under normal growth conditions for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).

  • Thermal Challenge:

    • Seal the plate and heat the cells to a range of temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes) using a PCR machine or a dedicated thermal cycler.

    • After heating, cool the plate to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors. This can be achieved through freeze-thaw cycles or by adding a detergent-based buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble STS protein in each sample. This is typically done using antibody-based methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble STS protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the compound-treated samples to the vehicle-treated control. A shift in the melting curve to a higher temperature indicates stabilization of the protein and thus, target engagement.

    • To determine the potency of target engagement (EC50), perform an isothermal dose-response experiment. Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (a temperature that results in partial protein denaturation in the absence of the compound). Plot the amount of soluble STS against the compound concentration to determine the EC50.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathway, experimental workflow, and the logical relationship between different inhibitor classes.

Steroid Sulfatase Signaling Pathway

STS_Pathway E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) (Inactive) DHEAS->STS E1 Estrone (E1) (Active) STS->E1 DHEA DHEA (Active) STS->DHEA ER Estrogen Receptor (ER) E1->ER CancerCell Hormone-Dependent Cancer Cell Proliferation ER->CancerCell Stimulates

Caption: Steroid sulfatase converts inactive steroid sulfates to active hormones.

Target Engagement Validation Workflow

Target_Validation_Workflow cluster_assay Biochemical/Cellular Assays cluster_data Data Analysis Radioisotope Radioisotope Assay (IC50 Determination) Potency Inhibitor Potency Radioisotope->Potency CETSA Cellular Thermal Shift Assay (EC50 Determination) TargetBinding Direct Target Binding in Cells CETSA->TargetBinding Compound Test Compound (e.g., this compound) Compound->Radioisotope Compound->CETSA STS_Target Steroid Sulfatase (STS) STS_Target->Radioisotope STS_Target->CETSA

Caption: Workflow for validating STS inhibitor target engagement.

Logical Relationship of STS Inhibitors

Inhibitor_Classes cluster_sulfamate Sulfamate-Based (Irreversible) cluster_nonsulfamate Non-Sulfamate-Based (Reversible/Irreversible) STS_Inhibitors Steroid Sulfatase Inhibitors PhenylSulfamate Phenyl Sulfamates (e.g., Irosustat, EMATE) STS_Inhibitors->PhenylSulfamate Steroidal Steroidal Derivatives STS_Inhibitors->Steroidal NonSteroidal Other Non-Steroidal Scaffolds STS_Inhibitors->NonSteroidal

Caption: Classification of steroid sulfatase inhibitors.

References

Off-Target Effects of Phenyl Diethylsulfamate and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective small molecule inhibitors is a cornerstone of modern drug discovery. While optimizing for on-target potency is critical, understanding a compound's off-target interactions is equally important for predicting potential toxicity and identifying opportunities for drug repurposing. This guide provides a comparative framework for evaluating the off-target effects of phenyl diethylsulfamate and its analogs. Due to the limited publicly available off-target screening data for this compound, this document presents a hypothetical comparative study, outlining the established experimental methodologies and data presentation formats that would be employed in such an analysis.

Hypothetical Compounds for Comparative Analysis

For the purpose of this guide, we will consider a hypothetical parent compound, This compound (1) , and two structural analogs designed to probe the impact of minor chemical modifications on selectivity.

  • Compound 1: this compound

  • Analog A (2): Phenyl Dimethylsulfamate (exploring the effect of reduced alkyl chain length on the sulfamate group)

  • Analog B (3): 4-Fluorothis compound (investigating the influence of an electron-withdrawing group on the phenyl ring)

Quantitative Off-Target Profiling: A Comparative Overview

A comprehensive assessment of off-target interactions is typically achieved through large-scale screening against panels of purified enzymes (e.g., kinases) and cellular-based proteomic approaches. Below are hypothetical results from such screens, presented in a format that allows for easy comparison of the selectivity of our hypothetical compounds.

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of the test compounds against a panel of 97 kinases (a subset of a larger screen like the scanEDGE panel offered by Eurofins Discovery). Data is presented as the percentage of inhibition at a concentration of 10 µM. The primary target is assumed to be a hypothetical kinase, "Target Kinase X".

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase TargetThis compound (1)Phenyl Dimethylsulfamate (Analog A)4-Fluorothis compound (Analog B)
Target Kinase X 98% 95% 99%
Kinase A45%25%55%
Kinase B30%15%40%
Kinase C12%8%15%
Kinase D5%2%8%
... (87 other kinases)<10%<10%<10%
Selectivity Score (S10) 0.021 0.010 0.032

The Selectivity Score (S10) is a measure of promiscuity, calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower score indicates higher selectivity.

Off-Target Cellular Protein Engagement

Thermal proteome profiling (TPP) can identify protein targets in a cellular context by measuring changes in protein thermal stability upon compound binding. The following table presents hypothetical data for off-target proteins showing a significant thermal shift in the presence of the test compounds in a human cell line (e.g., HEK293).

Table 2: Off-Target Hits from Thermal Proteome Profiling

Off-Target ProteinThis compound (1) (ΔTm °C)Phenyl Dimethylsulfamate (Analog A) (ΔTm °C)4-Fluorothis compound (Analog B) (ΔTm °C)
Carbonic Anhydrase II3.51.84.2
Steroid Sulfatase2.81.23.5
p38 MAPK1.50.52.1
Unidentified Protein 11.2Not Significant1.8

ΔTm represents the change in the melting temperature of the protein. A larger ΔTm indicates stronger binding.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable off-target data.

Kinome-Wide Competition Binding Assay (e.g., KINOMEscan®)

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Assay Preparation: A panel of human kinases, each tagged with a unique DNA sequence, is used. An immobilized ligand that binds to the ATP pocket of the kinases is prepared on a solid support.

  • Competition Assay: The test compound (e.g., at 10 µM) is incubated with the DNA-tagged kinase and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the attached DNA tag. A reduction in the amount of bound kinase compared to a DMSO control indicates that the test compound has displaced the immobilized ligand.

  • Data Analysis: The results are typically expressed as a percentage of inhibition, where 100% inhibition means the compound has fully displaced the immobilized ligand at the tested concentration.

Thermal Proteome Profiling (TPP)

TPP assesses target and off-target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.

  • Cell Treatment: Intact cells or cell lysates are treated with the test compound or a vehicle control (DMSO).

  • Temperature Gradient: The treated samples are divided into aliquots and heated to a range of temperatures (e.g., 37°C to 67°C).

  • Protein Precipitation and Digestion: At higher temperatures, proteins unfold and precipitate. The soluble protein fraction at each temperature is collected, and the proteins are digested into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

  • Data Analysis: Melting curves are generated for thousands of proteins, plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates a direct interaction. The change in the melting temperature (ΔTm) is calculated to quantify the extent of stabilization.

Visualizations

Experimental Workflow for Off-Target Profiling

G cluster_0 Kinase Profiling cluster_1 Proteomic Profiling Test Compound Test Compound Incubate with Kinase Panel Incubate with Kinase Panel Test Compound->Incubate with Kinase Panel Competition Treat Cells/Lysate Treat Cells/Lysate Test Compound->Treat Cells/Lysate Binding Quantify Bound Kinase (qPCR) Quantify Bound Kinase (qPCR) Incubate with Kinase Panel->Quantify Bound Kinase (qPCR) Selectivity Profile Selectivity Profile Quantify Bound Kinase (qPCR)->Selectivity Profile Identify Off-Target Kinases Identify Off-Target Kinases Selectivity Profile->Identify Off-Target Kinases Heat Shock Heat Shock Treat Cells/Lysate->Heat Shock LC-MS/MS LC-MS/MS Heat Shock->LC-MS/MS Thermal Shift Profile Thermal Shift Profile LC-MS/MS->Thermal Shift Profile Identify Cellular Off-Targets Identify Cellular Off-Targets Thermal Shift Profile->Identify Cellular Off-Targets Comparative Analysis Comparative Analysis Identify Off-Target Kinases->Comparative Analysis Identify Cellular Off-Targets->Comparative Analysis Lead Optimization/Toxicity Prediction Lead Optimization/Toxicity Prediction Comparative Analysis->Lead Optimization/Toxicity Prediction

Caption: Workflow for identifying and comparing off-target interactions.

Hypothetical Signaling Pathway Affected by Off-Target Activity

The hypothetical off-target binding to p38 MAPK, as suggested by the TPP data, could lead to unintended modulation of downstream signaling pathways.

G This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK Off-Target Inhibition MK2 MK2 p38 MAPK->MK2 Activates Inflammation Inflammation p38 MAPK->Inflammation Promotes Apoptosis Apoptosis p38 MAPK->Apoptosis Promotes HSP27 HSP27 MK2->HSP27 Phosphorylates

Caption: Potential impact of off-target p38 MAPK inhibition.

Independent Verification of Phenyl Diethylsulfamate Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of phenyl diethylsulfamate and its alternatives, focusing on the inhibition of steroid sulfatase (STS), a key enzyme in the biosynthesis of active steroid hormones. Due to the limited publicly available bioactivity data for this compound, this guide establishes a comparative framework using well-characterized STS inhibitors, including the clinically evaluated compound Irosustat (STX64), to provide a valuable context for researchers.

Executive Summary

This compound belongs to the sulfamate class of compounds, which are known to be potent inhibitors of steroid sulfatase (STS). STS plays a crucial role in the conversion of inactive steroid sulfates to their active forms, which can promote the growth of hormone-dependent cancers.[1][2] Inhibition of STS is, therefore, a promising therapeutic strategy for conditions such as breast cancer, prostate cancer, and endometriosis.[1][2] This guide compares the bioactivity of known STS inhibitors to provide a benchmark for the potential efficacy of this compound.

Comparative Bioactivity of STS Inhibitors

CompoundChemical StructureTargetIC50 Value (nM)Cell Line/Assay Condition
This compound (Structure not shown due to lack of specific bioactivity data)Steroid Sulfatase (STS)Data Not Available-
Irosustat (STX64) Tricyclic coumarin sulfamateSteroid Sulfatase (STS)8Placental microsomes
4-Methylcoumarin 7-O-sulfamate (COUMATE) Coumarin sulfamateSteroid Sulfatase (STS)380Intact MCF-7 breast cancer cells
Estrone-3-O-sulfamate (EMATE) Steroidal sulfamateSteroid Sulfatase (STS)0.065Intact MCF-7 breast cancer cells
6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate Phenyl-triazolyl-naphthalenyl sulfamate derivativeSteroid Sulfatase (STS)15.97Enzymatic assay

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of steroid sulfatase inhibitors.

Steroid Sulfatase Inhibition Assay in Intact MCF-7 Cells

This protocol is widely used to determine the potency of STS inhibitors in a cellular context.

  • Cell Culture: Human breast adenocarcinoma MCF-7 cells are grown in appropriate media (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are plated in multi-well plates and allowed to attach overnight.

    • The growth medium is removed, and the cells are washed with a serum-free medium.

    • The test compounds (e.g., this compound, Irosustat) at various concentrations are added to the cells and pre-incubated for a specified time (e.g., 1 hour).

    • The sulfatase reaction is initiated by adding the substrate, [6,7-³H]estrone-3-sulfate, to each well.

    • The plates are incubated at 37°C for a period that allows for a linear rate of product formation (e.g., 4-6 hours).

    • The reaction is terminated by the addition of an organic solvent (e.g., toluene) to extract the liberated [³H]estrone.

    • The radioactivity in the organic layer is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the formation of [³H]estrone (IC50) is calculated from the dose-response curve.

Steroid Sulfatase Inhibition Assay using Placental Microsomes

This cell-free assay assesses the direct inhibitory effect of a compound on the STS enzyme.

  • Preparation of Microsomes: Microsomes are prepared from human placentas by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer).

  • Assay Procedure:

    • The reaction mixture contains the microsomal preparation, a suitable buffer, and the test inhibitor at various concentrations.

    • The mixture is pre-incubated at 37°C.

    • The reaction is started by the addition of the substrate, [6,7-³H]estrone-3-sulfate.

    • The incubation is carried out at 37°C for a defined period (e.g., 20-30 minutes).

    • The reaction is stopped, and the product is extracted as described in the whole-cell assay.

    • Radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the steroid sulfatase signaling pathway and a typical experimental workflow for inhibitor screening.

STS_Signaling_Pathway DHEAS DHEA-Sulfate (inactive) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-Sulfate (inactive) E1S->STS DHEA DHEA (active) STS->DHEA E1 Estrone (active) STS->E1 Inhibitor STS Inhibitor (e.g., this compound) Inhibitor->STS Androgens Androgens DHEA->Androgens Estrogens Estrogens E1->Estrogens TumorGrowth Hormone-Dependent Tumor Growth Androgens->TumorGrowth Estrogens->TumorGrowth

Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization CompoundLibrary Compound Library (including this compound) CellFreeAssay Cell-Free Assay (Placental Microsomes) CompoundLibrary->CellFreeAssay DetermineIC50 Determine IC50 Values CellFreeAssay->DetermineIC50 Primary Screen CellBasedAssay Cell-Based Assay (MCF-7 Cells) SAR Structure-Activity Relationship (SAR) Studies CellBasedAssay->SAR DetermineIC50->CellBasedAssay Hit Confirmation ADMET ADMET Profiling SAR->ADMET

Caption: Experimental Workflow for Screening and Characterizing STS Inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Phenyl Diethylsulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling and disposing of chemical compounds. Phenyl diethylsulfamate, like many specialized laboratory chemicals, requires a dedicated disposal procedure to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, drawing from established safety data for similar chemical structures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to be equipped with the appropriate personal protective equipment (PPE). Based on data for analogous compounds, this compound should be handled with care.

Hazard Profile Summary

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral ToxicityToxic if swallowed.[1]H301
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]H314
Serious Eye DamageCauses serious eye damage.[1]H318
Aquatic ToxicityMay be harmful or toxic to aquatic life.[2]H410 (for similar compounds)

Essential Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[1] Immediately remove and wash contaminated clothing before reuse.[1]

  • Respiratory Protection: If there is a risk of dust or aerosol generation, use a P3 filter-equipped respirator.[1] Ensure that respiratory protective devices are properly maintained and tested.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel. Do not allow the product to enter drains or waterways.[1][2]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and tightly closed container.
  • Label the waste container clearly as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, corrosion).
  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[3][4] The storage area should be locked up or accessible only to qualified and authorized personnel.[1]

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[2]
  • Clean the affected area thoroughly.
  • If a large spill occurs, notify your institution's environmental health and safety department and local emergency services.[4]

3. Final Disposal:

  • All waste containing this compound is classified as hazardous waste.
  • Dispose of the contents and the container at an approved waste disposal plant.[1]
  • Adhere to all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

cluster_prep Preparation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect seal Tightly Seal the Container collect->seal store Store in a Cool, Dry, Ventilated, and Secure Area seal->store transport Arrange for Transport by a Certified Hazardous Waste Contractor store->transport end_point Dispose of at an Approved Waste Disposal Facility transport->end_point

This compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.